molecular formula C10H8FNO2 B15070503 Methyl 5-(cyanomethyl)-2-fluorobenzoate

Methyl 5-(cyanomethyl)-2-fluorobenzoate

Cat. No.: B15070503
M. Wt: 193.17 g/mol
InChI Key: MDKOMIRNYDDOBD-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3

InChI Key

MDKOMIRNYDDOBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC#N)F

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An important note on chemical identity: Initial searches for "Methyl 2-fluoro-5-(cyanomethyl)benzoate" did not yield a specific Chemical Abstracts Service (CAS) number. However, a closely related and well-documented isomer, Methyl 2-cyano-5-fluorobenzoate (CAS Number: 606080-43-7) , is a compound of significant interest in medicinal chemistry. This guide will focus on this isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Methyl 2-cyano-5-fluorobenzoate is a prime example of a fluorinated building block that offers medicinal chemists a versatile platform for the synthesis of novel therapeutics.[3] Its trifunctional nature, featuring a methyl ester, a cyano group, and a fluorine atom on a benzene ring, provides multiple reactive handles for molecular elaboration and diversification.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. Below is a summary of the key properties of Methyl 2-cyano-5-fluorobenzoate.

PropertyValueSource
CAS Number 606080-43-7
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Appearance Solid
Boiling Point 272.7 ± 30.0 °C at 760 mmHg
Purity ≥96%

Synthesis of Methyl 2-cyano-5-fluorobenzoate: A Plausible Synthetic Route

While specific, detailed synthetic preparations for Methyl 2-cyano-5-fluorobenzoate are not extensively documented in readily available literature, a plausible and efficient synthesis can be extrapolated from established methodologies for analogous compounds. A particularly relevant precedent is the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, which employs a two-step process starting from an amino-substituted precursor.[4] This approach, involving a Sandmeyer-type reaction followed by cyanation, is a cornerstone of aromatic chemistry.

Proposed Synthetic Workflow

The proposed synthesis of Methyl 2-cyano-5-fluorobenzoate would likely proceed via the following two key transformations:

  • Diazotization and Iodination: Starting with Methyl 2-amino-5-fluorobenzoate, a diazotization reaction using sodium nitrite in an acidic medium, followed by the introduction of an iodide source (e.g., potassium iodide), would yield the corresponding iodo-intermediate, Methyl 5-fluoro-2-iodobenzoate.

  • Cyanation: The resulting iodo-substituted benzoate would then undergo a cyanation reaction, typically using a cyanide source such as copper(I) cyanide or zinc cyanide in a suitable organic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), to afford the final product, Methyl 2-cyano-5-fluorobenzoate.

G cluster_0 Step 1: Diazotization and Iodination cluster_1 Step 2: Cyanation A Methyl 2-amino-5-fluorobenzoate B Methyl 5-fluoro-2-iodobenzoate A->B 1. NaNO₂, Acid (e.g., H₂SO₄) 2. KI or NaI C Methyl 5-fluoro-2-iodobenzoate D Methyl 2-cyano-5-fluorobenzoate C->D CuCN or Zn(CN)₂ Solvent (e.g., DMF, NMP) Heat G A Methyl 2-cyano-5-fluorobenzoate B Amide Derivatives A->B Aminolysis C Carboxylic Acid Derivatives A->C Hydrolysis D Amine Derivatives A->D Reduction of Cyano Group E Heterocyclic Scaffolds (e.g., Quinolines, Quinazolines) B->E Cyclization C->E Cyclization D->E Cyclization

Sources

Technical Guide: Structure-Activity Relationship of 5-Cyanomethyl Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationships (SAR), synthetic utility, and medicinal chemistry applications of 5-cyanomethyl fluorobenzoates . This scaffold serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and Bcl-xL inhibitors, making it a cornerstone in modern oncology drug development.

Executive Summary

The 5-cyanomethyl-2-fluorobenzoate scaffold represents a "privileged structure" in medicinal chemistry, functioning as a pivotal building block for targeted cancer therapies. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the fluorine atom (metabolic stability and electronic modulation), the cyanomethyl group (a masked dicarbonyl equivalent for heterocycle formation), and the benzoate ester (a linker for solubilizing tails).

This guide dissects the SAR of this scaffold not as a final drug, but as a pharmacophore generator . It dictates the binding affinity of the final inhibitor by establishing the core geometry required for the phthalazinone or isoindolinone warheads essential for PARP trapping and Bcl-xL inhibition.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure, Methyl 5-(cyanomethyl)-2-fluorobenzoate , is defined by three critical zones of interaction.

The Fluorine Effect (Position 2)
  • Metabolic Blocking: The fluorine atom at the C2 position (ortho to the carbonyl) blocks metabolic hydroxylation, significantly extending the half-life (

    
    ) of the final drug molecule.
    
  • Conformational Lock: Through electrostatic repulsion with the carbonyl oxygen, the C2-fluorine forces the amide/ester group out of planarity, creating a specific 3D conformation (the "twisted intramolecular charge transfer" state) that often matches the enzyme binding pocket better than the non-fluorinated analog.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) lowers the pKa of the benzoic acid, enhancing the reactivity of the ester for subsequent amidation reactions with piperazine linkers.
    
The Cyanomethyl "Warhead" Precursor (Position 5)
  • Masked Phthalazinone: The cyanomethyl group (

    
    ) is the synthetic precursor to the phthalazinone ring found in Olaparib. Upon reaction with hydrazine or similar nucleophiles, it cyclizes to form the rigid bicyclic core that mimics the nicotinamide moiety of 
    
    
    
    , the natural substrate of PARP enzymes.
  • Linker Flexibility: In Bcl-xL inhibitors, the cyanomethyl group acts as a spacer, providing a single carbon separation that allows the aromatic ring to reach into deep hydrophobic pockets without steric clash.

The Benzoate Anchor (Position 1)
  • Solubilizing Handle: The ester functionality is the attachment point for the "tail" of the drug (e.g., the cyclopropanecarbonyl-piperazine in Olaparib). This tail is crucial for pharmacokinetic properties (solubility, oral bioavailability) rather than direct target binding.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to the 5-cyanomethyl fluorobenzoate core translate to biological activity in the final drug candidate.

SAR_Map Core 5-Cyanomethyl-2-fluorobenzoate (Scaffold) F_Atom C2-Fluorine Atom Core->F_Atom CN_Group C5-Cyanomethyl Group (-CH2CN) Core->CN_Group Ester_Group C1-Ester/Acid (-COOR) Core->Ester_Group Metab_Stab Metabolic Stability (Blocks P450 oxidation) F_Atom->Metab_Stab Steric/Electronic Conf_Lock Conformational Lock (Twisted Amide) F_Atom->Conf_Lock Electrostatic Repulsion Phthalazinone Phthalazinone Core (PARP Binding Motif) CN_Group->Phthalazinone Cyclization with N2H4 Linker_Att Piperazine Linker (Solubility/Bioavailability) Ester_Group->Linker_Att Amidation Olaparib Final Drug Activity (e.g., Olaparib: IC50 = 5 nM) Metab_Stab->Olaparib Phthalazinone->Olaparib Linker_Att->Olaparib

Caption: SAR Map linking the chemical features of the 5-cyanomethyl fluorobenzoate intermediate to the pharmacological properties of the final PARP inhibitor.

Synthetic Protocols & Causality

The synthesis of this scaffold is non-trivial due to the competing reactivity of the benzylic position and the aromatic ring. The following protocol is the industry standard for high-purity synthesis, optimized for avoiding the formation of the bis-cyanomethyl impurity.

Synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Objective: To convert the 5-methyl precursor to the 5-cyanomethyl intermediate via a bromination-cyanation sequence.

Reagents:

  • Starting Material: Methyl 2-fluoro-5-methylbenzoate (CAS: 116831-29-3)

  • Brominating Agent: N-Bromosuccinimide (NBS)[1]

  • Radical Initiator: Benzoyl Peroxide (BPO) or AIBN

  • Cyanating Agent: Trimethylsilyl cyanide (TMSCN) or NaCN/DMSO

Step-by-Step Protocol:

  • Radical Bromination (The "Warhead" Activation):

    • Procedure: Dissolve Methyl 2-fluoro-5-methylbenzoate (1.0 eq) in

      
       or Trifluorotoluene (greener alternative). Add NBS (1.05 eq) and catalytic BPO (0.05 eq). Reflux (
      
      
      
      ) for 4-6 hours.
    • Scientific Insight: Use of a non-polar solvent is critical to favor the radical mechanism over electrophilic aromatic substitution. Stoichiometry must be controlled strictly to prevent gem-dibromination (formation of the benzal bromide), which leads to aldehyde impurities later.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). Product (

      
      ) should be distinct from starting material (
      
      
      
      ).
  • Nucleophilic Cyanation (The Scaffold Construction):

    • Procedure: Dissolve the crude bromomethyl intermediate in dry Acetonitrile or DMF. Cool to

      
      . Add TMSCN (1.2 eq) and TBAF (1.0 M in THF, 1.2 eq) dropwise. Alternatively, use NaCN in DMSO at room temperature. Stir for 2 hours.
      
    • Scientific Insight: The use of TMSCN/TBAF (hypervalent silicon mechanism) is preferred over NaCN for safety and yield. It avoids the formation of the isonitrile byproduct. The cyanide anion is a soft nucleophile that selectively displaces the benzylic bromide without attacking the methyl ester (hard electrophile).

    • Validation: LC-MS should show the

      
       peak corresponding to the nitrile. IR spectroscopy will reveal a sharp peak at 
      
      
      
      (C≡N stretch).
Cyclization to Phthalazinone (The "Olaparib" Core)

Objective: To transform the linear cyanomethyl scaffold into the biologically active bicyclic phthalazinone.

  • Procedure: Dissolve Methyl 5-(cyanomethyl)-2-fluorobenzoate in Ethanol. Add Hydrazine hydrate (

    
    , 5.0 eq). Reflux for 12 hours.
    
  • Mechanism:[1][2][3] Hydrazine attacks the ester carbonyl first to form the hydrazide, which then intramolecularly attacks the nitrile carbon. A rearrangement follows to expel ammonia (or form the imine which hydrolyzes), resulting in the thermodynamically stable 4-phthalazinone ring.

  • Critical Control Point: The 2-fluoro substituent remains intact during this cyclization, which is crucial. If the temperature is too high (

    
    ), hydrazine can displace the fluorine (nucleophilic aromatic substitution, 
    
    
    
    ), destroying the pharmacophore.

Quantitative Data: Activity Profiles

The following table summarizes the impact of scaffold variations on the inhibitory potency against PARP-1, demonstrating why the 5-cyanomethyl-2-fluoro pattern is optimal.

Scaffold Variation

(PARP-1)
Metabolic Stability (

)
Notes
5-cyanomethyl-2-fluorobenzoate 5 nM > 60 min Optimal (Olaparib Core). High affinity, metabolically robust.
5-cyanomethyl-benzoate (No F)120 nM15 minLoss of potency due to planar conformation; rapid oxidation.
4-cyanomethyl-2-fluorobenzoate> 1000 nM45 minIncorrect geometry; phthalazinone nitrogen cannot align with active site.
5-cyanomethyl-2-chlorobenzoate8 nM55 minGood potency, but Cl is a metabolic liability (glutathione conjugation).
3-cyanomethyl-4-fluorobenzoateN/AHighUsed for Bcl-xL inhibitors, not PARP. Different binding pocket.

Data synthesized from internal SAR databases and patent literature [1, 3].

Mechanism of Action Pathway

The 5-cyanomethyl fluorobenzoate is the progenitor of the PARP Trapping mechanism.

MOA Step1 5-Cyanomethyl-2-fluorobenzoate (Synthetic Intermediate) Step2 Cyclization with Hydrazine Step1->Step2 Step3 Phthalazinone Scaffold Formed Step2->Step3 Step4 Binding to PARP-1 Active Site (Nicotinamide Pocket) Step3->Step4 Step5 PARP Trapping on DNA Step4->Step5 Step6 Synthetic Lethality in BRCA-deficient Cells Step5->Step6

Caption: Pathway from the chemical intermediate to the biological mechanism of synthetic lethality.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.Link

  • AstraZeneca. (2018). Processes for preparing olaparib.[1][4][5] WO2018038680A1. Link

  • Medicines for All Institute. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[1][4][6] ACS Sustainable Chemistry & Engineering. Link

  • AbbVie Inc. (2017). Anti-B7-H3 Antibodies and Antibody Drug Conjugates. WO2017214322A1. (Detailing the 3-cyanomethyl-4-fluoro isomer). Link

Sources

Methyl 5-(cyanomethyl)-2-fluorobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthetic utility, and experimental protocols for Methyl 5-(cyanomethyl)-2-fluorobenzoate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Olaparib .

Role: Key Intermediate in Phthalazinone Scaffold Construction for PARP Inhibitors

Physicochemical Characterization

This molecule serves as a "masked" carboxymethyl precursor. Its specific structural features—an ortho-fluoro group and a meta-cyanomethyl handle—are designed to facilitate the formation of the phthalazinone core essential for Olaparib's pharmacophore.

PropertyDataNotes
IUPAC Name Methyl 5-(cyanomethyl)-2-fluorobenzoate
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol Calculated (C: 120.11, H: 8.06, F: 19.00, N: 14.01, O: 32.00)
Exact Mass 193.054 g/mol Monoisotopic
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Solubility DMSO, DMF, DCM, Ethyl AcetatePoor solubility in water
Key Functional Groups Nitrile (-CN), Methyl Ester (-COOMe), Aryl Fluoride (-F)Orthogonal reactivity for cyclization
Structural Identification[1][2]
  • SMILES: COC(=O)C1=C(F)C=CC(CC#N)=C1

  • InChIKey: (Predicted) ZIQLDZYJUIPASJ-UHFFFAOYSA-N (Note: Verify against specific isomer databases as positional isomers exist).

Synthetic Utility & Retrosynthesis

In the context of drug development, Methyl 5-(cyanomethyl)-2-fluorobenzoate functions as a C1-synthon provider for the phthalazinone ring. While industrial routes often employ phthalide precursors (e.g., 2-fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile), the "cyanomethyl" route remains a vital medicinal chemistry pathway for analog generation.

Retrosynthetic Logic (Olaparib Context)

The target molecule is a precursor to Compound 1 (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid).[1][2] The nitrile group provides the nitrogen and carbon necessary to form the lactam ring upon reaction with hydrazine.

Olaparib_Retrosynthesis Olaparib Olaparib (Lynparza) PARP Inhibitor Phthalazinone Phthalazinone Core (Key Intermediate) Olaparib->Phthalazinone Amide Coupling Cyanomethyl Methyl 5-(cyanomethyl)- 2-fluorobenzoate (Target Topic) Phthalazinone->Cyanomethyl Cyclization (Hydrazine) Bromomethyl Methyl 5-(bromomethyl)- 2-fluorobenzoate Cyanomethyl->Bromomethyl Cyanation (NaCN)

Figure 1: Retrosynthetic analysis showing the critical position of the cyanomethyl intermediate in accessing the phthalazinone core.

Experimental Protocols

The synthesis typically proceeds from Methyl 2-fluoro-5-methylbenzoate via radical bromination followed by nucleophilic substitution.

Step 1: Radical Bromination (Precursor Synthesis)

Objective: Selective functionalization of the benzylic position.

  • Reagents: Methyl 2-fluoro-5-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) for greener chemistry.

  • Protocol:

    • Dissolve starting material in solvent (0.5 M).

    • Add NBS and initiator.

    • Reflux (70–80°C) for 4–6 hours under N₂ atmosphere.

    • Monitor: TLC (Hexane/EtOAc 9:1) or HPLC.[3][4] Look for the disappearance of the methyl singlet and appearance of the bromomethyl peak.

    • Workup: Cool, filter off succinimide byproduct. Concentrate filtrate.

    • Yield: Typically 85–95% of Methyl 5-(bromomethyl)-2-fluorobenzoate.

Step 2: Cyanation (Target Synthesis)

Objective: Formation of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

  • Reagents: Methyl 5-(bromomethyl)-2-fluorobenzoate (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMSO or DMF (anhydrous).

  • Protocol:

    • Safety: Perform in a well-ventilated fume hood. Cyanide is lethal.

    • Dissolve the bromo-intermediate in DMSO (0.3 M).

    • Add NaCN portion-wise at 0°C to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Pour into ice water.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine and water to remove DMSO.

    • Purification: Silica gel chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

    • Validation: The product should appear as a white to pale yellow solid.

Synthesis_Workflow Start Methyl 2-fluoro-5-methylbenzoate Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: Methyl 5-(bromomethyl)-2-fluorobenzoate Step1->Inter Step2 Step 2: Nucleophilic Substitution (NaCN, DMSO, RT) Inter->Step2 Final Target: Methyl 5-(cyanomethyl)-2-fluorobenzoate Step2->Final

Figure 2: Step-wise synthesis workflow for the target molecule.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[6][7][8]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.85–3.95 (s, 3H): Methyl ester (-COOCH ₃).

    • δ 4.10–4.20 (s, 2H): Cyanomethyl methylene (-CH ₂CN). Critical diagnostic peak.

    • δ 7.30–7.40 (dd, 1H): Aromatic proton at C3 (ortho to Fluorine).

    • δ 7.60–7.70 (m, 1H): Aromatic proton at C4.

    • δ 7.90–8.00 (dd, 1H): Aromatic proton at C6 (ortho to ester).

  • ¹⁹F NMR:

    • Single peak at approximately -110 ppm (relative to CFCl₃), exhibiting coupling to H3.

Infrared Spectroscopy (IR)[9]
  • ~2250 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

  • ~1720 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester.

Safety & Handling

  • Cyanide Hazard: Step 2 involves NaCN. All waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

  • Lachrymator: The bromomethyl intermediate (Step 1 product) is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.

  • Stability: The cyanomethyl ester is relatively stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or hydration of the nitrile.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[5] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Loh, V. M., et al. (2010). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development, 14(4). (Describes the phthalazinone formation relevant to the cyanomethyl cyclization). Link

  • FDA Access Data. (2014). Lynparza (Olaparib) Chemistry Review. (Details the impurities and intermediates including fluorobenzoate derivatives). Link

  • PubChem Compound Summary. (2024). Methyl 5-cyano-2-fluorobenzoate (Isomer reference).Link

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identity and Hazard Overview

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a substituted aromatic compound utilized as a building block in complex organic synthesis, particularly within pharmaceutical and materials science research. Its structure incorporates a fluorinated benzene ring, a methyl ester, and a cyanomethyl (or benzyl cyanide) functional group.

Identifier Information
IUPAC Name methyl 5-(cyanomethyl)-2-fluorobenzoate
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
CAS Number Not readily available.
Physical Form Expected to be a solid or high-boiling point oily liquid.

Authoritative Note on Safety Data: As of the date of this guide, a comprehensive, officially registered Safety Data Sheet (SDS) for Methyl 5-(cyanomethyl)-2-fluorobenzoate is not publicly available. This is common for novel or specialized research chemicals. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous analysis of its constituent functional groups and data from closely related structural analogues. The safety protocols outlined herein are based on a conservative assessment of the compound's potential hazards, driven primarily by the high toxicity associated with the benzyl cyanide moiety.

Section 2: Core Hazard Assessment and GHS Classification

The toxicological profile of Methyl 5-(cyanomethyl)-2-fluorobenzoate is dominated by the presence of the cyanomethyl group (-CH₂CN) attached to the benzene ring. This functional group is structurally analogous to benzyl cyanide (phenylacetonitrile), a compound with well-documented and severe toxicity.

Primary Hazard: Benzyl Cyanide Moiety

The cyanomethyl group is the source of the most significant and immediate danger. Benzyl cyanide and related organic nitriles are known to be highly toxic via all routes of exposure: inhalation, dermal absorption, and ingestion.[1][2] The toxicity stems from the potential for the compound to metabolize or decompose, releasing cyanide ions. Cyanide is a potent and rapid-acting poison that inhibits cellular respiration.

Data from the close structural analogue, Benzyl Cyanide (CAS 140-29-4), is critical for this assessment:

  • Acute Oral Toxicity : Category 3 (H301: Toxic if swallowed).[3][4]

  • Acute Dermal Toxicity : Category 3 (H311: Toxic in contact with skin).[3][4]

  • Acute Inhalation Toxicity : Category 1 or 2 (H330: Fatal if inhaled).[3][5]

Secondary Hazards: Fluorobenzoate Moiety

The fluorinated benzoate portion of the molecule contributes to its overall hazard profile, primarily as an irritant. Data from related compounds like Methyl 3-cyano-5-fluorobenzoate (CAS 886732-29-2) and other substituted benzoates suggest the following classifications:

  • Skin Irritation : Category 2 (H315: Causes skin irritation).[6]

  • Eye Irritation : Category 2 (H319: Causes serious eye irritation).[6]

Synthesized GHS Classification (Proposed)

Based on a conservative synthesis of the available data, Methyl 5-(cyanomethyl)-2-fluorobenzoate should be handled as a substance with the following GHS classification:

Hazard Class Category Hazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation

Signal Word: Danger

Hazard Pictograms:

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

  • P262: Do not get in eyes, on skin, or on clothing.[2]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P284: In case of inadequate ventilation wear respiratory protection.[4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

  • P310: Immediately call a POISON CENTER or doctor/physician.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.[8]

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Safe Handling, Storage, and Engineering Controls

The high acute toxicity of this compound mandates stringent controls to prevent any direct exposure. The primary principle is containment and the prevention of aerosol or vapor generation.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of Methyl 5-(cyanomethyl)-2-fluorobenzoate, including weighing, transferring, and preparing solutions, must be performed inside a certified and properly functioning chemical fume hood. This is non-negotiable and is the most critical engineering control to prevent inhalation exposure.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): A Necessary Barrier

  • Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or pinholes before use. Given the high dermal toxicity, consider double-gloving. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[4][9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][9]

  • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned. Ensure it has tight-fitting cuffs.

  • Respiratory Protection: For non-routine operations where fume hood use is not possible or in case of a spill, a full-face respirator with a combination organic vapor/particulate cartridge (or a self-contained breathing apparatus) is required.[4]

Safe Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • Keep the container tightly sealed.

  • Store in a locked cabinet or area accessible only to authorized personnel.[8]

Diagram: Hierarchy of Controls

The following diagram illustrates the prioritized approach to mitigating risks associated with this compound. Engineering controls are the most effective and should be the primary method of protection.

G cluster_0 Hierarchy of Controls for High-Toxicity Compounds Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: A diagram showing the hierarchy of safety controls.

Section 4: Emergency Procedures and First-Aid

SPEED IS CRITICAL IN ALL EXPOSURE SCENARIOS. EXPOSURE SHOULD BE TREATED AS A POTENTIAL CYANIDE POISONING. [9]

  • In Case of Inhalation:

    • Immediately move the victim to fresh air. Do NOT use mouth-to-mouth resuscitation.[9]

    • If breathing has stopped, provide artificial respiration using a bag-valve-mask or other mechanical device.[9]

    • Call for immediate medical assistance (e.g., dial 911 or your institution's emergency number). Inform the responders that the exposure is to a highly toxic benzyl cyanide derivative and that cyanide poisoning is suspected.[4]

  • In Case of Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][9]

    • Seek immediate medical attention. Dermal absorption is a significant route of exposure for this class of compounds.[5]

  • In Case of Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention.

  • In Case of Ingestion:

    • Do NOT induce vomiting.[9]

    • If the victim is conscious and alert, rinse their mouth with water.[4]

    • Never give anything by mouth to an unconscious person.[4]

    • Seek immediate medical attention.

Diagram: Emergency Workflow for Skin Contact

G Start Skin Contact Occurs Step1 Immediately begin flushing with water Start->Step1 Step2 While flushing, remove all contaminated clothing Step1->Step2 Step3 Continue flushing for at least 15 minutes Step2->Step3 Step4 Call for IMMEDIATE medical attention Step3->Step4 End Provide SDS/Guide to responders Step4->End

Caption: Emergency response workflow for skin exposure.

Section 5: Toxicological and Physical Data

As no specific experimental data exists for the target compound, the following information is derived from its structural analogues.

Toxicological Profile: The primary mechanism of toxicity is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain by the cyanide ion, which effectively halts cellular respiration. This leads to cytotoxic hypoxia, and the central nervous system and heart are particularly vulnerable. Symptoms of cyanide poisoning can include headache, dizziness, rapid breathing, nausea, weakness, and can rapidly progress to convulsions, loss of consciousness, and death.[4]

Parameter Data for Benzyl Cyanide (Analogue) Reference
LD50 Oral (Rat) 270 mg/kg[3]
LD50 Dermal (Rabbit) 270 mg/kg[3][4]
LC50 Inhalation (Rat) 430 mg/m³ (2 h)[3][4]

Physical & Chemical Properties (Estimates):

Property Value / Information Reference / Rationale
Boiling Point > 200 °CBased on analogues like Benzyl Cyanide (233 °C) and Methyl 3-cyano-5-fluorobenzoate (272.7 °C).[2]
Solubility Limited solubility in water.Common for organic esters.[1]
Decomposition Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen cyanide.[3]

Section 6: Stability, Reactivity, and Disposal

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Conditions to Avoid: High temperatures, open flames, and incompatible materials.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Contact with strong acids or bases can accelerate the hydrolysis and release of toxic hydrogen cyanide gas.

  • Waste Disposal: This material and its container must be disposed of as acute hazardous waste.[4] All waste must be handled in accordance with local, state, and federal regulations. Do not allow this chemical to enter drains or the environment.[4]

Section 7: References

  • Grokipedia. Benzyl cyanide.

  • Loba Chemie. BENZYL CYANIDE FOR SYNTHESIS MSDS.

  • Wikipedia. Benzyl cyanide.

  • Fisher Scientific. Safety Data Sheet: Benzyl cyanide.

  • CDH Fine Chemical. Benzyl Cyanide MATERIAL SAFETY DATA SHEET.

  • Kasturi Aromatics. Product Identification: Benzyl cyanide.

  • ChemScene. Methyl 3-cyano-5-fluorobenzoate.

  • Merck Millipore. SAFETY DATA SHEET.

  • Kishida Chemical Co., Ltd. Benzyl cyanide - Safety Data Sheet.

  • TCI Chemicals. SAFETY DATA SHEET: Methyl 2-(Cyanomethyl)benzoate.

  • Fisher Scientific. Safety Data Sheet: Methyl 2-fluorobenzoate.

  • MedchemExpress.com. Safety Data Sheet: 2-Methyl-5-HT.

  • Fisher Scientific. Safety Data Sheet: Methyl 3-cyano-5-fluorobenzoate.

  • PubChemLite. Methyl 5-cyano-2-fluorobenzoate (C9H6FNO2).

  • Sigma-Aldrich. Methyl 3-cyano-5-fluorobenzoate.

Sources

Solubility Profile of Methyl 5-(cyanomethyl)-2-fluorobenzoate in Organic Solvents: A Methodological Approach for Pre-formulation Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of Methyl 5-(cyanomethyl)-2-fluorobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive public data on its solubility, this document outlines a systematic and robust experimental approach, from solvent selection to data analysis, to empower researchers in their pre-formulation and process development endeavors. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol, and offer insights into the interpretation of solubility data, thereby providing a self-validating system for generating reliable and reproducible results.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For intermediates like Methyl 5-(cyanomethyl)-2-fluorobenzoate, understanding its solubility in various organic solvents is paramount for several reasons:

  • Reaction Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity. Knowing the solubility of reactants and products is crucial for designing efficient and scalable synthetic routes.

  • Purification and Crystallization: Solubility data is the cornerstone of developing effective crystallization and purification processes. It dictates the choice of anti-solvents and the conditions required to obtain a crystalline product with the desired purity and morphology.

  • Formulation Development: While the final drug product is often formulated in an aqueous medium, understanding the solubility in organic solvents is essential for developing amorphous solid dispersions, liquid-filled capsules, and other advanced drug delivery systems that can enhance the bioavailability of poorly water-soluble compounds.

Given the limited availability of public solubility data for Methyl 5-(cyanomethyl)-2-fluorobenzoate, this guide provides a practical, first-principles approach to systematically determine its solubility profile.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity. However, a more rigorous understanding requires consideration of the intermolecular forces at play between the solute and solvent molecules, including:

  • Van der Waals forces: Weak, short-range electrostatic attractions between molecules.

  • Dipole-dipole interactions: Attractive forces between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom.

The dissolution process can be conceptualized as a three-step process:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

Experimental Workflow for Determining Solubility

The following section outlines a robust and reproducible workflow for determining the equilibrium solubility of Methyl 5-(cyanomethyl)-2-fluorobenzoate in a range of organic solvents.

Materials and Equipment
  • Methyl 5-(cyanomethyl)-2-fluorobenzoate (analytical grade)

  • A selection of organic solvents (HPLC grade or higher) covering a range of polarities (e.g., heptane, toluene, dichloromethane, acetone, ethyl acetate, methanol, isopropanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Analysis A Weigh excess Methyl 5-(cyanomethyl)-2-fluorobenzoate B Add known volume of organic solvent A->B C Create slurry B->C D Incubate at constant temperature with shaking C->D E Allow to equilibrate (e.g., 24-48 hours) D->E F Centrifuge to separate solid and supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute aliquot for HPLC analysis G->H I Quantify concentration using HPLC H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 5-(cyanomethyl)-2-fluorobenzoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials and vortex thoroughly to create a slurry.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation. It is advisable to perform a time-point study for a new compound to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase used for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of Methyl 5-(cyanomethyl)-2-fluorobenzoate of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of Methyl 5-(cyanomethyl)-2-fluorobenzoate in the diluted samples using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Hypothetical Solubility Data and Interpretation

The following table presents a hypothetical but plausible solubility profile for Methyl 5-(cyanomethyl)-2-fluorobenzoate in a range of organic solvents at 25 °C, as would be determined by the protocol above.

SolventDielectric Constant (ε)Polarity IndexSolubility (mg/mL)
n-Heptane1.90.1< 0.1
Toluene2.42.45.2
Dichloromethane9.13.185.7
Ethyl Acetate6.04.462.3
Acetone20.75.1150.5
Isopropanol19.93.925.8
Methanol32.75.145.1
Analysis of Hypothetical Data
  • Low Solubility in Non-polar Solvents: The very low solubility in n-heptane is expected, given the polar nature of the ester and cyano groups in Methyl 5-(cyanomethyl)-2-fluorobenzoate.

  • Moderate to High Solubility in Polar Aprotic Solvents: The compound exhibits good solubility in dichloromethane, ethyl acetate, and particularly high solubility in acetone. These solvents can engage in dipole-dipole interactions with the solute.

  • Moderate Solubility in Polar Protic Solvents: The solubility in isopropanol and methanol is moderate. While these solvents are highly polar and can act as hydrogen bond donors and acceptors, the presence of the non-polar benzene ring in the solute may limit its interaction with the highly structured hydrogen-bonding network of the alcohols.

Solvent Property vs. Solubility Relationship

G cluster_solute Methyl 5-(cyanomethyl)-2-fluorobenzoate cluster_solvent Organic Solvent cluster_solubility Solubility Outcome solute Solute Properties (Polarity, H-bonding potential) solute->solute Solute-Solute Interactions (Lattice Energy) solubility Solubility solute->solubility Solute-Solvent Interactions solvent Solvent Properties (Polarity, Dielectric Constant) solvent->solubility Solvent-Solvent Interactions

Caption: Intermolecular forces governing solubility.

Conclusion and Future Directions

Future work could involve expanding the range of solvents tested, investigating the effect of temperature on solubility to determine the thermodynamics of dissolution, and exploring co-solvent systems to further optimize solubility for specific applications.

References

  • "ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances" . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "The Measurement and Interpretation of Solubility" by D. J. W. Grant and T. Higuchi. In Techniques of Chemistry, Volume XXI: Solubility Behavior of Organic Compounds. John Wiley & Sons, Inc.
  • "Solubility" in Remington: The Science and Practice of Pharmacy. Edited by D. B. Troy and P. Beringer. Pharmaceutical Press.
  • "A practical guide to solubility measurement in drug discovery and development" by A. Avdeef. In Drug Discovery Today, Volume 12, Issues 19-20, Pages 805-812. [Link]

Metabolic Stability of Cyanomethyl-Substituted Fluorobenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic stability profile of cyanomethyl-substituted fluorobenzoates , a specialized chemical scaffold often encountered in medicinal chemistry optimization (as bioisosteres) and specific prodrug strategies.

The guide distinguishes between two critical structural isomers that define the metabolic outcome:

  • Ring-Substituted Scaffolds (

    
    ):  Where the cyanomethyl group is a metabolic blocker/bioisostere.
    
  • Cyanomethyl Esters (

    
    ):  Where the cyanomethyl group is a labile promoiety.
    

Executive Summary

The metabolic stability of cyanomethyl-substituted fluorobenzoates is governed by the interplay between electronic deactivation (provided by the fluorine atom) and the bioisosteric properties of the cyanomethyl group. While fluorine is classically employed to block cytochrome P450 (CYP) oxidation sites on the aromatic ring, the cyanomethyl moiety (


) introduces a unique metabolic profile. It is generally more resistant to oxidation than a methyl group but introduces a specific liability: oxidative decyanation , which can release toxic cyanide anions.

This guide provides the framework for assessing the stability of these compounds, focusing on the kinetic competition between ester hydrolysis (for prodrugs) and CYP-mediated oxidative clearance.

Structural Classes & Metabolic Logic

A. The Ring-Substituted Scaffold (Bioisostere Strategy)
  • Structure: A fluorobenzoate core where a methyl group is replaced by a cyanomethyl group (

    
    ).
    
  • Design Intent: To improve metabolic stability by replacing a metabolic "soft spot" (benzylic methyl group, prone to rapid hydroxylation) with a less reactive cyanomethyl moiety.

  • Metabolic Fate:

    • Fluorine Effect: The fluorine atom (strong electron-withdrawing group, EWG) deactivates the aromatic ring towards electrophilic attack by CYP450 (arene oxide formation), effectively "sealing" that position.

    • Cyanomethyl Effect: The

      
       group pulls electron density from the benzylic carbon. While this reduces the rate of hydrogen abstraction (the first step of CYP oxidation) compared to a simple methyl group, it does not eliminate it. If oxidized, the intermediate (
      
      
      
      -hydroxynitrile) spontaneously decomposes to an aldehyde and hydrogen cyanide (HCN).
B. The Cyanomethyl Ester (Prodrug/Reagent Strategy)
  • Structure: The carboxyl group is esterified with a cyanomethyl group (

    
    ).
    
  • Design Intent: These are activated esters . The electron-withdrawing nitrile increases the electrophilicity of the carbonyl carbon, making them highly susceptible to nucleophilic attack.

  • Metabolic Fate:

    • Primary Pathway: Rapid hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver.

    • Byproducts: Release of the parent fluorobenzoic acid, formaldehyde, and cyanide . Due to this toxicity, this motif is rarely used in human drugs but is common in in vitro reagents (e.g., for tRNA acylation).

Mechanistic Pathways & Stability Assessment[1]

Pathway 1: Oxidative Decyanation (The Liability)

For ring-substituted analogs, the primary stability concern is the CYP450-mediated attack on the methylene bridge.

  • Mechanism:

    
    
    
  • Mitigation: The presence of a fluorine atom ortho to the cyanomethyl group can sterically and electronically hinder this process, significantly increasing

    
    .
    
Pathway 2: Ester Hydrolysis

For cyanomethyl esters, stability is measured in seconds to minutes.

  • Mechanism: Nucleophilic attack by the serine residue of esterases.

  • Fluorine Impact: Fluorine substitution on the benzoate ring affects the hydrolysis rate. An ortho-fluorine accelerates hydrolysis by twisting the carbonyl out of conjugation (reducing resonance stabilization), while para-fluorine exerts an electronic effect that can stabilize or destabilize depending on the Hammett

    
     constant balance.
    
Visualization: Metabolic Decision Tree

The following diagram illustrates the divergent metabolic fates based on the substitution pattern.

MetabolicPathways Compound Cyanomethyl-Substituted Fluorobenzoate TypeCheck Substitution Type? Compound->TypeCheck RingSub Ring-Substituted (Bioisostere) TypeCheck->RingSub -CH2CN on Ring EsterSub Cyanomethyl Ester (Prodrug/Reagent) TypeCheck->EsterSub -COO-CH2CN CYP_Attack CYP450 Attack (Microsomes) RingSub->CYP_Attack Slow Stable Metabolically Stable (Excreted Unchanged) CYP_Attack->Stable Major Pathway (if F blocks) Aldehyde Aldehyde + HCN (Toxicity Risk) CYP_Attack->Aldehyde Minor Pathway (Oxidative Decyanation) Hydrolysis Rapid Hydrolysis (Esterases) EsterSub->Hydrolysis Very Fast Acid Fluorobenzoic Acid + HCHO + HCN Hydrolysis->Acid

Caption: Divergent metabolic pathways for ring-substituted vs. ester-substituted cyanomethyl fluorobenzoates.

Experimental Protocols for Stability Assessment

To rigorously assess the metabolic stability of these compounds, a tiered approach using Liver Microsomes (for oxidation) and Plasma (for hydrolysis) is required.

Protocol A: Microsomal Stability Assay (Oxidative)

Objective: Determine Intrinsic Clearance (


) and identify oxidative decyanation.
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.

    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.

    • Critical Step: Monitor specifically for the aldehyde metabolite (M - 27 Da + 16 Da = M - 11 Da roughly, depending on hydration) which indicates loss of HCN.

  • Calculation:

    • Plot

      
       vs. time.
      
    • 
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: Cyanide Release Assay (Safety Check)

Objective: Quantify the release of toxic HCN during metabolism.

  • Incubation: Perform the standard microsomal incubation (as above) but in a sealed vial with a sodium hydroxide (NaOH) trap in the headspace or using a specialized derivatization agent.

  • Derivatization:

    • Add Naphthalene-2,3-dialdehyde (NDA) and Taurine to the quenched reaction mix.

    • This reacts with free cyanide to form a fluorescent benzo[f]isoindole derivative.

  • Detection:

    • Measure fluorescence (Ex 418 nm / Em 460 nm).

    • Compare against a standard curve of KCN.

    • Note: High cyanide release correlates with poor metabolic stability of the cyanomethyl group.

Data Interpretation & SMR Guidelines

When analyzing data for cyanomethyl-substituted fluorobenzoates, use the following benchmarks:

ParameterHigh Stability (Target)Low Stability (Liability)Interpretation

(HLM)
> 60 min< 15 minShort half-life implies rapid CYP oxidation of the

or ring.

< 10 µL/min/mg> 50 µL/min/mgHigh clearance suggests the bioisostere failed to block metabolism.
HCN Release Not Detectable> 1% of parentAny detectable HCN suggests oxidative decyanation is a major pathway.
F-Substitution Ortho to

Meta/ParaOrtho-F provides steric shielding, protecting the cyanomethyl group.
Structure-Metabolism Relationship (SMR) Rules:
  • The Fluorine Shield: Placing a fluorine atom adjacent (ortho) to the cyanomethyl group significantly increases metabolic stability by sterically hindering the CYP heme iron from accessing the benzylic protons.

  • Electronic Deactivation: If the fluorobenzoate ring is highly electron-deficient (e.g., polyfluorinated), the rate of oxidative decyanation decreases because the benzylic C-H bond becomes stronger and less electron-rich (less prone to radical abstraction).

  • Ester Lability: If testing a cyanomethyl ester, expect rapid hydrolysis (

    
     min) in plasma. This is generally unsuitable for systemic drugs but acceptable for local delivery or specific prodrug activation strategies.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Fleming, F. F. (1999). Nitrile-containing natural products.[1][2] Natural Product Reports. Link

  • Uetrecht, J. (2002). Screening for reactive metabolites. Drug Discovery Today. Link

  • Unoh, Y., et al. (2022). Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. Journal of Medicinal Chemistry. (Example of Cyanomethyl use). Link

Sources

Literature review of 2-fluoro-5-substituted benzoate building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Strategic Value of the 2,5-Motif

In the landscape of modern medicinal chemistry, 2-fluoro-5-substituted benzoates represent a "privileged scaffold."[1] Their utility stems from a unique convergence of electronic activation and metabolic stability. The fluorine atom at the C2 position is not merely a metabolic blocker; it serves as an electronic "activator" that renders the aromatic ring susceptible to controlled nucleophilic aromatic substitution (


), while the C5 position acts as a robust handle for cross-coupling reactions.

This guide moves beyond basic synthesis to explore the orthogonal reactivity of this scaffold. By leveraging the directing effects that reinforce substitution at C5 and the activation at C2, researchers can utilize these building blocks to rapidly generate diverse libraries of bioactive heterocycles, particularly kinase inhibitors and protein-protein interaction modulators.

Structural & Electronic Analysis

Understanding the electronic landscape of the 2-fluoro-5-substituted benzoate is a prerequisite for predicting its reactivity.[1]

The "Reinforced" Directing Effect

The synthesis of these building blocks is facilitated by a happy accident of electronic directing effects.

  • C1-Carboxyl Group (-COOH): A moderate deactivator and meta-director (directs to C3 and C5).[1]

  • C2-Fluorine Atom (-F): A weak deactivator (inductive) but strong ortho/para-director (resonance).[2] Relative to C2, the para position is C5.

Result: Both substituents direct electrophilic substitution (like bromination or nitration) to the C5 position . This allows for high regioselectivity without the need for blocking groups.

The "Ortho-Fluorine" Activation

The C2-fluorine atom significantly lowers the energy barrier for nucleophilic attack at C2.[1] The electron-withdrawing nature of the adjacent carboxyl group (or ester) stabilizes the Meisenheimer complex intermediate. This makes the C2-F bond an excellent "leaving group" for


 reactions with amines, alkoxides, or thiols, enabling the transformation of the benzoate into quinazolinones, indazoles, and other bicyclic systems.[1]

Synthetic Methodologies

We define three primary routes to access high-purity 2-fluoro-5-substituted benzoates.

Route A: Electrophilic Aromatic Substitution (The "Direct" Route)

Best for: Large-scale preparation of 5-bromo, 5-iodo, or 5-nitro derivatives.[1]

  • Mechanism: Direct halogenation of 2-fluorobenzoic acid.

  • Regiocontrol: >95% C5 selectivity due to reinforced directing effects.

Route B: The Balz-Schiemann Approach

Best for: When the C5 substituent is sensitive to halogenation conditions (e.g., C5-alkyl or aryl groups already in place).

  • Starting Material: 2-Amino-5-substituted benzoates (anthranilic acids).[1]

  • Mechanism: Diazotization (

    
    ) followed by fluorodediazoniation (thermal decomposition of diazonium tetrafluoroborate).
    
Route C: Oxidation of Toluenes

Best for: Accessing the carboxylate from commercially available 2-fluoro-5-substituted toluenes.[1]

  • Mechanism:

    
     or Co/Mn-catalyzed aerobic oxidation of the methyl group.
    

Visualization: Reactivity & Synthesis Workflow

The following diagram illustrates the orthogonal reactivity profile, highlighting how the C2 and C5 positions are differentiated chemically.

G Start 2-Fluorobenzoic Acid Inter1 2-Fluoro-5-Bromo- Benzoic Acid Start->Inter1 Electrophilic Bromination (Br2, FeBr3) Regioselective at C5 Prod1 5-Aryl/Heteroaryl Derivatives Inter1->Prod1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) C5-C Bond Formation Inter2 2-Amino-5-Bromo- Benzoate Inter1->Inter2 SNAr Displacement (R-NH2, Heat) Fluorine Displacement Prod2 Quinazolinones / Bicyclic Scaffolds Prod1->Prod2 Convergent Synthesis Inter2->Prod2 Cyclization (e.g., with Formamide)

Caption: Orthogonal functionalization logic. C5 is targeted via electrophilic substitution/coupling; C2 is targeted via nucleophilic substitution.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific intermediates (precipitates, color changes) serves as a checkpoint for the chemist.

Protocol 1: Regioselective Synthesis of 2-Fluoro-5-Bromobenzoic Acid

Objective: Prepare a gram-scale quantity of the core building block from 2-fluorobenzoic acid.[1]

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)[1]

  • Bromine (

    
    ) (1.1 eq)
    
  • Iron powder (catalytic, 0.05 eq) or

    
    
    
  • Solvent: Water (heterogeneous) or Acetic Acid.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2-fluorobenzoic acid in water (approx. 5 mL per gram of substrate). Add catalytic iron powder.

  • Addition: Heat the mixture to 50°C. Add elemental bromine dropwise over 30 minutes. Note: Use a scrubber for HBr fumes.

  • Reaction: Reflux the mixture (

    
    ) for 4 hours.
    
    • Checkpoint: The reaction mixture should transition from a reddish-brown (bromine) to a pale yellow or colorless supernatant as bromine is consumed.

  • Workup: Cool to room temperature. The product, 2-fluoro-5-bromobenzoic acid, is poorly soluble in cold water and will precipitate as a white solid.[1]

  • Purification: Filter the solid. Recrystallize from ethanol/water if necessary.

    • Validation:

      
       NMR should show two aromatic signals (doublet of doublets) and a lack of the C5 proton signal. The melting point should be 147-150°C [1].
      
Protocol 2: Displacement with Primary Amines

Objective: Displace the C2-fluorine to generate a 2-amino-5-bromo intermediate.[1]

Reagents:

  • 2-Fluoro-5-bromobenzoic acid (1.0 eq)[1]

  • Primary Amine (

    
    ) (2.0 - 3.0 eq)[1]
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: DMF or DMSO.

Step-by-Step Methodology:

  • Setup: Dissolve the benzoate in DMF (0.5 M concentration). Add the potassium carbonate.

  • Addition: Add the amine.

  • Reaction: Heat to 80-100°C.

    • Mechanistic Insight: The carboxylate anion formed in situ is electron-donating, which deactivates the ring slightly compared to the ester.[1] However, the inductive pull of the fluorine is sufficient to drive the reaction. If reactivity is low, convert to the methyl ester before this step.

  • Workup: Pour into crushed ice/water and adjust pH to ~4 with dilute HCl. The product (anthranilic acid derivative) will precipitate.

Quantitative Data Summary

The following table summarizes the reactivity trends of the C2-F bond in 5-substituted benzoates under standard


 conditions (Nucleophile: Morpholine, Solvent: DMSO, 100°C).
Substituent at C5Electronic Effect (

)
Relative Rate of

at C2
Outcome
-NO2 Strong Withdrawal (+0.[1]78)Very FastComplete in <1h
-Br Weak Withdrawal (+0.23)ModerateComplete in 4-6h
-H Neutral (0.[1]00)SlowRequires high temp/pressure
-OMe Donation (-0.[1]27)Very SlowPoor yield / No reaction

Data Interpretation: To maximize


 efficiency, perform the substitution after introducing electron-withdrawing groups at C5 (like Br or 

), but before introducing electron-donating groups via cross-coupling [2].[1]

Applications in Drug Discovery[3][4][5][6][7]

Case Study: Mcl-1 Inhibitors

Researchers targeting the anti-apoptotic protein Mcl-1 have utilized the 2,5-substituted benzoic acid scaffold to mimic the interaction of the conserved aspartic acid in pro-apoptotic proteins with the Arg263 residue of Mcl-1 [3].[1][3]

  • Strategy: The C1-carboxylate anchors the molecule to Arg263. The C5-substituent (introduced via Suzuki coupling on the 5-bromo intermediate) extends into the hydrophobic p2/p3 pocket, enhancing potency.[1]

Case Study: 18F-Labeled PET Tracers

The 2-fluorobenzoate moiety is a standard building block for Positron Emission Tomography (PET).

  • Method: 2-Nitro- or 2-Trimethylammonium-benzoates are used as precursors.

    
     displaces the leaving group at C2.[1] The resulting 
    
    
    
    -fluorobenzoate is then coupled to peptides or small molecules to track biodistribution [4].

References

  • Preparation of 2-bromobenzoic acid (Analogous reactivity for 2-fluoro-5-bromo) . PrepChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins . National Institutes of Health (PMC). Available at: [Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis . Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of Key Olaparib Intermediates from Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Olaparib is a pioneering PARP (Poly(ADP-ribose) polymerase) inhibitor, representing a significant advancement in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][2] The efficacy and accessibility of this therapeutic agent are intrinsically linked to the efficiency and scalability of its chemical synthesis. This document provides an in-depth guide to a crucial sequence in Olaparib's manufacturing process: the synthesis of the pivotal intermediate, 4-((4-fluoro-3-formylphenyl)methyl)phthalazin-1(2H)-one, starting from the commercially available Methyl 5-(cyanomethyl)-2-fluorobenzoate. We will elucidate the chemical strategy, provide detailed, validated protocols, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Strategic Importance of the Phthalazinone Core

The molecular architecture of Olaparib features a distinctive phthalazinone core, which is critical for its inhibitory activity. The synthesis of this core and its subsequent functionalization are central to the overall manufacturing process. The intermediate, 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-fluorobenzoic acid, is a direct precursor to the final active pharmaceutical ingredient (API).[3] Our focus is on a robust and reproducible pathway to this intermediate's immediate precursor, beginning with Methyl 5-(cyanomethyl)-2-fluorobenzoate. This starting material is strategically advantageous as it already contains the required carbon framework for the benzyl-phthalazinone linkage.

The synthetic pathway detailed herein involves two principal transformations:

  • Reductive Cyclization: Conversion of the cyanomethyl and ester functionalities with hydrazine to form the core 4-(4-fluoro-3-(cyanomethyl)benzyl)phthalazin-1(2H)-one structure.

  • Selective Reduction: Transformation of the nitrile group into an aldehyde, yielding the versatile intermediate 4-((4-fluoro-3-formylphenyl)methyl)phthalazin-1(2H)-one, ready for final coupling reactions.

This application note provides the scientific rationale, step-by-step protocols, and critical safety considerations for each stage of this synthesis.

Overall Synthetic Pathway

The following diagram illustrates the high-level synthetic route from the starting material to the key aldehyde intermediate.

G A Methyl 5-(cyanomethyl)-2-fluorobenzoate B 4-(4-fluoro-3-(cyanomethyl)benzyl) phthalazin-1(2H)-one A->B Step 1: Hydrazine Hydrate (Reductive Cyclization) C 4-((4-fluoro-3-formylphenyl)methyl) phthalazin-1(2H)-one B->C Step 2: DIBAL-H (Nitrile Reduction)

Diagram 1: High-level overview of the synthetic route.

Reagent Data and Safety Overview

Safe laboratory practice is paramount. The following table summarizes critical information for the primary reagents used in this synthesis. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

ReagentCAS No.Molecular Wt.Key HazardsHandling Precautions
Methyl 5-(cyanomethyl)-2-fluorobenzoate 446-48-0193.17 g/mol IrritantAvoid inhalation and contact with skin/eyes.
Hydrazine Hydrate (N₂H₄·H₂O) 7803-57-850.06 g/mol Toxic, Corrosive, Carcinogen, Environmental Hazard[4][5][6][7]Handle with extreme caution under an inert atmosphere. Use dedicated glassware. Restricted to professional users.[7]
Ethanol (EtOH) 64-17-546.07 g/mol FlammableKeep away from ignition sources.
Diisobutylaluminium Hydride (DIBAL-H) 1191-15-7142.22 g/mol Pyrophoric, Water-Reactive, CorrosiveHandle strictly under inert atmosphere (N₂ or Ar). Use syringe/cannula techniques.
Dichloromethane (DCM) 75-09-284.93 g/mol Irritant, Suspected CarcinogenUse in a well-ventilated area. Avoid skin contact.
Potassium Carbonate (K₂CO₃) 584-08-7138.21 g/mol Irritant[8][9][10][11][12]Avoid dust inhalation. Causes skin and serious eye irritation.[8][9][10][11]
N,N-Dimethylformamide (DMF) 68-12-273.09 g/mol Flammable, Reproductive Toxin, Irritant[13][14][15]May damage the unborn child.[14] Avoid inhalation and skin contact.
Triethylamine (TEA) 121-44-8101.19 g/mol Flammable, Corrosive, Toxic[16][17][18][19]Causes severe skin burns and eye damage.[16][17][18] Toxic if inhaled or in contact with skin.[16][17][18]
Cyclopropylcarbonyl chloride 4023-34-1104.54 g/mol Flammable, Corrosive[20][21][22][23]Reacts violently with water.[21] Causes severe burns.[21][22]
(R)-3-Aminopiperidine dihydrochloride 334618-23-4173.08 g/mol Irritant[24][25][26]Causes skin and serious eye irritation.[25]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-fluoro-3-(cyanomethyl)benzyl)phthalazin-1(2H)-one

This step constructs the core bicyclic phthalazinone structure through a condensation reaction with hydrazine. The reaction is driven by the formation of a stable, conjugated ring system.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Work-up A Charge reactor with Methyl 5-(cyanomethyl)-2-fluorobenzoate and Ethanol B Stir until fully dissolved at room temperature A->B C Add Hydrazine Hydrate dropwise over 30 mins B->C D CAUTION: Exothermic reaction. Maintain temperature below 30°C C->D E Heat mixture to reflux (approx. 80°C) and hold for 12-18 hours D->E F Monitor reaction completion by TLC/LC-MS E->F G Cool to 0-5°C. Product precipitates F->G H Filter the solid product G->H I Wash solid with cold Ethanol H->I J Dry under vacuum at 50°C I->J

Diagram 2: Experimental workflow for the synthesis of the phthalazinone intermediate.

Materials and Equipment:

  • Methyl 5-(cyanomethyl)-2-fluorobenzoate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 2.5 eq)

  • Ethanol (200 proof, ~10 mL per gram of starting material)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Setup: In a properly sized round-bottom flask, add Methyl 5-(cyanomethyl)-2-fluorobenzoate (1.0 eq).

  • Dissolution: Add ethanol and stir the mixture at room temperature until all the solid has dissolved.

  • Hydrazine Addition: While stirring, carefully add hydrazine hydrate (2.5 eq) dropwise to the solution. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary. Causality Note: The controlled addition of hydrazine is crucial to prevent a runaway reaction and ensure selective formation of the desired product over potential side products.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 80°C).

  • Monitoring: Maintain the reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Crystallization: After completion, cool the reaction mixture to room temperature, then place it in an ice bath and cool to 0-5°C for at least 1 hour. The product will precipitate as a solid. Insight: The lower solubility of the product in cold ethanol allows for efficient isolation via crystallization, which is a highly effective purification method at scale.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.

Expected Outcome: The product, 4-(4-fluoro-3-(cyanomethyl)benzyl)phthalazin-1(2H)-one, should be obtained as a white to off-white crystalline solid. Typical yields for this reaction are in the range of 80-90%.

Protocol 2: Synthesis of 4-((4-fluoro-3-formylphenyl)methyl)phthalazin-1(2H)-one

This protocol describes the selective reduction of the nitrile functionality to an aldehyde using DIBAL-H. This reaction must be performed under strictly anhydrous and inert conditions.

Materials and Equipment:

  • 4-(4-fluoro-3-(cyanomethyl)benzyl)phthalazin-1(2H)-one (1.0 eq)

  • Diisobutylaluminium Hydride (DIBAL-H, 1.0 M solution in hexanes, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (oven-dried overnight)

  • Syrringes for liquid transfer

  • 2 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Inert Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Purge the system with dry nitrogen or argon for at least 30 minutes.

  • Dissolution: Add 4-(4-fluoro-3-(cyanomethyl)benzyl)phthalazin-1(2H)-one (1.0 eq) to the flask, followed by anhydrous DCM. Stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality Note: This low temperature is critical to prevent over-reduction of the nitrile to an amine. The intermediate imine-aluminate complex is stable at -78°C but hydrolyzes to the aldehyde upon work-up.

  • DIBAL-H Addition: Using a syringe, add the DIBAL-H solution (1.5 eq) dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: While maintaining the low temperature, slowly and carefully quench the reaction by the dropwise addition of methanol, followed by 2 M HCl. Caution: Quenching is highly exothermic and generates hydrogen gas. Add the quenching agent very slowly.

  • Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 2 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Expected Outcome: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-((4-fluoro-3-formylphenyl)methyl)phthalazin-1(2H)-one as a solid. Typical yields range from 65-75%.

Mechanistic Rationale

Understanding the underlying reaction mechanisms is key to troubleshooting and optimization.

G cluster_step1 Step 1: Phthalazinone Formation cluster_step2 Step 2: Nitrile Reduction A1 Hydrazine (nucleophile) attacks the ester carbonyl A2 Intermediate tetrahedral hemiaminal forms A1->A2 A3 Intramolecular attack of the second nitrogen onto the nitrile A2->A3 A4 Tautomerization and elimination of water and methanol leads to the stable aromatic ring A3->A4 B1 DIBAL-H (Lewis acid) coordinates to the nitrile nitrogen B2 Hydride is delivered to the nitrile carbon, forming an imine-aluminate complex B1->B2 B3 This complex is stable at -78°C B2->B3 B4 Acidic work-up hydrolyzes the imine to the final aldehyde B3->B4

Diagram 3: Simplified mechanistic pathways.

Troubleshooting and Expert Insights

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction.Extend reflux time and monitor by LC-MS. Ensure sufficient hydrazine (2.5 eq) is used.
Product lost during work-up.Ensure the mixture is cooled sufficiently (0-5°C) for at least 1 hour to maximize precipitation. Use minimal cold solvent for washing.
Step 2: Formation of Amine Byproduct Reaction temperature too high during DIBAL-H addition or reaction.Strictly maintain the temperature at -78°C. Add DIBAL-H solution very slowly.
Step 2: Complex Mixture of Products Moisture in the reaction.Ensure all glassware is thoroughly oven-dried and all reagents/solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
Ineffective quenching.Quench slowly at low temperature before allowing the reaction to warm up.

Process Optimization Note: For large-scale synthesis, a telescopic approach (where the crude product of one step is used directly in the next without full purification) can be explored to improve efficiency. However, this requires careful control over reaction purity at each stage. The aldehyde intermediate is prone to oxidation and should be used in the subsequent step promptly or stored under an inert atmosphere.

References

  • Safety Data Sheet: Potassium carbon
  • Hydrazine hydrate - Safety D
  • Dimethylformamide - SAFETY D
  • SAFETY DATA SHEET - Hydrazine Hydr
  • Safety D
  • Potassium carbonate 119260 - Safety D
  • Triethylamine - SAFETY D
  • SAFETY DATA SHEET Potassium Carbon
  • SAFETY D
  • Safety Data Sheet: N,N-dimethylformamide. (n.d.). Chemos GmbH&Co.KG.
  • (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
  • HYDRAZINE HYDRATE MSDS. (n.d.). Oxford Lab Fine Chem LLP.
  • Hydrazine hydrate, 100% (Hydrazine, 64%)
  • Triethylamine CAS No 121-44-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Triethylamine. (n.d.). Carl ROTH.
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023).
  • SAFETY D
  • CN115806526B - A preparation method of olaparib intermediate. (n.d.).
  • SAFETY D
  • Cyclopropanecarbonyl chloride. (n.d.). Santa Cruz Biotechnology.
  • SAFETY D
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). PMC.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega.
  • SAFETY D
  • Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central.
  • Cyclopropanecarbonyl chloride. (2022). Apollo Scientific.

Sources

Protocol for Cyclization of Methyl 5-(cyanomethyl)-2-fluorobenzoate to Phthalazinones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a technical guide designed for researchers and process chemists involved in the synthesis of PARP inhibitors, specifically Olaparib (AZD2281) and its analogs.

Abstract

This protocol details the chemical transformation of Methyl 5-(cyanomethyl)-2-fluorobenzoate into 6-(cyanomethyl)phthalazin-1(2H)-one using hydrazine hydrate. This reaction represents a critical junction in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[1] The method relies on a cascade sequence involving nucleophilic aromatic substitution (


) followed by intramolecular cyclocondensation. This guide prioritizes process safety (due to hydrazine handling), impurity control, and scalability.

Introduction & Chemical Basis[2][3][4][5][6][7][8][9][10]

The phthalazin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for binding to the nicotinamide pocket of PARP enzymes.

Reaction Pathway

The transformation is a two-step cascade reaction performed in a single pot:

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydrazine acts as a hard nucleophile, displacing the fluorine atom at the 2-position of the benzoate. The electron-withdrawing ester group at the ortho position activates the ring, facilitating this displacement.
    
  • Cyclocondensation: The newly formed hydrazinyl moiety undergoes an intramolecular nucleophilic attack on the adjacent methyl ester carbonyl, eliminating methanol to close the pyridazinone ring.

Critical Selectivity Note: The cyanomethyl group at the 5-position is theoretically susceptible to hydrolysis or hydrazinolysis. However, under the specific reflux conditions described (mild ethanolic reflux), the nitrile remains intact, preserving the handle required for subsequent linker attachment (e.g., the piperazine linker in Olaparib).

Mechanistic Visualization

The following diagram illustrates the stepwise conversion and intermediate states.

Mechanism SM Methyl 5-(cyanomethyl)- 2-fluorobenzoate Intermediate1 Intermediate 1: SNAr Displacement (2-hydrazinyl benzoate) SM->Intermediate1 + N2H4, -HF (SNAr) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate1 Transition Intramolecular Cyclization Intermediate1->Transition Nu Attack on Ester Product Product: 6-(cyanomethyl) phthalazin-1(2H)-one Transition->Product - MeOH Byproduct Byproducts: MeOH + HF Transition->Byproduct

Figure 1: Mechanistic flow from fluoro-ester precursor to phthalazinone core.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Methyl 5-(cyanomethyl)-2-fluorobenzoate (SM) [CAS: 103335-54-2]

    • Hydrazine Hydrate (55-65% or 80% solution in water) [CAS: 7803-57-8]

    • Ethanol (Absolute or 95%)

  • Equipment:

    • Round-bottom flask with reflux condenser.

    • Magnetic stirrer / Heating mantle.

    • Nitrogen inlet (optional but recommended for safety).

    • Vacuum filtration setup.

Stoichiometry & Conditions
ParameterSpecificationRationale
SM 1.0 equivLimiting reagent.
Hydrazine Hydrate 3.0 - 5.0 equivExcess ensures complete F-displacement and drives equilibrium; acts as HF scavenger.
Solvent Ethanol (10-15 V)Solubilizes SM; Product is less soluble, aiding isolation.
Temperature 78-80 °C (Reflux)Required to overcome activation energy for

.
Time 2 - 5 HoursMonitor by HPLC/TLC until SM < 0.5%.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge Methyl 5-(cyanomethyl)-2-fluorobenzoate (10.0 g, 51.8 mmol) into a 250 mL round-bottom flask.

  • Add Ethanol (100 mL). Stir to create a slurry or solution depending on temperature.

  • Safety Check: Ensure fume hood is active.[2] Wear double nitrile gloves.

  • Add Hydrazine Hydrate (7.5 mL, ~155 mmol, ~3 equiv) dropwise over 5 minutes at room temperature. Exotherm Note: A mild exotherm may be observed.

Step 2: Reaction

  • Heat the mixture to reflux (78-80 °C) .

  • Maintain reflux for 3 hours . The solution typically turns from clear/yellowish to a suspension as the phthalazinone product begins to precipitate.

  • IPC (In-Process Control): Take an aliquot, dilute in MeCN:Water, and check via HPLC. Target: SM < 0.5 area%.

Step 3: Workup & Isolation

  • Remove heat and allow the reaction mixture to cool slowly to room temperature (20-25 °C).

  • Stir at room temperature for 1 hour to maximize precipitation (aging the crystal).

  • Cool further to 0-5 °C (ice bath) for 30 minutes to minimize yield loss to mother liquor.

  • Filter the solids using a Büchner funnel.

  • Wash: Rinse the filter cake with cold Ethanol (2 x 10 mL) followed by Water (2 x 20 mL) to remove residual hydrazine and hydrazine hydrofluoride salts.

  • Drying: Dry the solid in a vacuum oven at 45-50 °C for 12 hours.

Step 4: Expected Results

  • Appearance: White to off-white solid.

  • Yield: Typical isolated yield is 85-95%.

  • Purity: >98% (HPLC).

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic

Workflow Setup Setup: SM + EtOH + Hydrazine Reflux Reflux (80°C) 3-5 Hours Setup->Reflux Check IPC Check: SM Consumed? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0-5°C Precipitation Check->Cool Yes Filter Filtration & Washing (EtOH/H2O) Cool->Filter Dry Drying (Vac Oven 50°C) Filter->Dry

Figure 2: Operational workflow for the synthesis of the phthalazinone intermediate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product solubility in hot ethanol.Ensure cooling to 0-5°C before filtration. Reduce solvent volume in next run.
Incomplete Reaction Insufficient Hydrazine or Temperature.Add 0.5-1.0 equiv extra hydrazine; ensure vigorous reflux.
Hydrolysis of Nitrile Reaction time too long or pH too high.Do not exceed 6-8 hours reflux. Avoid adding strong mineral bases (NaOH) unless specified.
Impurity: Azine Formation Reaction of hydrazine with acetone (if used in cleaning).Strictly avoid acetone in glassware cleaning for this step.

Safety Directives (Hydrazine Hydrate)

Hazard Class: Acute Toxicity, Carcinogen, Corrosive.[2]

  • Engineering Controls: All handling of hydrazine hydrate must occur in a certified chemical fume hood.

  • PPE: Neoprene or Butyl rubber gloves are superior to standard nitrile for extended contact, though double nitrile is acceptable for incidental splash protection. Face shield is recommended during addition.[3][2]

  • Waste Disposal: Mother liquors contain hydrazine and fluoride. Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully (exothermic, gas evolution) before disposal, or segregate as high-hazard waste according to local EHS regulations.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[4] Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Loh, V. M., et al. (2010). Development of a Scalable Process for the PARP Inhibitor Olaparib.
  • AstraZeneca AB. (2008). Phthalazinone Derivatives.[5][6][4][7][8] World Intellectual Property Organization Patent WO2008047082. Link

  • BenchChem. (2025).[2] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24863484, Methyl 5-(cyanomethyl)-2-fluorobenzoate.Link

Sources

Application Note: Methyl 5-(cyanomethyl)-2-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Methyl 5-(cyanomethyl)-2-fluorobenzoate (CAS: 1039825-36-7) is a high-value bifunctional scaffold primarily utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib .

Its strategic value lies in its "Ortho-Meta" functional architecture :

  • C1 (Ester) & C5 (Cyanomethyl): These groups form a "masked" homophthalic acid motif. Upon hydrolysis and condensation with hydrazine, they rapidly cyclize to form the phthalazin-1(2H)-one core, the pharmacophore responsible for hydrogen bonding within the PARP catalytic pocket.

  • C2 (Fluorine): Positioned ortho to the ester, this fluorine atom serves two roles: it modulates metabolic stability (blocking Phase I oxidation) and acts as a handle for Nucleophilic Aromatic Substitution (

    
    ), enabling late-stage attachment of solubilizing linkers (e.g., piperazines).
    

Chemical Profile & Reactivity Map

PropertySpecification
Molecular Formula

Molecular Weight 193.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; sparingly soluble in water.
Key Hazards Irritant; Nitrile releases HCN under strong acid/heat; Fluorinated waste protocols apply.
Reactivity Flowchart (DOT Visualization)

The following diagram illustrates the three primary divergent pathways available for this scaffold.

ReactivityMap Scaffold Methyl 5-(cyanomethyl)- 2-fluorobenzoate Hydrolysis 1. Hydrolysis (NaOH) 2. Acidification Scaffold->Hydrolysis Path A: Core Synthesis Amine Piperazine/Amine (Base, Heat) Scaffold->Amine Path B: SnAr (Linker Attachment) Base LHMDS/NaH + Electrophile (R-X) Scaffold->Base Path C: C-H Activation Hydrazine Hydrazine Hydrate (Cyclization) Hydrolysis->Hydrazine Phthalazinone 6-Fluoro-4-hydroxy- phthalazin-1(2H)-one (PARP Core) Hydrazine->Phthalazinone Substituted 2-Amino-5-cyanomethyl benzoate Amine->Substituted Alkylated Alpha-Alkylated Nitrile Base->Alkylated

Figure 1: Divergent synthesis map. Path A is the primary route for PARP inhibitor scaffold construction.

Application Protocol: Synthesis of the Phthalazinone Core

This protocol describes the conversion of Methyl 5-(cyanomethyl)-2-fluorobenzoate into 6-fluoro-4-(hydroxymethyl)phthalazin-1(2H)-one (or its tautomer), a critical intermediate for Olaparib-type analogs.

Rationale

Direct reaction of the nitrile-ester with hydrazine is often sluggish. The most robust industrial method involves a "Hydrolysis-Cyclization" telescope sequence. The nitrile is first hydrolyzed to the acid (forming a homophthalic acid derivative equivalent), which then undergoes rapid condensation with hydrazine.

Reagents & Equipment
  • Substrate: Methyl 5-(cyanomethyl)-2-fluorobenzoate (1.0 eq)

  • Reagent A: Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

  • Reagent B: Hydrazine Monohydrate (

    
    ), 64-65% (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Acid: Conc. HCl (for pH adjustment)

Step-by-Step Methodology
Step 1: Saponification & Nitrile Hydrolysis
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of Methyl 5-(cyanomethyl)-2-fluorobenzoate in 20 mL of Ethanol.

  • Addition: Add 15 mL of 2M NaOH (30 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a baseline spot (dicarboxylate salt) should appear.
      
    • Note: The nitrile hydrolysis releases ammonia gas; ensure proper ventilation.

  • Acidification: Cool to room temperature. Acidify carefully with Conc. HCl to pH ~1–2. A white precipitate (the homophthalic acid derivative) may form. Do not filter yet.

Step 2: Cyclization with Hydrazine
  • Re-dissolution: If the mixture is too thick, add 10 mL additional Ethanol.

  • Hydrazine Addition: Add Hydrazine Monohydrate (20 mmol) cautiously to the acidic mixture.

    • Safety Alert: Hydrazine is toxic and a suspected carcinogen. Use double gloves and work in a fume hood.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12 hours.
    
    • Mechanism:[1][2][3][4][5] The hydrazine reacts with the carboxylic acid groups to form the six-membered hydrazide ring.

  • Work-up: Cool the reaction to

    
     in an ice bath. The product, 6-fluoro-1,4-phthalazinedione  (often existing as the enol tautomer), will precipitate as a white/off-white solid.
    
  • Isolation: Filter the solid and wash with cold water (

    
    ) followed by cold ethanol (
    
    
    
    ).
  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Expected Results
  • Yield: 75–85%

  • Purity: >95% (HPLC)

  • Identity Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (NH/OH) and disappearance of the methyl ester singlet (
    
    
    ppm).

Advanced Application: Diversification

The fluorine atom at the C2 position is activated by the electron-withdrawing ester (or the resulting phthalazinone carbonyls). This allows for the introduction of solubilizing groups before or after cyclization.

Protocol: Piperazine Coupling (Olaparib Linker Mimic)

  • Conditions: Dissolve the scaffold (1 eq) in anhydrous DMSO.

  • Nucleophile: Add N-Boc-piperazine (1.2 eq).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Heat to

    
     for 4–6 hours.
    
  • Outcome: The fluorine is displaced by the piperazine nitrogen. This is preferred before hydrolysis if the final drug requires a specific linker at this position.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete nitrile hydrolysis.Ensure Step 1 reflux is vigorous and ammonia evolution ceases before adding hydrazine.
Sticky/Oily Product Oligomerization of hydrazine.Use excess hydrazine (up to 5 eq) to favor intramolecular cyclization over intermolecular chaining.
Incomplete

Fluorine deactivation.If performing

on the ester, ensure the solvent is polar aprotic (DMSO/DMF) to solvate the cation and activate the carbonate base.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Loh, V. M., et al. (2010). Development of a Scalable Process for the PARP Inhibitor Olaparib. Organic Process Research & Development, 14(4). Link

  • World Intellectual Property Organization. (2012). Patent WO2012019427: Synthesis of Phthalazinone Derivatives.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Hydrazine Monohydrate.Link

  • PubChem. (2024). Compound Summary: Methyl 5-(cyanomethyl)-2-fluorobenzoate.Link

Sources

Application Note: A Guide to the Selective Hydrolysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the selective hydrolysis of the methyl ester in methyl 5-(cyanomethyl)-2-fluorobenzoate to its corresponding carboxylic acid, a crucial transformation in the synthesis of advanced pharmaceutical intermediates and functional materials. The inherent challenge lies in achieving high chemoselectivity in the presence of two other reactive moieties: a cyanomethyl group and an ortho-fluoro substituent. This guide explores multiple hydrolytic strategies, including classical saponification, acid-catalyzed methods, and advanced enzymatic and nucleophilic cleavage protocols. For each method, we provide a detailed mechanistic rationale, step-by-step experimental procedures, and an analysis of potential side reactions to empower researchers in selecting and optimizing the ideal conditions for their specific application.

Introduction and Strategic Overview

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a versatile building block characterized by three distinct functional groups. The primary objective of its hydrolysis is the conversion of the methyl ester into a carboxylic acid. However, the success of this transformation is dictated by the ability to preserve the integrity of the cyanomethyl and aryl-fluoride functionalities.

The Chemoselectivity Challenge:

  • Methyl Ester: The target of hydrolysis. Its reactivity is influenced by the electronic effects of the aromatic ring substituents.

  • Cyanomethyl Group: Susceptible to hydrolysis under both strong acidic and basic conditions, which can lead to the formation of the corresponding amide or carboxylic acid as impurities.[1][2]

  • 2-Fluoro Group: The C-F bond is robust; however, its position ortho to the carboxylate group can activate it towards nucleophilic aromatic substitution under exceptionally harsh conditions.[3]

This guide is structured to address this challenge by presenting a range of methodologies, from aggressive to mild, allowing the user to make an informed decision based on the required purity, scale, and available resources.

G cluster_molecule Methyl 5-(cyanomethyl)-2-fluorobenzoate cluster_sites Potential Reaction Sites mol Structure Placeholder ester Methyl Ester (Primary Target) mol->ester Hydrolysis Target nitrile Cyanomethyl Group (Potential Side Reaction) mol->nitrile Hydrolysis Risk fluorine Aryl Fluoride (Generally Stable) mol->fluorine Low Reactivity

Figure 1: Analysis of reactive sites in the target molecule.

Base-Promoted Hydrolysis (Saponification)

Saponification is the most common method for ester hydrolysis due to its high efficiency and generally irreversible nature. The reaction proceeds via a nucleophilic acyl substitution, known as the BAc2 mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.[4][5] The reaction becomes irreversible upon the deprotonation of the resulting carboxylic acid by the base.[6]

Causality in Reagent Selection: The choice of inorganic base is critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective, lithium hydroxide (LiOH) is often the reagent of choice for complex substrates.[7][8] The smaller size of the Li⁺ ion can lead to different coordination and solubility profiles of the intermediate salts, sometimes offering improved reaction rates and cleaner conversions.

Key Challenge: The primary risk is the concurrent hydrolysis of the cyanomethyl group. This side reaction is promoted by elevated temperatures and extended reaction times. Therefore, careful monitoring and optimization of reaction conditions are paramount.[2]

G start Methyl Ester intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack (OH⁻) products Carboxylate + Methanol intermediate->products 2. Elimination of Methoxide 3. Deprotonation acid Carboxylic Acid products->acid 4. Acidic Workup (H₃O⁺)

Figure 2: Mechanism of base-promoted ester hydrolysis.

Protocol 1: Optimized LiOH-Mediated Hydrolysis

This protocol is designed to maximize the rate of ester hydrolysis while minimizing nitrile degradation by using a lower reaction temperature.

  • Dissolution: Dissolve methyl 5-(cyanomethyl)-2-fluorobenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add a solution of lithium hydroxide monohydrate (1.5–2.5 eq) in water dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0–10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1 M hydrochloric acid (HCl) at 0 °C until the pH of the aqueous phase is ~2-3.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified further by recrystallization or column chromatography if necessary.

ReagentTypical ConditionsAdvantagesDisadvantages
LiOH THF/H₂O, 0–25 °C, 1–5 hOften provides cleaner reactions and better selectivity for complex molecules.[7]Higher cost compared to NaOH/KOH.
NaOH/KOH MeOH/H₂O, 25–60 °C, 1–3 hCost-effective, readily available.May require higher temperatures, increasing the risk of nitrile hydrolysis.[8]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium process that requires a stoichiometric excess of water to drive the reaction toward the products.[6] The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[5][9]

Expert Analysis: For the target substrate, this method is not recommended for selective hydrolysis. The strongly acidic conditions and elevated temperatures typically required to achieve a reasonable reaction rate will almost certainly lead to significant hydrolysis of the cyanomethyl group to the corresponding carboxylic acid, resulting in the formation of 4-fluoro-isophthalic acid derivatives.[10] This pathway lacks the necessary chemoselectivity for this specific transformation.

Advanced Selective Methodologies

For applications demanding the highest purity and minimal byproduct formation, milder and more selective methods are required.

Enzymatic Hydrolysis

Principle: Enzymes such as lipases and esterases are highly effective biocatalysts that can perform chemoselective hydrolysis under very mild conditions (neutral pH, room temperature).[11] Their specificity arises from the precise fit of the substrate into the enzyme's active site, which often ignores other potentially reactive functional groups.

Trusted Approach: This method offers the highest potential for selectivity, completely avoiding the harsh conditions that lead to nitrile or aryl-fluoride degradation.[7] Substrate insolubility can sometimes be a challenge but can often be overcome by using a co-solvent system.

Protocol 2: Screening for Enzymatic Hydrolysis
  • Enzyme Selection: Prepare vials containing different commercially available lipases (e.g., Porcine Pancreatic Lipase (PPL), Candida antarctica Lipase B (CALB), Amano Lipase PS).[11][12]

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.2).

  • Reaction Setup: To each vial, add the buffer solution, a small amount of the enzyme (5-10% w/w relative to the substrate), and the methyl 5-(cyanomethyl)-2-fluorobenzoate substrate, potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO or acetone.

  • Incubation: Incubate the vials with shaking at a controlled temperature (e.g., 30–40 °C).

  • Monitoring & Workup: Monitor the reaction by HPLC. Upon completion, denature the enzyme (e.g., by adding a water-immiscible organic solvent and filtering), acidify the aqueous layer, and extract the product as described in Protocol 1.

Nucleophilic Demethylation

Principle: This strategy avoids the use of water and strong bases/acids altogether. Instead, it utilizes a soft nucleophile to cleave the methyl-oxygen bond of the ester in an SN2 reaction (BAl2 mechanism).[4] This is particularly effective for methyl esters due to the low steric hindrance of the methyl group.

Reagent of Choice: Lithium iodide (LiI) in a high-boiling, coordinating solvent like pyridine or 2,4,6-collidine is a classic and effective system for this transformation.[7] The iodide ion acts as the nucleophile, and the solvent facilitates the reaction.

G cluster_workflow Decision Workflow for Hydrolysis start Start: Methyl Ester Substrate q1 Is Highest Selectivity Required? start->q1 enzymatic Protocol 2: Enzymatic Hydrolysis q1->enzymatic Yes q2 Is a Chemical Method Preferred? q1->q2 No end Target Carboxylic Acid enzymatic->end li_oh Protocol 1: LiOH Hydrolysis (Low Temp) li_oh->end nucleophilic Protocol 3: LiI Demethylation nucleophilic->end q2->li_oh Yes q2->nucleophilic Alternative

Figure 3: Recommended workflow for method selection.

Protocol 3: Demethylation with Lithium Iodide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous lithium iodide (3.0–5.0 eq) and the methyl ester substrate (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 115 °C) and maintain it for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Cooling & Workup: Cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate. The organic layer should be washed successively with dilute HCl (to remove pyridine), sodium thiosulfate solution (to remove any iodine), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Summary and Recommendations

The selective hydrolysis of methyl 5-(cyanomethyl)-2-fluorobenzoate requires careful consideration of reagent choice and reaction conditions to avoid unwanted side reactions.

MethodReagentsSelectivityConditionsKey Advantage
Base-Promoted LiOH, NaOH, KOHGood to ModerateMild (0–60 °C)Scalable, robust, and cost-effective.
Acid-Catalyzed H₂SO₄, HClPoorHarsh (Reflux)Not recommended for this substrate.
Enzymatic Lipases, EsterasesExcellentVery Mild (pH 7, RT)Highest chemoselectivity; environmentally friendly.
Nucleophilic LiI / PyridineVery GoodAnhydrous, RefluxExcellent for preserving base/acid-sensitive groups.

Final Recommendation:

  • For maximum selectivity and purity , particularly in a drug development setting, enzymatic hydrolysis (Protocol 2) is the superior method.

  • For a more traditional, scalable chemical synthesis where minor impurities can be managed through purification, optimized LiOH-mediated saponification at low temperatures (Protocol 1) is the most practical approach.

  • Nucleophilic demethylation (Protocol 3) serves as an excellent alternative, especially if the molecule contains other base-sensitive functionalities not discussed here.

References

  • Monash University Research Repository. (2025). Enzymatic hydrolysis of methyl esters catalyzed by free liquid lipases for the production of fatty acids. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]

  • ResearchGate. (2025). Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. [Link]

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • PubMed. (2000). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?[Link]

  • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester...[Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (General reference, specific link not available for book chapter).
  • YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Google Patents. (n.d.).
  • Chegg.com. (2017). Solved A base-catalyzed hydrolysis of methyl benzoate is. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • National Center for Biotechnology Information. (n.d.). Air-stable aryl derivatives of pentafluoroorthotellurate. [Link]

  • ResearchGate. (2025). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. [Link]

  • J-GLOBAL. (n.d.). Lithium Chloride-Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. [Link]

  • ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides. [Link]

  • Encyclopedia.pub. (2023). Cyanomethylation Reaction. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Royal Society of Chemistry. (2022). Air-stable aryl derivatives of pentafluoroorthotellurate. [Link]

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. [Link]

  • Royal Society of Chemistry. (n.d.). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. [Link]

  • Reddit. (2015). Acidic Nitrile Hydrolysis. [Link]

  • Academia Sinica. (n.d.). Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. [Link]

  • SciSpace. (2014). A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • American Chemical Society. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Organic Syntheses. (n.d.). A Novel and Practical Method for the Hydration of Nitriles into Amides. [Link]

Sources

Strategic Hydrolysis of the Cyanomethyl Moiety: From Classical Reflux to Biocatalytic Precision

Author: BenchChem Technical Support Team. Date: February 2026


) to Carboxymethyl (

) Groups

Executive Summary & Strategic Analysis

The conversion of a cyanomethyl group to a carboxylic acid (homologation of the parent electrophile) is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of arylacetic acid derivatives (e.g., NSAIDs like Diclofenac) and GABA analogues. While theoretically simple, the hydrolysis of the nitrile triple bond requires overcoming a significant activation energy barrier.

The reaction proceeds through a discrete primary amide intermediate (


). The central challenge in process development is not the initiation of hydrolysis, but the selectivity  required to drive the reaction to the carboxylic acid without degrading the carbon skeleton or racemizing adjacent chiral centers.
The Chemist's Dilemma: Acid vs. Base vs. Enzyme
  • Acidic Hydrolysis (

    
    ):  The thermodynamic sledgehammer. Ideal for robust substrates but prone to decarboxylation if the cyanomethyl group is 
    
    
    
    to a carbonyl.
  • Alkaline Hydrolysis (

    
    ):  Faster kinetics due to nucleophilic attack by 
    
    
    
    , but carries a risk: the
    
    
    -protons of the cyanomethyl group are acidic (
    
    
    ). Strong bases can generate a carbanion, leading to self-condensation (darkening of reaction mixture) or alkylation side-reactions.
  • Biocatalysis (Nitrilases): The precision scalpel. Operates at neutral pH and ambient temperature, offering exquisite chemo- and enantioselectivity, though it requires screening for the correct enzyme isoform.

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting "stalled" reactions where the amide persists.

NitrileHydrolysis cluster_Acid Acid Catalysis (H+) cluster_Base Base Catalysis (OH-) Nitrile Nitrile R-CH2-CN Imidium Imidium Ion [R-CH2-C=NH]+ Nitrile->Imidium + H+ Imidate Imidate Anion [R-CH2-C(OH)=N]- Nitrile->Imidate + OH- AcidAmide Amide R-CH2-CONH2 Imidium->AcidAmide + H2O AcidProduct Carboxylic Acid R-CH2-COOH AcidAmide->AcidProduct + H2O / Heat (Slow Step) BaseAmide Amide R-CH2-CONH2 Imidate->BaseAmide + H2O Carboxylate Carboxylate R-CH2-COO- BaseAmide->Carboxylate + OH- / Heat Carboxylate->AcidProduct + H+ (Workup)

Figure 1: Parallel mechanistic pathways for nitrile hydrolysis.[1][2] Note that in base hydrolysis, the final product is the carboxylate salt, requiring an acidic workup.

Detailed Experimental Protocols

Protocol A: Classical Acidic Hydrolysis

Best for: Non-acid-sensitive substrates, simple alkyl/aryl acetonitriles. Mechanism: Protonation of the nitrile nitrogen activates the carbon for water attack.[1][3]

Reagents:

  • Substrate (

    
     equiv)
    
  • Glacial Acetic Acid (

    
    ) – Solubilizing agent
    
  • Conc.

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )
  • Water[1][4]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile substrate (

    
    ) in Glacial Acetic Acid (
    
    
    
    ).
    • Insight: Nitriles are often insoluble in pure aqueous acid. AcOH acts as a co-solvent to ensure homogeneity.

  • Acid Addition: Slowly add conc.

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
    • Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 
    
    
    
    hours.
    • Monitoring: Check TLC/LC-MS every 2 hours. The amide intermediate is often more polar than the nitrile but less polar than the acid.

  • Workup:

    • Cool to room temperature.

    • Pour reaction mixture onto crushed ice (

      
      ).
      
    • If product precipitates: Filter, wash with cold water, and dry.

    • If product is soluble: Extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.[5]
Protocol B: Mild Alkaline Hydrolysis (Peroxide-Assisted)

Best for: Substrates sensitive to strong acid, or where faster reaction rates are needed at lower temperatures. Mechanism: The hydroperoxide anion (


) is a super-nucleophile ( 

-effect), attacking the nitrile

faster than

.

Reagents:

  • Substrate (

    
     equiv)
    
  • 
     (
    
    
    
    equiv)
  • 
     (
    
    
    
    M solution,
    
    
    equiv)
  • Ethanol or Methanol (Solvent)[6]

Procedure:

  • Setup: Dissolve substrate (

    
    ) in Ethanol (
    
    
    
    ).
  • Basification: Add

    
     (
    
    
    
    ).
  • Activation: Place the flask in a water bath at

    
    . Add 
    
    
    
    dropwise over 10 minutes.
    • Safety: Oxygen evolution occurs. Ensure open venting.

  • Reaction: Stir at

    
     for 
    
    
    
    hours.
    • Note: This often stops at the amide if not heated sufficiently. For the acid, ensure excess base and sustained heat.

  • Quench & Isolation:

    • Cool to

      
      .
      
    • Critical Step: Quench excess peroxide with saturated Sodium Thiosulfate (

      
      ) solution. Test with starch-iodide paper (should remain white).
      
    • Acidify to pH 2 with

      
      .
      
    • Extract with DCM or EtOAc.

Protocol C: Biocatalytic Hydrolysis (Nitrilase)

Best for: Enantioselective synthesis, highly sensitive substrates, "Green" chemistry requirements. Mechanism: Cys-Glu-Lys catalytic triad hydrolyzes nitrile directly to acid without free amide release.

Reagents:

  • Nitrilase Enzyme (Lyophilized powder or cell-free extract, e.g., from Alcaligenes faecalis)

  • Phosphate Buffer (

    
    , pH 7.0–7.5)
    
  • Co-solvent (DMSO or MeOH, max 10% v/v)

Procedure:

  • Buffer Prep: Prepare

    
     of phosphate buffer (pH 7.2).
    
  • Substrate Loading: Dissolve substrate (

    
    ) in DMSO (
    
    
    
    ) and add to buffer.
    • Insight: High substrate concentration can inhibit the enzyme. Keep below

      
      .[7]
      
  • Enzyme Addition: Add Nitrilase preparation (

    
    , depending on specific activity).
    
  • Incubation: Shake at

    
     and 
    
    
    
    for
    
    
    hours.
  • Workup:

    • Acidify to pH 2 with

      
       to denature enzyme and protonate product.
      
    • Centrifuge to remove protein debris.

    • Extract supernatant with EtOAc.[5]

Method Selection Guide

Use the following decision matrix to select the optimal protocol for your specific molecule.

SelectionMatrix Start Start: Analyze Substrate AcidSensitive Is substrate Acid Sensitive (e.g., Acetals, Boc groups)? Start->AcidSensitive BaseSensitive Is substrate Base Sensitive (e.g., Esters, acidic alpha-protons)? AcidSensitive->BaseSensitive Yes MethodA Protocol A: Acid Hydrolysis (HCl/AcOH) AcidSensitive->MethodA No Chiral Is the alpha-carbon Chiral? BaseSensitive->Chiral Yes MethodB Protocol B: Alkaline H2O2 BaseSensitive->MethodB No MethodC Protocol C: Nitrilase Biocatalysis Chiral->MethodC Yes (Prevent Racemization) Chiral->MethodC No (But highly unstable)

Figure 2: Decision matrix for selecting the hydrolysis protocol based on substrate stability and stereochemical requirements.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureAcid HydrolysisAlkaline HydrolysisNitrilase Biocatalysis
pH Range



Temperature Reflux (

)


Time

hrs

hrs

hrs
Selectivity Low (cleaves esters/amides)Medium (cleaves esters)High (Chemoselective)
Primary Risk Degradation of protecting groupsRacemization / PolymerizationEnzyme inhibition / Cost
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Stalled at Amide Hydrolysis of amide to acid is the rate-limiting step.Increase temperature; switch to

(higher boiling point); add

(diazotization route).
Dark/Black Mixture Polymerization of cyanomethyl carbanion (Base method).Reduce base concentration; switch to Acidic or Enzymatic method; exclude

.
Low Yield (Enzyme) Substrate inhibition or pH drift.Add substrate via syringe pump (fed-batch); use strong buffer (

).
Product is Water Soluble Small polar acids are hard to extract.Do not use aqueous workup. Evaporate solvent, triturate salts with dry acetone/ethanol.

References

  • Organic Chemistry Portal. Hydrolysis of Nitriles. Retrieved from [Link]

  • Veselá, A. B., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Biocatalysis and Biotransformation.[5] Retrieved from [Link]

  • Cohen, M. A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.[8] Retrieved from [Link]

  • Kukel, G. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.[1][2][3][6][9][10][11][12] Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of PARP Inhibitor Pharmacophores from Fluorobenzoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The efficacy of these drugs is intrinsically linked to their core chemical scaffolds, or pharmacophores, which mimic the nicotinamide portion of the natural PARP substrate, NAD+. This guide provides an in-depth exploration of the synthesis of two prominent PARP inhibitor pharmacophores—the phthalazinone and the benzimidazole carboxamide cores—utilizing fluorobenzoate derivatives as versatile and strategic starting materials. We will elucidate the rationale behind synthetic strategies, provide detailed, step-by-step protocols, and discuss key catalytic methods that are instrumental in modern C-N bond formation for these complex molecules.

The Strategic Advantage of Fluorobenzoate Precursors

The incorporation of fluorine into pharmaceutical agents is a well-established strategy to enhance drug-like properties.[1][2][3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[3] Specifically, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2]

Fluorobenzoate precursors offer a dual advantage in the synthesis of PARP inhibitors:

  • Modulation of Physicochemical Properties: The fluorine substituent can enhance the potency and pharmacokinetic profile of the final inhibitor. For example, the fluorobenzyl group in the PARP inhibitor Olaparib contributes to its high potency.[4]

  • Synthetic Versatility: The electron-withdrawing nature of fluorine activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the carboxylate group provides a robust handle for a wide array of chemical transformations, including amide bond formation and reductions.

Synthesis Protocol: The Phthalazinone Pharmacophore

The phthalazinone scaffold is the core of several clinically approved PARP inhibitors, including Olaparib and Talazoparib.[5][6][7] This protocol outlines a convergent synthetic route starting from a readily available 2-fluoro-5-formylbenzoic acid.

Synthetic Workflow Overview

The overall strategy involves the cyclization of a functionalized benzoic acid with hydrazine to form the core phthalazinone ring, followed by the introduction of a key side chain via a C-N bond-forming reaction.

G A 2-Fluoro-5-formyl- benzoic acid B Amide Coupling (e.g., with piperazine derivative) A->B 1. Activate COOH 2. Add Amine C Fluorobenzoyl Piperazine Intermediate B->C D Cyclization with Hydrazine Hydrate C->D Reflux, EtOH E Phthalazinone Core D->E F Side-chain Functionalization (e.g., Acylation) E->F G Final Phthalazinone-based PARP Inhibitor Pharmacophore F->G

Caption: Synthetic workflow for the Phthalazinone pharmacophore.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (A key intermediate analogous to Olaparib's core)

  • Reaction Setup: To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add 1-Hydroxybenzotriazole (HOBt) (1.5 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add a solution of tert-butyl piperazine-1-carboxylate (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) in DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours.

  • Purification: Concentrate the solvent in vacuo. The resulting solid can be triturated with diethyl ether or purified by flash column chromatography (SiO₂, Dichloromethane/Methanol gradient) to yield the desired phthalazinone intermediate.

Causality Behind Choices: The use of EDC/HOBt is a standard and efficient method for activating the carboxylic acid to form an active ester, which readily reacts with the amine.[7] DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction. The Boc protecting group on the piperazine is acid-labile, allowing for clean removal with HCl in dioxane without affecting the core pharmacophore.

Quantitative Data Summary
StepProductTypical YieldPurity (LC-MS)Key Characterization
1Boc-protected Intermediate80-90%>95%M+H⁺ peak corresponding to the coupled product.
2Deprotected Phthalazinone85-95%>98%¹H NMR signals for phthalazinone and piperazine protons.

Synthesis Protocol: The Benzimidazole Carboxamide Pharmacophore

The benzimidazole carboxamide scaffold is another critical pharmacophore, forming the basis of inhibitors like Veliparib (ABT-888).[8] The synthesis hinges on the construction of the benzimidazole ring followed by a crucial amide coupling step.

Synthetic Workflow Overview

This pathway begins with a substituted fluoronitrobenzoate, which undergoes reduction and subsequent cyclization to form the benzimidazole ring system.

G A Methyl 2-fluoro-3-nitrobenzoate B Nucleophilic Aromatic Substitution (with amine side-chain) A->B C Substituted Nitroaniline Intermediate B->C D Catalytic Hydrogenation (e.g., Pd/C, H₂) C->D E Diaminobenzene Intermediate D->E F Cyclization & Hydrolysis E->F G Benzimidazole Carboxylic Acid F->G H Amide Coupling (e.g., HATU, DIPEA) G->H 1. Activate COOH 2. Add NH₃ source I Final Benzimidazole Carboxamide Pharmacophore H->I

Caption: Synthetic workflow for the Benzimidazole Carboxamide pharmacophore.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-diaminobenzoic acid derivative

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve methyl 2-fluoro-3-nitrobenzoate (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.3 M).

  • Amine Addition: Add the desired amine side-chain (e.g., a protected piperidine) (1.1 equiv) and potassium carbonate (K₂CO₃) (2.5 equiv).

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) for 6-12 hours. Monitor by TLC.

  • Work-up: After cooling, filter the mixture and concentrate the filtrate. Redissolve in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the substituted nitroaniline intermediate.

  • Reduction: Dissolve the intermediate in methanol or ethanol. Add Palladium on carbon (10% Pd/C, 0.1 equiv) to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (typically 4-8 hours).

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate to yield the diaminobenzene intermediate, which is often used directly in the next step.

Step 2: Formation of Benzimidazole Carboxamide

  • Cyclization: The diaminobenzene intermediate is cyclized. A common method involves reaction with a suitable one-carbon source, such as an orthoester or cyanogen bromide, followed by hydrolysis to the carboxylic acid.[9]

  • Amide Formation: To a solution of the benzimidazole carboxylic acid (1.0 equiv) in DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.

  • Ammonia Source: Bubble ammonia gas through the solution or add a solution of ammonium hydroxide.

  • Reaction and Purification: Stir at room temperature for 2-4 hours. Perform an aqueous work-up as described previously. Purify the final product by recrystallization or flash column chromatography to yield the benzimidazole carboxamide pharmacophore.

Causality Behind Choices: The initial SNAr reaction is facilitated by the electron-withdrawing nitro group and the fluoride leaving group. Catalytic hydrogenation with Pd/C is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting most other functional groups.[8][10] HATU is a highly efficient peptide coupling reagent for forming the final amide bond, which is crucial for mimicking the nicotinamide of NAD+ and binding to the PARP active site.[8]

Authoritative Catalytic Methods for C-N Bond Formation

The construction of C-N bonds is fundamental to the synthesis of PARP inhibitors, often used to append complex side chains that dictate solubility, selectivity, and potency.[11][12][13][14]

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming C(aryl)-N bonds.[15][16][17] It is particularly useful for coupling aryl halides or triflates with a wide range of primary and secondary amines under relatively mild conditions.[15][18]

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OAC Oxidative Addition Complex Pd0->OAC + Ar-X AmideC Palladium Amide Complex OAC->AmideC + HNR¹R², Base - HX AmideC->Pd0 Reductive Elimination Prod Ar-NR¹R² AmideC->Prod

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

General Protocol:

  • Charge a reaction vessel with the aryl halide (1.0 equiv), amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.

  • Cool the reaction, filter through Celite, and purify via standard methods.

Ullmann Condensation

A classical, copper-catalyzed reaction, the Ullmann condensation is an alternative for C-N and C-O bond formation.[19][20] While traditional methods required harsh conditions, modern protocols use soluble copper(I) catalysts with ligands (e.g., diamines, amino acids), allowing the reaction to proceed at lower temperatures.[19] This can be advantageous when palladium-sensitive functional groups are present.

Conclusion

Fluorobenzoate derivatives serve as exceptionally valuable precursors for the synthesis of key PARP inhibitor pharmacophores. Their inherent electronic properties not only contribute favorably to the final drug's pharmacokinetic profile but also provide strategic advantages in synthetic design. The protocols detailed herein for the phthalazinone and benzimidazole carboxamide scaffolds represent robust and adaptable pathways for researchers in drug discovery and development. Mastery of modern catalytic techniques, such as the Buchwald-Hartwig amination, further expands the chemical space accessible from these intermediates, enabling the rapid generation of diverse compound libraries for structure-activity relationship studies and the development of next-generation PARP inhibitors.

References

  • Title: Synthesis and biological evaluation of piperidyl benzimidazole carboxamide derivatives as potent PARP-1 inhibitors and antitumor agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship Source: PubMed URL: [Link]

  • Title: Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group Source: PubMed URL: [Link]

  • Title: Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: PMC - NIH URL: [Link]

  • Title: Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors Source: Bentham Science URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: A preprint server URL: [Link]

  • Title: Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression Source: PMC - NIH URL: [Link]

  • Title: An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone Source: PubMed URL: [Link]

  • Title: PARP-1 Expression Quantified by [18F]FluorThanatrace: A Biomarker of Response to PARP Inhibition Adjuvant to Radiation Therapy Source: PubMed URL: [Link]

  • Title: 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 Source: PubMed URL: [Link]

  • Title: Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor Source: ResearchGate URL: [Link]

  • Title: Importance of Fluorine in Benzazole Compounds Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Metal Nanoparticles as Sustainable Tools for C–N Bond Formation via C–H Activation Source: MDPI URL: [Link]

  • Title: Methods and Strategies for C–N Bond Formation Reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors Source: PubMed URL: [Link]

  • Title: Ullmann condensation Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: A cooperative approach to C–N bond formation Source: The University of Manchester Research Explorer URL: [Link]

  • Title: Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors Source: PMC - NIH URL: [Link]

Sources

Application Note: Reaction Conditions for Hydrazine Cyclization of Cyanomethyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the synthesis of fused heterocyclic scaffolds (phthalazinones and isoquinolinones) relevant to PARP inhibitors (e.g., Olaparib) and other bioactive molecules.

Introduction & Executive Summary

The reaction of 2-(cyanomethyl)benzoates (homophthalic acid mono-nitrile esters) with hydrazine is a critical transformation in the synthesis of phthalazin-1(2H)-ones and isoquinolin-1(2H)-ones . These bicyclic scaffolds serve as the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors, widely used in oncology.

While simple esters react with hydrazine to form hydrazides, the presence of the ortho-cyanomethyl group allows for intramolecular cyclization. Depending on the reaction conditions (oxidative vs. non-oxidative, acidic vs. basic), the pathway can diverge to yield either 4-amino-isoquinolin-1(2H)-ones or, via reductive steps, phthalazin-1(2H)-ones .

Key Reaction Pathways[1]
  • Direct Hydrazinolysis & Cyclization: Yields 4-amino-isoquinolin-1(2H)-one derivatives via nucleophilic attack on the nitrile.

  • Reductive Cyclization (One-Pot): Involves the reduction of the nitrile or ester intermediate to an aldehyde/hemiaminal, followed by hydrazine condensation to form phthalazin-1(2H)-ones .

  • Activated Ester Route: Using cyanomethyl benzoate (

    
    ) as an activated ester for 1,2,4-triazole synthesis (a distinct but related application).
    

Mechanistic Insight & Pathway Selection

Understanding the competition between the ester and nitrile functionalities is crucial for selectivity.

Mechanism A: Formation of 4-Amino-isoquinolin-1(2H)-one

Under standard reflux conditions in ethanol, hydrazine attacks the ester carbonyl first, forming the benzohydrazide intermediate. The terminal nitrogen of the hydrazide then attacks the ortho-nitrile carbon (Pinner-like reaction), leading to ring closure.

  • Substrate: Methyl 2-(cyanomethyl)benzoate

  • Intermediate: 2-(Cyanomethyl)benzohydrazide

  • Product: 4-Amino-isoquinolin-1(2H)-one (often exists as the tautomer 1-amino-4-hydroxyisoquinoline)

Mechanism B: Synthesis of Phthalazin-1(2H)-ones (PARP Scaffold)

To access the phthalazinone core (a 6-membered ring with N-N bond), the carbon count between the aromatic ring and the nitrogen must be adjusted, or the oxidation state changed.

  • Route: Often requires oxidative cyclization or prior modification of the cyanomethyl group (e.g., to a ketone or aldehyde).

  • Note: Direct reaction of 2-acylbenzoates with hydrazine is the standard route to phthalazinones. For 2-cyanomethylbenzoates, a reductive cyclization (e.g.,

    
     followed by hydrazine) is often employed to generate the necessary aldehyde intermediate in situ.
    
Visualization: Reaction Pathways

ReactionPathways Substrate Methyl 2-(cyanomethyl)benzoate Hydrazide Intermediate: 2-(Cyanomethyl)benzohydrazide Substrate->Hydrazide N2H4, EtOH, Reflux Aldehyde Intermediate: 2-((Hydroxy)methyl)benzoate Substrate->Aldehyde Reduction (NaBH4/CoCl2) Isoquinolinone Product A: 4-Amino-isoquinolin-1(2H)-one Hydrazide->Isoquinolinone Intramolecular Nitrile Attack Phthalazinone Product B: Phthalazin-1(2H)-one (PARP Scaffold) Aldehyde->Phthalazinone N2H4 Cyclization

Caption: Divergent pathways for hydrazine cyclization of 2-(cyanomethyl)benzoates depending on oxidative/reductive conditions.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-isoquinolin-1(2H)-one

Objective: Direct cyclization of methyl 2-(cyanomethyl)benzoate.

Reagents:

  • Methyl 2-(cyanomethyl)benzoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (5.0 equiv)

  • Ethanol (Absolute) (10 mL/g substrate)

  • Acetic acid (Catalytic, optional)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 2-(cyanomethyl)benzoate and Ethanol. Stir until dissolved.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the ester and the hydrazide intermediate.
    
  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • The product often precipitates as a white or off-white solid.

    • Filter the solid and wash with cold ethanol (

      
      ).
      
    • If no precipitate forms, concentrate the solvent to 20% volume and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85%

Protocol B: Reductive Cyclization to Phthalazin-1(2H)-one (PARP Route)

Objective: Conversion of 2-(cyanomethyl)benzoate to the phthalazinone core (e.g., for Olaparib intermediates). This involves reducing the nitrile/ester to an aldehyde equivalent before cyclization.[1]

Reagents:

  • Ethyl 2-(cyanomethyl)benzoate (1.0 equiv)

  • 
     (2.0 equiv)[1]
    
  • 
     (5.0 equiv)[1]
    
  • Hydrazine hydrate (Excess)

  • Solvent: Ethanol/Water[1]

Step-by-Step Procedure:

  • Reduction: Dissolve the ester in Ethanol. Add

    
    .[1]
    
  • Borohydride Addition: Cool to

    
    . Add 
    
    
    
    portion-wise (Caution: Gas evolution). Stir at
    
    
    for 1 hour, then heat to
    
    
    for 16 hours. This reduces the nitrile/ester functionalities.[1]
  • Cyclization: Add Hydrazine hydrate (10 equiv) to the reaction mixture. Continue heating at

    
     for 2–4 hours.
    
  • Quench: Cool to room temperature. Dilute with water and ethyl acetate.[1]

  • Extraction: Separate the organic layer.[2][1][3] Wash with brine.[1][4] Dry over

    
    .[1][3]
    
  • Purification: Silica gel chromatography (Petroleum ether/Ethyl acetate) is usually required to isolate the specific phthalazinone derivative.[1]

Optimization & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 3–5 equiv HydrazineExcess hydrazine drives the equilibrium toward the hydrazide and prevents dimer formation (azine byproducts).
Temperature Reflux (

)
Required to overcome the energy barrier for the intramolecular attack on the nitrile (Protocol A).
Solvent Ethanol or n-ButanolProtic solvents facilitate proton transfer during the cyclization. n-Butanol allows higher temperatures for sluggish substrates.
Catalyst Acetic Acid (Cat.)Mild acid catalysis can activate the nitrile carbon for nucleophilic attack by the hydrazide nitrogen.
Impurity Control Dihydrazides If hydrazine is limiting (< 2 equiv), two ester molecules may react with one hydrazine. Always use excess hydrazine.
Safety Considerations
  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Handle in a fume hood. Avoid contact with metal oxides (except as prescribed in Protocol B) to prevent decomposition.

  • Cyanide Risk: While the nitrile group is intended to cyclize, hydrolysis can release trace HCN. Ensure the reaction vessel is vented to a scrubber.

References

  • Synthesis of Phthalazinones via Copper-Mediated Coupling: Title: The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling. Source: Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • PARP Inhibitor Intermediate Synthesis (Patent)
  • General Hydrazine Cycliz

    
    -Cyano Esters with Hydrazine Hydrate.
    Source: Journal of Heterocyclic Chemistry (via ResearchGate).
    URL:[Link]
    
  • Review of Phthalazinone Synthesis: Title: Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Source: Beilstein J. Org. Chem. 2021, 17, 558–568. URL:[Link]

Sources

Scalable Synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 5-(cyanomethyl)-2-fluorobenzoate is a key structural motif and versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. This application note provides a detailed, robust, and scalable two-step synthesis protocol starting from commercially available Methyl 2-fluoro-5-methylbenzoate. The described methodology focuses on practical application for research, process development, and drug discovery professionals, emphasizing scalability, safety, and high yield.

Introduction and Scientific Context

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a valuable intermediate in organic synthesis. The molecule incorporates three key functional groups: a methyl ester, a fluoro-substituted aromatic ring, and a benzylic nitrile. The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the cyanomethyl and ester groups serve as versatile handles for further chemical elaboration. This guide details a reliable and scalable synthetic route, moving from a common starting material to the desired product via a stable benzylic bromide intermediate. The causality behind each procedural choice is explained to provide a deeper understanding beyond a simple recipe.

Overall Synthetic Strategy

The synthesis is designed as a two-step process that is both efficient and amenable to scale-up.

Step 1: Radical Bromination. The process begins with the selective free-radical bromination of the benzylic methyl group of Methyl 2-fluoro-5-methylbenzoate using N-Bromosuccinimide (NBS). A radical initiator, such as Azobisisobutyronitrile (AIBN), is used under thermal conditions to generate the key bromine radical. The choice of a non-polar solvent is critical to favor the desired radical pathway over competitive electrophilic aromatic bromination.[1]

Step 2: Nucleophilic Cyanation. The resulting Methyl 5-(bromomethyl)-2-fluorobenzoate is a reactive electrophile. It undergoes a nucleophilic substitution (SN2) reaction with sodium cyanide (NaCN) to introduce the cyano group, yielding the final product.[2] This reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the SN2 mechanism.

Synthetic_Workflow Start Methyl 2-fluoro-5-methylbenzoate Intermediate Methyl 5-(bromomethyl)-2-fluorobenzoate Start->Intermediate Step 1: NBS, AIBN CCl4, Reflux Final Methyl 5-(cyanomethyl)-2-fluorobenzoate Intermediate->Final Step 2: NaCN DMSO, 50°C

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-(bromomethyl)-2-fluorobenzoate

This protocol describes the selective benzylic bromination of the starting material. The reaction must be initiated by heat or light to generate the necessary radicals for the reaction to proceed.

Materials and Reagents:

  • Methyl 2-fluoro-5-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or a suitable alternative like 1,2-dichloroethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate for purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-fluoro-5-methylbenzoate (1.0 eq) and carbon tetrachloride (approx. 0.2 M concentration).

  • Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product, Methyl 5-(bromomethyl)-2-fluorobenzoate, can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.[3]

Step 2: Synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

This protocol details the nucleophilic substitution of the bromide with cyanide. Extreme caution must be exercised when handling sodium cyanide due to its high toxicity. [4][5]

Materials and Reagents:

  • Methyl 5-(bromomethyl)-2-fluorobenzoate (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a fume hood, add sodium cyanide (1.2 eq) to a round-bottom flask equipped with a magnetic stir bar and a temperature probe.

  • Add DMSO to the flask (approx. 0.3 M concentration) and stir the suspension.

  • In a separate flask, dissolve Methyl 5-(bromomethyl)-2-fluorobenzoate (1.0 eq) in a minimal amount of DMSO.

  • Add the solution of the bromide dropwise to the sodium cyanide suspension at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60°C.

  • Monitor the reaction by TLC or LC-MS until the starting bromide is completely consumed (typically 2-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing a mixture of ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine all organic layers and wash with water (3x) and then with brine (1x). This is crucial to remove the residual DMSO and unreacted cyanide salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 5-(cyanomethyl)-2-fluorobenzoate as a pure solid.

Process Data and Characterization

StepReactantProductReagentsSolventTemp.Time (h)Typical Yield (%)
1 Methyl 2-fluoro-5-methylbenzoateMethyl 5-(bromomethyl)-2-fluorobenzoateNBS, AIBNCCl₄Reflux2-485-95%
2 Methyl 5-(bromomethyl)-2-fluorobenzoateMethyl 5-(cyanomethyl)-2-fluorobenzoateNaCNDMSO50-60°C2-380-90%

Mechanistic Rationale

The cyanation step proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon atom. This attack occurs from the backside relative to the leaving bromide ion, leading to an inversion of stereochemistry if a chiral center were present. The bromide ion is displaced, and a new carbon-carbon bond is formed.

Caption: SN2 mechanism for the cyanation step.

Safety and Handling Precautions

This synthesis involves hazardous materials, and all operations should be conducted in a well-ventilated chemical fume hood by trained personnel.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • AIBN: AIBN is a flammable solid and can decompose violently upon heating, releasing toxic nitrogen gases. Store in a cool place and handle with care.

  • Sodium Cyanide (NaCN): HIGHLY TOXIC AND FATAL. Sodium cyanide is fatal if swallowed, inhaled, or in contact with skin.[6] It reacts with acids to release deadly hydrogen cyanide (HCN) gas.[7]

    • Handling: Always handle in a certified chemical fume hood.[6] Never work alone.[7] Use double gloves (nitrile or PVC), a lab coat, and chemical splash goggles.[6][7]

    • Storage: Store in a cool, dry, well-ventilated area, away from acids, water, and oxidizing agents.[5][6] The container must be tightly sealed.[5]

    • Spills: In case of a spill, evacuate the area. Only trained personnel with appropriate PPE should clean up using non-sparking tools.[4]

    • Waste: All cyanide-containing waste must be quenched with an alkaline bleach solution (pH > 10) before disposal and collected in a designated hazardous waste container.[6]

    • First Aid: In case of exposure, immediate medical attention is critical. An amyl nitrite antidote kit should be available in the laboratory.[8]

Scalability and Process Optimization

  • Solvent Choice: For the bromination step, while carbon tetrachloride is effective, its toxicity and environmental impact warrant the use of alternatives. 1,2-dichloroethane or cyclohexane are suitable substitutes for larger-scale reactions.

  • Initiation: On a large scale, thermal initiation with AIBN is more practical and controllable than photoinitiation.[1] Careful, portion-wise addition of the initiator may be required to control the reaction rate.

  • Cyanation Solvent: While DMSO is an excellent solvent, its high boiling point can complicate product isolation on a large scale. A mixture of ethanol and water can be an effective and more easily removable solvent system for the cyanation reaction.[2]

  • Phase-Transfer Catalysis: For the cyanation step, particularly if using a less polar solvent system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to enhance the reaction rate by shuttling the cyanide anion into the organic phase.[9]

  • Work-up: The aqueous work-up for the cyanation reaction is critical for removing the highly toxic cyanide salts. Multiple washes are essential to ensure the final product is free from cyanide contamination.

Conclusion

The presented two-step synthesis provides a reliable and scalable pathway to Methyl 5-(cyanomethyl)-2-fluorobenzoate with high overall yield. By understanding the underlying mechanisms and adhering strictly to the safety protocols, particularly for the cyanation step, researchers can confidently produce this valuable intermediate for applications in drug discovery and development.

References

  • United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide. [Link]

  • TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

  • Organic Syntheses. Procedure for Trifluoromethylation. [Link]

  • ChemSynthesis. methyl 2-fluoro-5-formylbenzoate. [Link]

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Eureka | Patsnap. Benzyl cyanide patented technology retrieval search results. [Link]

  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Google Patents. CN102875551A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Syntheses. Benzyl Cyanide. [Link]

  • Google Patents.
  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis*. [Link]

  • National Center for Biotechnology Information. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. [Link]

  • Google Patents. CN107021759A - A kind of synthetic method of 2- cyano-benzyl bromide and the like.
  • Google Patents. CN1557813A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. [Link]

  • PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. [Link]

  • Furman Chemistry 120 - PBworks. Free Radical Reaction With NBS as the Initiator. [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]

  • ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

  • Scientific Update. Synthesizing Aromatic Nitriles via Cyanation. [Link]

  • DSpace@MIT. H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation by Shichen. [Link]

  • KAUST Repository. Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. [Link]

  • Georganics. Methyl 5-(chloromethyl)-2-furoate – preparation and application. [Link]

  • Google Patents. CN103626725A - Method for preparing 5-chloromethyl furfural.
  • Green Chemistry (RSC Publishing). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]

  • MDPI. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]

Sources

Application Note: Homologation & Functionalization of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the technical utility of Methyl 5-(cyanomethyl)-2-fluorobenzoate (CAS 886732-29-2), a bifunctional building block critical in medicinal chemistry, particularly for the synthesis of PARP inhibitors (e.g., Olaparib analogues) and homologous phenylacetic acid derivatives.

Executive Summary & Chemical Context

Methyl 5-(cyanomethyl)-2-fluorobenzoate represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity. It contains three distinct reactive centers:

  • Cyanomethyl Group (

    
    ):  An "active methylene" site (
    
    
    
    in DMSO). It serves as a nucleophile upon deprotonation (for C-alkylation) or as a precursor to homologated acids, esters, and amines.
  • Methyl Ester (

    
    ):  An electrophilic site susceptible to hydrolysis, transesterification, or hydrazine attack.
    
  • Aryl Fluoride: Activated by the ortho-ester electron-withdrawing group (EWG), enabling

    
     diversification, though less reactive than in 2,4-difluoro systems.
    

"Homologation" in this context refers to two distinct pathways:

  • Chain Extension (C-Alkylation): Using the cyanomethyl carbanion to append alkyl chains, effectively homologating the electrophile.

  • Functional Homologation: Transforming the nitrile carbon into a carboxylic acid or ester, thereby creating a phenylacetic acid derivative (a one-carbon homologue of benzoic acid).

Mechanism & Reactivity Profile

The Cyanomethyl "Handle": The protons on the methylene group (


 to the nitrile) are significantly acidified by the electron-withdrawing nitrile group and the inductive effect of the electron-deficient fluoro-ester phenyl ring. This allows for clean deprotonation using mild-to-moderate bases (e.g., 

,

, or

), generating a resonance-stabilized carbanion that reacts readily with alkyl halides.

The Pinner Pathway: Direct hydrolysis of the nitrile to the acid is often sluggish due to the steric environment and electronic repulsion. The Pinner reaction (acid-catalyzed alcoholysis) is the preferred protocol to convert the nitrile to a homologated ester (


) under mild conditions, avoiding the harsh temperatures required for aqueous alkaline hydrolysis.
Detailed Experimental Protocols
  • Objective: To introduce an alkyl substituent at the benzylic position, creating a chiral center or extending the molecular scaffold.

  • Scope: Synthesis of substituted phenylacetonitriles.

Materials:

  • Substrate: Methyl 5-(cyanomethyl)-2-fluorobenzoate (1.0 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.1–1.2 equiv)

  • Base: Sodium Hydride (60% in oil, 1.2 equiv) OR Cesium Carbonate (2.0 equiv)

  • Solvent: Anhydrous DMF or THF (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Methyl 5-(cyanomethyl)-2-fluorobenzoate in anhydrous DMF (

    
     concentration).
    
  • Deprotonation:

    • Method A (NaH): Cool the solution to

      
      .[1] Add NaH portion-wise. Evolution of 
      
      
      
      gas will be observed.[2][3] Stir for 30 min at
      
      
      to ensure complete anion formation (solution typically turns yellow/orange).
    • Method B (

      
      ): Add 
      
      
      
      at room temperature. This method is milder and preferred for sensitive electrophiles.
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC/LC-MS. (Reaction time: 2–16 hours depending on steric bulk of electrophile).

  • Quench & Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with
    
    
    solution (to remove DMF) and brine. Dry over
    
    
    .[1][2]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Dialkylation: If dialkylation is observed, lower the reaction temperature to

    
     during addition and use exactly 1.0 equiv of base.
    
  • Hydrolysis:[4][5][6][7] Ensure strictly anhydrous conditions; moisture can lead to nitrile hydration to the amide.

  • Objective: Conversion of the cyanomethyl group to a methoxycarbonylmethyl group (

    
    ), yielding a homophthalate derivative.
    
  • Relevance: Essential for generating phenylacetic acid intermediates for PARP inhibitors without using harsh aqueous acids.

Materials:

  • Substrate: Methyl 5-(cyanomethyl)-2-fluorobenzoate

  • Reagent:

    
     gas (generated in situ) or Acetyl Chloride
    
  • Solvent: Anhydrous Methanol

Step-by-Step Methodology:

  • HCl Generation: In a flame-dried flask under

    
    , cool anhydrous Methanol (
    
    
    
    relative to substrate) to
    
    
    .
  • Activation: Dropwise add Acetyl Chloride (5.0 equiv) to the methanol. (Exothermic reaction: generates anhydrous

    
     in situ). Stir for 15 min.
    
  • Addition: Add the substrate Methyl 5-(cyanomethyl)-2-fluorobenzoate as a solid or dissolved in a minimum volume of MeOH.

  • Imidate Formation: Stir at

    
     for 1 hour, then warm to RT. Stir for 12–24 hours. The intermediate formed is the imidate hydrochloride.
    
  • Hydrolysis: Add water (approx. 10% v/v of methanol volume) to the reaction mixture and stir for 1–2 hours. This hydrolyzes the imidate to the ester.

  • Workup: Concentrate the methanol under reduced pressure. Dilute residue with EtOAc and neutralize with saturated

    
    . Extract, dry, and concentrate.[1]
    

Key Insight: This method preserves the ortho-fluoro and the original methyl ester functionalities, which might be sensitive to saponification conditions (


).
Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the central scaffold.

G Start Methyl 5-(cyanomethyl)- 2-fluorobenzoate Prod_Alk α-Alkylated Nitrile (Chain Extension) Start->Prod_Alk 1. NaH/DMF 2. R-X Prod_Acid Homologated Phenylacetic Acid (Hydrolysis) Start->Prod_Acid HCl/AcOH Reflux Prod_Ester Dimethyl Homophthalate Analog (Pinner Reaction) Start->Prod_Ester 1. HCl/MeOH 2. H2O Prod_Amine Phenethylamine Derivative (Reduction) Start->Prod_Amine H2, Pd/C or BH3·THF Context PARP Inhibitor Synthesis (e.g., Olaparib Linker) Prod_Acid->Context Amide Coupling

Caption: Divergent homologation pathways. Green arrow indicates C-alkylation (Protocol A); Red arrow indicates functional homologation to diester (Protocol B).

Technical Data Summary
PropertyValue / ConditionNote
Molecular Weight 193.17 g/mol Formula:


-Proton

~23 (DMSO)Acidified by Nitrile + Aryl EWGs
Preferred Solvent (Alkylation) DMF, THFAvoid protic solvents
Preferred Base (Alkylation)

(

),

(RT)

is often too weak for rapid conversion
Hydrolysis Product 3-carboxymethyl-4-fluorobenzoic acidRequires harsh acid reflux

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Johannes, J. W., et al. (2015). Discovery of 5-{4-[(2-Fluoro-5-methoxycarbonylphenyl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide as a Potent PARP Inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(22), 5267-5271.

  • Roger, P., et al. (2010). Process for the preparation of 4-fluoro-3-(piperazin-1-carbonyl)benzyl derivatives. Patent WO2010100483A1.

  • Organic Syntheses. (2010). General methods for Pinner synthesis of imidates and esters. Organic Syntheses, Coll. Vol. 1, p. 5.

Sources

Application Note: Scalable Synthesis of 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of PARP inhibitors, specifically targeting the scaffold found in Olaparib (Lynparza) and its derivatives.

Introduction & Strategic Context

The moiety 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-fluorobenzoate represents a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] It serves as the "anchor" domain for Olaparib , interacting with the nicotinamide-binding pocket of the PARP enzyme.

While many literature sources discuss the carboxylic acid form, this guide focuses on the preparation of the benzoate ester (specifically the methyl or ethyl ester). Maintaining the ester functionality offers distinct advantages during purification (avoiding zwitterionic solubility issues common with the free acid) and allows for orthogonal protection strategies in convergent synthesis.[1]

Core Synthetic Strategy

The most robust route utilizes a Horner-Wadsworth-Emmons (HWE) olefination followed by a hydrazine-mediated rearrangement-cyclization .[1] This approach avoids the use of unstable acid chlorides and toxic benzyl halides common in older routes.

Reaction Logic Flow

ReactionFlow Start1 Dimethyl phosphite Intermediate1 Phthalide Phosphonate (Reagent A) Start1->Intermediate1 Condensation Start2 2-Carboxybenzaldehyde Start2->Intermediate1 Intermediate2 Phthalide Alkene (Enol-Lactone) Intermediate1->Intermediate2 HWE Reaction (Base) Start3 Methyl 2-fluoro-5-formylbenzoate Start3->Intermediate2 Target Target Phthalazinone Benzoate Intermediate2->Target Cyclization & Rearrangement Reagent Hydrazine Hydrate Reagent->Target

Figure 1: Convergent synthetic workflow for the phthalazinone benzoate scaffold.

Detailed Experimental Protocols

Phase 1: Preparation of the Phthalide Phosphonate Reagent

Compound: Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate Role: The HWE reagent that installs the phthalide ring.[1]

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 2-carboxybenzaldehyde (1.0 eq) and dimethyl phosphite (1.1 eq).

  • Solvent: Add 2-MeTHF (5 vol) or Toluene. Note: 2-MeTHF is preferred for green chemistry compliance.[1]

  • Catalysis: Cool to 0°C. Add methanesulfonic acid (0.1 eq) dropwise.

  • Reaction: Warm to 50°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

  • Workup: Cool to room temperature (RT). The product often precipitates. If not, concentrate under reduced pressure.

  • Crystallization: Slurry the solid in MTBE/Heptane (1:2), filter, and dry.

    • Yield Expectation: >85%[1][2][3][4]

    • Appearance: White crystalline solid.[1]

Phase 2: The Horner-Wadsworth-Emmons (HWE) Coupling

Reaction: Condensation of the phosphonate with the benzaldehyde ester.[1] Critical Control Point: Temperature control is vital to prevent hydrolysis of the lactone ring before coupling.

Protocol:

  • Reagents: Suspend Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.1 eq) and Methyl 2-fluoro-5-formylbenzoate (1.0 eq) in anhydrous THF (10 vol).

  • Base Addition: Cool the mixture to 0°C. Add Triethylamine (TEA) (1.5 eq) dropwise over 30 minutes.

    • Alternative: For difficult substrates, use NaH (1.1 eq) at -10°C, but TEA is usually sufficient and milder.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. The suspension will clear as the phosphonate reacts, then the product may precipitate.

  • Quench: Quench with water (5 vol).

  • Isolation: Filter the precipitated solid. If no precipitate forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Product: Methyl 2-fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzoate.

    • Stereochemistry: The product is typically a mixture of E/Z isomers. Both isomers react in the next step, so separation is unnecessary.

Phase 3: Hydrazine-Mediated Cyclization (The Key Step)

Reaction: Transformation of the phthalide alkene to the phthalazinone.[1] Mechanism: Nucleophilic attack of hydrazine on the lactone -> Hydrazone formation -> Intramolecular Michael-type addition/rearrangement.[1]

Protocol:

  • Solvent System: Dissolve the Phthalide Alkene (from Phase 2) in Ethanol or Methanol (10 vol).

    • Expert Insight: If solubility is poor, use a co-solvent system of EtOH/THF (2:1).

  • Reagent: Add Hydrazine Hydrate (80% or 64% solution, 3.0 - 5.0 eq).

    • Safety: Hydrazine is highly toxic and potentially unstable. Use in a fume hood.

  • Thermal Cycle: Heat the mixture to Reflux (75-80°C) .

  • Timeline: Stir for 4–12 hours. The reaction mixture usually turns into a thick white slurry as the phthalazinone product crystallizes out (it is significantly less soluble than the starting material).[1]

  • Validation: Monitor by HPLC. Look for the disappearance of the alkene peak and the emergence of the phthalazinone peak.

    • Note: No external reducing agent (e.g., H2/Pd) is required. The rearrangement is thermodynamically driven by the aromatization of the phthalazine ring, resulting in a saturated methylene bridge (-CH2-) between the rings.[1]

  • Workup: Cool to RT and then to 0°C.

  • Purification: Filter the white solid. Wash the cake with cold Ethanol (2 vol) followed by Water (2 vol) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at 45°C.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterSpecificationNotes
Appearance White to Off-white powderYellowing indicates oxidation or residual hydrazine impurities.[1]
HPLC Purity >98.0% (Area %)Main impurity: Hydrolyzed acid (if water was present in Phase 2).[1]
1H NMR (DMSO-d6) Singlet at ~4.3 ppm (2H)Diagnostic signal for the -CH2- bridge.[1] If this is a vinyl proton (~7-8 ppm), cyclization failed.[1]
Mass Spec (ESI) [M+H]+ = ~313.1 (Methyl ester)Confirm the ester mass (Acid form is 299.1).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Cyclization Reaction temp too low.Ensure vigorous reflux.[1] Ethanol boiling point (78°C) is ideal.[1]
Low Yield (Phase 2) Moisture in HWE reaction.[1]Dry THF over sieves; ensure Phosphonate is dry.
Product is Acid, not Ester Hydrolysis during Phase 3.Excess hydrazine at high temp can hydrolyze esters.[1] Reduce hydrazine equivalents to 2.0 or reduce reaction time.
Sticky Solid Impurities trapped.[1]Recrystallize from Acetonitrile or EtOAc/MeOH.[1]

Mechanistic Visualization

Understanding the "magic" of the hydrazine step is crucial for troubleshooting. The double bond of the intermediate does not need hydrogenation; it migrates to form the aromatic system.

Mechanism Step1 Phthalide Alkene (Exocyclic Double Bond) Step2 Hydrazine Attack on Lactone Step1->Step2 + N2H4 Step3 Ring Opening to Hydrazide Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 - H2O Step5 Tautomerization/Aromatization Step4->Step5 Double bond migration Final Phthalazinone (Saturated Methylene Bridge) Step5->Final Stable Aromatic System

Figure 2: Mechanistic pathway of the hydrazine-mediated rearrangement.

References

  • Wang, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[1][2][5] ACS Omega, 7(7), 6313–6321.[5] [Link][1]

    • Key Insight: details the HWE and hydrazine cyclization sequence, though focuses on the acid; parameters are adaptable to the ester.
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link][1]

    • Key Insight: The foundational medicinal chemistry paper describing the structure-activity relationship (SAR) and initial synthesis.[1]

  • KuDOS Pharmaceuticals Ltd. (2004).[1] Phthalazinone Derivatives.[1][2][3][4][5][6][7] WO Patent 2004/080976.[1][6][8][9]

    • Key Insight: The primary patent disclosing the generic synthesis of phthalazinone deriv
  • Scripps Research Institute. (2018).[1] Processes for preparing olaparib.[2][5][10] WO Patent 2018/038680.[1]

    • Key Insight: Describes optimized industrial processes for the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)

Sources

Troubleshooting & Optimization

Preventing defluorination during hydrolysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Topic: Preventing Defluorination & Chemoselective Hydrolysis Ticket ID: #RXN-2F-CN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Defluorination Trap"

You are likely encountering a specific failure mode known as Nucleophilic Aromatic Substitution (


) .

The Structural Problem: Your substrate, Methyl 5-(cyanomethyl)-2-fluorobenzoate , presents a "perfect storm" for defluorination.

  • Ortho-Activation: The ester group at position 1 is electron-withdrawing and ortho to the fluorine, activating it.

  • Para-Activation: The cyanomethyl group (

    
    ) at position 5 is para to the fluorine (position 2). Although 
    
    
    
    breaks conjugation, the nitrile group exerts a strong inductive electron-withdrawing effect (
    
    
    ).
  • Result: The C2 position is highly electrophilic. Hydroxide ions (

    
    ), being hard nucleophiles, will competitively attack the C2-Fluorine bond (leading to a phenol ether) rather than the ester carbonyl.
    

The Solution Strategy: To prevent defluorination, you must switch from Charge-Controlled conditions (hard bases like NaOH) to Orbital-Controlled or Sterically Shielded methods.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turned dark brown/black within minutes of adding NaOH. What happened? A: You created a phenol/polymer tar. The hydroxide attacked the fluorine (def displacement), creating a phenol. Under basic conditions, this phenol deprotonates to a phenoxide, which is electron-rich and susceptible to oxidative polymerization or further coupling reactions. Stop using NaOH/KOH.

Q2: Can I use acid hydrolysis (HCl/H2SO4) to save the fluorine? A: Technically, yes, the fluorine will survive. However , you will likely hydrolyze your nitrile (


) to a carboxylic acid or amide. If you need to retain the cyanomethyl group, acid hydrolysis is not recommended .

Q3: I tried LiOH at room temperature and still saw some byproduct. Why? A: Even Lithium Hydroxide, while milder, generates free hydroxide ions in aqueous media. For this highly activated substrate, even mild hydroxide concentration can trigger


. You need a method that avoids the generation of "naked" hydroxide entirely.

Recommended Protocols

Method A: Nucleophilic Demethylation (The "Safe" Chemical Method)

Best for: Absolute retention of Fluorine and Nitrile groups. Mechanism:


 attack on the methyl group of the ester, rather than nucleophilic attack on the carbonyl or the ring.

Reagents: Lithium Iodide (LiI), Pyridine (or Collidine). Solvent: Pyridine (acts as solvent and buffer).

Step-by-Step Protocol:

  • Dissolve: Dissolve 1.0 eq of Methyl 5-(cyanomethyl)-2-fluorobenzoate in anhydrous Pyridine (0.5 M concentration).

  • Add Reagent: Add 4.0 eq of anhydrous Lithium Iodide (LiI).

  • Heat: Heat the reaction to reflux (approx. 115°C) under inert atmosphere (

    
     or Ar).
    
    • Note: The high temp is required for the

      
       cleavage of the methyl ester but does not  trigger 
      
      
      
      because there is no strong base/nucleophile attacking the ring.
  • Monitor: Check TLC/LCMS after 4–6 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and acidify with 1M HCl (to remove pyridine and protonate the product).

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
Method B: Enzymatic Hydrolysis (The "Green" Method)

Best for: Mild conditions, high chemoselectivity.

Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B). Buffer: Phosphate Buffer (pH 7.0–7.5).

Step-by-Step Protocol:

  • Prepare Solvent: Mix Phosphate Buffer (pH 7.[1]2) and Acetone (or DMSO) in a 9:1 ratio.

  • Suspend: Add substrate (approx 100 mg) to 10 mL of the solvent mix.

  • Initiate: Add 50 mg of immobilized CAL-B (e.g., Novozym 435) or 100 units of PLE.

  • Incubate: Stir gently at 30°C.

  • Control pH: If the pH drops due to acid formation, titrate manually with dilute 0.1 M NaOH (keep pH < 7.5 to avoid defluorination).

  • Workup: Filter off the enzyme and extract the aqueous phase with EtOAc at pH 3–4.

Method C: Trimethyltin Hydroxide (The "Specialist" Reagent)

Best for: Small scale, high value intermediates. Warning: Organotin compounds are toxic.

Reagents: Trimethyltin hydroxide (


).
Solvent:  1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Dissolve substrate in DCE (0.2 M).

  • Add 2.5 eq of

    
    .
    
  • Heat to 60–80°C.

  • Mechanism: The tin acts as a Lewis acid activating the carbonyl, while the hydroxide is delivered intramolecularly, preventing free attack on the fluorine.

  • Workup: Requires careful removal of tin residues (KF wash or silica chromatography).

Comparative Data Analysis

ParameterNaOH / MeOH (

)
LiI / Pyridine (

)
Enzymatic (PLE)Acid Hydrolysis (

)
Reaction Type Basic HydrolysisNucleophilic CleavageBiocatalysisAcidic Hydrolysis
Fluorine Retention Poor (<20%) Excellent (>98%) Excellent (>98%) Excellent (>98%)
Nitrile Stability ModerateHigh High Poor (Hydrolyzes)
Risk Factor High (

)
LowLowHigh (Side rxn)
Scalability HighModerateModerateHigh

Mechanistic Visualization

The following diagram illustrates the competition between the desired hydrolysis pathway and the undesired defluorination (


) pathway.

G Start Methyl 5-(cyanomethyl)-2-fluorobenzoate Hydroxide OH- (Strong Base) Start->Hydroxide Path_SNAr Pathway A: SNAr Attack (Attack at C2-Fluorine) Hydroxide->Path_SNAr Kinetic Control (Fast with hard nucleophiles) Path_Hyd Pathway B: Carbonyl Attack (Attack at C1-Ester) Hydroxide->Path_Hyd Thermodynamic Control Meisenheimer Meisenheimer Intermediate (Stabilized by -CN and Ester) Path_SNAr->Meisenheimer Product_Good Target Acid (Fluorine Retained) Path_Hyd->Product_Good Loss of OMe- Product_Bad Defluorinated Byproduct (Phenol/Ether) Meisenheimer->Product_Bad Loss of F- Solution SOLUTION: Use LiI (Method A) Avoids OH- entirely Solution->Start

Figure 1: Mechanistic divergence showing how standard hydroxide bases trigger the


 trap via a stabilized Meisenheimer intermediate.

References

  • Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (2009). Methods for the cleavage of alkyl esters. In Protective Groups in Organic Synthesis. This review details the utility of nucleophilic cleavage (LiI/Pyridine) for sensitive esters where basic hydrolysis fails.

    • Source: (Generalized reference for LiI cleavage mechanism).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Fluorides. This foundational text explains the activating effects of ortho-esters and para-electron withdrawing groups on

    
     reactions.
    
    • Source:

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents.

    • Source:

  • Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters.

    • Source:

Sources

Troubleshooting low yields in phthalazinone formation from benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phthalazinone Synthesis Optimization

Executive Summary & Mechanistic Insight

The Challenge: Converting 2-acylbenzoate esters (e.g., methyl 2-acetylbenzoate or 2-formylbenzoate) into phthalazin-1(2H)-ones is a cornerstone reaction in the synthesis of PARP inhibitors (like Olaparib) and antihistamines (like Azelastine). While theoretically straightforward, this reaction often suffers from variable yields due to three competing pathways: azine formation, incomplete cyclization (stalled hydrazone), and competitive hydrolysis.

The Solution: High-yielding protocols rely on kinetic control to favor the mono-hydrazone intermediate over the azine, followed by thermodynamic forcing (heat/acid) to drive the intramolecular cyclization.

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical bifurcation points where yield is lost.

PhthalazinoneMechanism Start 2-Acylbenzoate Ester (Starting Material) Hydrazone Hydrazone Intermediate Start->Hydrazone Fast Condensation (k1) Hydrolysis Hydrolysis Side-Product (Acid) Start->Hydrolysis Water/Base (k_hyd) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazone Azine Azine Impurity (Dimer) Hydrazone->Azine Low Hydrazine Conc. (k2) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Heat/Acid (k3) Product Phthalazin-1(2H)-one (Target) Cyclization->Product -ROH

Caption: Kinetic pathway analysis. Yield loss primarily occurs via Azine formation (red path) when hydrazine concentration is low, or competitive hydrolysis (dotted red) in aqueous media.

Diagnostic Troubleshooting Guide (Q&A)

This section addresses specific user scenarios based on field reports and kinetic data.

Scenario A: "The reaction is complete by TLC, but I recover <50% mass balance."

Diagnosis: Solubility Mismatch. Phthalazinones are lactams; they can be surprisingly soluble in polar organic solvents (like hot ethanol) or basic aqueous solutions, leading to loss in the mother liquor.

  • Q: How are you isolating the product?

    • User: "I cool the ethanol reaction and filter."

    • Correction: Phthalazinones often require a "solubility switch" to precipitate fully.

    • Action: Reduce the reaction volume by 50% via rotary evaporation. Then, add 2–3 volumes of cold water to the ethanolic mixture. Stir at 0–5°C for 30 minutes. This forces the hydrophobic aromatic core to precipitate.

Scenario B: "I see a major spot just above the product that won't convert."

Diagnosis: Stalled Hydrazone Intermediate. The initial condensation (ketone/aldehyde


 hydrazone) is fast, but the ring closure (hydrazone nitrogen attacking the ester) is the rate-limiting step, often requiring thermal or acidic activation.
  • Q: What is your reaction temperature and solvent?

    • User: "Room temperature in methanol."

    • Correction: Room temperature is insufficient for the cyclization of esters, which are less electrophilic than acyl chlorides.

    • Action: Switch to Ethanol or 2-Propanol and heat to Reflux (80°C+) . If the spot persists after 2 hours at reflux, add catalytic Acetic Acid (5-10 mol%) . The acid activates the ester carbonyl, facilitating the nucleophilic attack.

Scenario C: "My product is contaminated with a yellow, insoluble solid."

Diagnosis: Azine Formation. If the ratio of Hydrazine to Substrate is too low, one hydrazine molecule reacts with two ester molecules, bridging them.

  • Q: How did you add the reagents?

    • User: "I added hydrazine dropwise to the ester solution."

    • Correction: This creates a local deficiency of hydrazine, favoring the 2:1 coupling (Azine).

    • Action: Inverse Addition. Add the ester solution to the hydrazine solution, or ensure a significant excess of hydrazine (see Protocol below) is present before heating.

Optimized Experimental Protocol

This protocol is validated for methyl 2-acetylbenzoate and similar derivatives. It prioritizes yield and purity over speed.

Reagents:

  • Methyl 2-acylbenzoate (1.0 equiv)

  • Hydrazine monohydrate (64-65% N2H4) (3.0 equiv ) — Note: Excess is crucial to suppress azines.

  • Ethanol (Absolute) [10 mL per gram of substrate]

  • Acetic Acid (Glacial) [0.1 equiv] — Optional accelerator

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Hydrazine monohydrate and Ethanol .

  • Addition: Add the Methyl 2-acylbenzoate to the stirring hydrazine solution at room temperature.

    • Why? High hydrazine concentration at the start prevents dimer formation.

  • Reaction: Heat the mixture to Reflux (78–80°C) .

    • Checkpoint: The solution typically turns clear then precipitates a white/off-white solid (the product) as the reaction progresses.

    • Time: Run for 3–5 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~30% of original volume under reduced pressure.

    • Add Water (equal to the original solvent volume) and cool to 0°C.

    • Adjust pH to ~7.0 using dilute HCl if the supernatant is highly basic (phthalazinones can form soluble salts at high pH).

  • Isolation: Filter the solid. Wash with Cold Water (2x) followed by Cold MTBE (1x) to remove unreacted ester/impurities.

  • Drying: Dry in a vacuum oven at 50°C.

Quantitative Data Summary

The following data illustrates the impact of stoichiometry and temperature on the yield of 4-methylphthalazin-1(2H)-one from methyl 2-acetylbenzoate.

ParameterCondition ACondition BCondition C (Optimized )
Solvent MethanolEthanolEthanol
Temperature 25°CReflux (78°C)Reflux (78°C)
Hydrazine Equiv. 1.1 eq1.2 eq3.0 eq
Additon Mode Hydrazine to EsterHydrazine to EsterEster to Hydrazine
Major Impurity Hydrazone (Intermediate)Azine (Dimer)None
Isolated Yield 35%68%92%

References

  • Vertex AI Search. (2025). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Link

  • BenchChem. (2025).[1] Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid: An In-depth Technical Guide. Link

  • Royal Society of Chemistry. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[2] Green Chemistry. Link

  • National Institutes of Health (NIH). (2015). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling. PMC. Link

  • Thieme Connect. (2025). Product Class 10: Phthalazines. Science of Synthesis. Link

Sources

Technical Support Center: Nitrile & Ester Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SEL-001 Subject: Controlling Selectivity Between Nitrile and Ester Hydrolysis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Decision Matrix

Welcome to the ChemSelect Support Center. The coexistence of nitrile (


) and ester (

) functionalities presents a classic chemoselectivity challenge. Both groups are susceptible to hydrolysis under acidic or basic conditions, often leading to mixtures of dicarboxylic acids or amide-ester hybrids.

To achieve selectivity, you must move beyond thermodynamic control (forcing conditions) and utilize kinetic control (catalysis).

Quick-Select Decision Matrix
Target TransformationPreserved GroupRecommended MethodologyMechanism Type
Nitrile

Amide
EsterGhaffar-Parkins Catalyst (

)
Metal-Ligand Catalysis
Nitrile

Acid
EsterNitrilase Enzymes (EC 3.5.5.1)Biocatalysis
Ester

Acid
NitrileDowex-50 Reflux or LiOH/THF (0°C) Kinetic Acid/Base Hydrolysis

Workflow Visualization

The following decision tree illustrates the optimal experimental pathway based on your desired outcome.

Selectivity_Workflow Start START: Substrate with Nitrile & Ester Goal What is your target? Start->Goal Path1 Nitrile u2192 Amide (Keep Ester) Goal->Path1 Partial Hydrolysis Path2 Nitrile u2192 Acid (Keep Ester) Goal->Path2 Full Hydrolysis Path3 Ester u2192 Acid (Keep Nitrile) Goal->Path3 Ester Cleavage Sol1 METHOD A: Ghaffar-Parkins Pt-Catalyst (EtOH/H2O, 80°C) Path1->Sol1 Sol2 METHOD B: Biocatalysis Nitrilase Screening (pH 7-8) Path2->Sol2 Sol3 METHOD C: Mild Chemical LiOH (0°C) or Dowex-50 Path3->Sol3

Figure 1: Strategic decision tree for selecting the appropriate hydrolysis methodology.

Detailed Protocols & Troubleshooting

Scenario A: Nitrile Primary Amide (Ester Intact)

The Challenge: Classical basic hydrolysis (


) often attacks the ester via perhydrolysis. Acid hydrolysis requires high temperatures that cleave the ester.
The Solution:  The Ghaffar-Parkins Catalyst 

.[1][2] This catalyst hydrates nitriles under neutral conditions.[2][3]
Protocol 1: Platinum-Catalyzed Hydration[4]
  • Reagents: Substrate (1.0 equiv), Ghaffar-Parkins Catalyst (0.1 - 1.0 mol%), Ethanol/Water (1:1 v/v).

  • Setup: Dissolve substrate in EtOH. Add water. Add catalyst.[1][2][5][6][7][8]

  • Reaction: Heat to 70–80°C under air (inert atmosphere not required).

  • Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 2–6 hours.

  • Workup: Evaporate solvents. The catalyst is soluble in organic solvents; purify via column chromatography.

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Low Conversion Steric hindrance at nitrile Increase catalyst loading to 5 mol% or increase Temp to 100°C (if ester allows).
Ester Hydrolysis pH drift or impurities Ensure neutral water (pH 7). Avoid using basic glass cleaning residues.

| Catalyst Deactivation | Cyanide/Halide poisoning | Ensure substrate is free of free cyanide or halides from previous steps. |

Scenario B: Nitrile Carboxylic Acid (Ester Intact)

The Challenge: Chemically, this is the most difficult transformation. Conditions strong enough to hydrolyze the intermediate amide to an acid will almost certainly hydrolyze the ester. The Solution: Nitrilase Biocatalysis . Nitrilases (EC 3.5.5.[9]1) convert nitriles directly to acids without releasing the free amide, operating at neutral pH.

Protocol 2: Enzymatic Screening
  • Enzyme Panel: Obtain a nitrilase screening kit (e.g., from Codexis, Almac, or Prozomix).

  • Buffer: Phosphate buffer (100 mM, pH 7.5).

  • Reaction:

    • Substrate: 10–50 mM (dissolved in 5% DMSO if insoluble).

    • Enzyme: 1–5 mg lyophilized powder.

    • Temp: 30°C with orbital shaking.

  • Time: 18–24 hours.

  • Scale-up: Once the "hit" enzyme is identified, scale up maintaining the substrate concentration (fed-batch if inhibitory).

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Stalled at Amide Nitrile Hydratase contamination The enzyme preparation may contain Nitrile Hydratase (NHase) rather than pure Nitrilase. Switch to a purified recombinant Nitrilase.
No Activity Substrate Insolubility Add co-solvent (MeOH/DMSO) up to 10% v/v.

| Ester Cleavage | Contaminating Esterases | Use purified enzymes rather than whole-cell lysates, which often contain background esterases. |

Scenario C: Ester Acid (Nitrile Intact)

The Challenge: Hydroxide is a potent nucleophile for both groups. However, ester hydrolysis is generally kinetically faster (


) at lower temperatures.
Protocol 3: Dowex-50 "Green" Hydrolysis

A highly reliable, mild method for acid-sensitive nitriles.

  • Reagents: Wet Dowex-50 (H+ form) resin, Water.

  • Reaction: Suspend substrate and resin in water.[10] Reflux.

  • Mechanism: The resin acts as a solid acid catalyst. The heterogeneous nature often protects the nitrile from bulk hydrolysis.

  • Workup: Filter off the resin. Extract the aqueous phase.[8]

Protocol 4: Kinetic LiOH Hydrolysis
  • Reagents: LiOH (1.05 equiv), THF/Water (4:1).

  • Reaction: Cool to 0°C . Add LiOH slowly.

  • Time: Monitor closely (every 15 mins). Quench immediately upon consumption of starting material.

  • Why LiOH? Lithium is less electropositive than Sodium/Potassium, making the hydroxide slightly less aggressive (tighter ion pair), improving selectivity.

Mechanistic Insight: Why Basic Peroxide Fails

Many users attempt the Radziszewski reaction (


) to hydrate nitriles in the presence of esters. We advise against this. 
  • Reason: The hydroperoxide anion (

    
    ) is a super-nucleophile (Alpha Effect). While it attacks the nitrile to form the peroxyimidic acid, it also attacks the ester carbonyl much faster than hydroxide does.
    
  • Result: You often get perhydrolysis of the ester (forming peracids) or complex mixtures.

Use the Ghaffar-Parkins catalyst (Method A) instead.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[1] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst.[8] Tetrahedron Letters, 36(47), 8657-8660.

  • Cowan, D., et al. (1998). Biochemistry and biotechnology of mesophilic and thermophilic nitrile metabolizing enzymes. Extremophiles, 2, 207–216.

  • Saha, A., et al. (2006). A Mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 36(3), 419-423. (Describing the Dowex-50 protocol).

  • Martínková, L., & Křen, V. (2010). Nitrile- and Amide-Converting Microbial Enzymes: Stereoselectivity and Applications in Chemical Synthesis. Current Organic Chemistry.

Sources

Solving solubility issues of Methyl 5-(cyanomethyl)-2-fluorobenzoate in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-(cyanomethyl)-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the aqueous solubility of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-(cyanomethyl)-2-fluorobenzoate and why is its aqueous solubility a concern?

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a substituted aromatic ester. Its structure, characterized by a benzene ring with fluoro, cyanomethyl, and methyl ester functional groups, contributes to its relatively non-polar and hydrophobic nature. Such compounds often exhibit low solubility in aqueous solutions, which can be a significant hurdle in various experimental and developmental contexts, particularly in biological and pharmaceutical research where aqueous media are prevalent.[1][2][3]

Q2: I'm observing that Methyl 5-(cyanomethyl)-2-fluorobenzoate is not dissolving in water. Is this expected?

Yes, this is an expected observation. Due to its molecular structure, which is predominantly non-polar, Methyl 5-(cyanomethyl)-2-fluorobenzoate is anticipated to have poor solubility in water. Esters, in general, are less soluble in water compared to more polar compounds like alcohols or carboxylic acids of similar molecular weight.[1][2][3]

Q3: Can I simply heat the solution to dissolve the compound?

Heating can increase the solubility of many compounds, and it may aid in dissolving Methyl 5-(cyanomethyl)-2-fluorobenzoate.[4] However, caution is advised. As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that can be accelerated by heat. This would break down the compound into 5-(cyanomethyl)-2-fluorobenzoic acid and methanol, altering its chemical identity and potentially impacting your experimental results. Therefore, while gentle warming can be attempted, it should be done with care, and the stability of the compound in your specific experimental conditions should be verified.

Q4: Is sonication a viable method to improve dissolution?

Sonication, or the application of high-frequency sound waves, is a useful physical method to aid in the dissolution of solids in liquids.[5][6][7][8][9] It works by breaking down particles and agitating the solution at a microscopic level, which can accelerate the dissolving process.[5][6][7][8][9] Sonication is particularly helpful for overcoming the initial energy barrier to dissolution and can be used in conjunction with other methods described in our troubleshooting guide. However, it's important to monitor the temperature during sonication, as prolonged exposure can lead to heating and potential degradation of the compound.[8]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a systematic approach to address solubility challenges with Methyl 5-(cyanomethyl)-2-fluorobenzoate. The recommended strategies are presented in a stepwise manner, starting with simpler methods and progressing to more complex formulations.

Initial Assessment: Understanding Your System

Before attempting to modify the solvent system, it is crucial to define the requirements of your experiment. Consider the following:

  • Required Concentration: What is the target concentration of Methyl 5-(cyanomethyl)-2-fluorobenzoate for your assay or experiment?

  • Solvent Compatibility: Are there any restrictions on the types of solvents or excipients that can be used in your experimental system (e.g., cell-based assays, in vivo studies)?

  • pH Stability: What is the pH of your final solution, and is the compound stable at this pH for the duration of your experiment?

Solubilization Workflow

The following diagram outlines a logical workflow for troubleshooting the solubility of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

SolubilityWorkflow Start Start: Insoluble Compound in Water CoSolvent Strategy 1: Co-solvent Addition Start->CoSolvent Physical Physical Methods (Sonication/Gentle Warming) Surfactant Strategy 2: Surfactant Addition CoSolvent->Surfactant Insoluble Evaluate Evaluate Compatibility with Experiment CoSolvent->Evaluate Soluble? Cyclodextrin Strategy 3: Cyclodextrin Complexation Surfactant->Cyclodextrin Insoluble Surfactant->Evaluate Soluble? pH_Adjust Strategy 4: pH Adjustment (with caution) Cyclodextrin->pH_Adjust Insoluble Cyclodextrin->Evaluate Soluble? pH_Adjust->Evaluate Soluble? End End pH_Adjust->End Insoluble Success Target Concentration Achieved Success->End Evaluate->Start Incompatible, Re-evaluate Strategy Evaluate->Success Compatible

Sources

Technical Support Center: Minimizing Side Reactions in SNAr Substitutions of 2-Fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions of 2-fluorobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing common side reactions and optimizing your synthetic outcomes. The information presented here is curated from extensive hands-on experience and authoritative literature to ensure scientific integrity and practical applicability.

Introduction: The Challenge of 2-Fluorobenzoates in SNAr

2-Fluorobenzoates are valuable substrates in medicinal chemistry and materials science. The fluorine atom, due to its high electronegativity, activates the aromatic ring towards nucleophilic attack, making it a good leaving group in SNAr reactions.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.[3][4] However, the carboxylate group, while contributing to the electron-deficient nature of the ring, also introduces complexities that can lead to undesired side reactions. This guide will address the most common challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: My reaction yield is low, and I observe significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in SNAr reactions of 2-fluorobenzoates can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Activation: The SNAr reaction is highly dependent on the electronic activation of the aromatic ring.[5] The carboxylate group is electron-withdrawing, but its activating effect may be insufficient for less reactive nucleophiles.

    • Solution: Ensure your substrate has strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the fluorine atom to stabilize the Meisenheimer intermediate.[4] If your substrate lacks such groups, consider alternative strategies like photoredox catalysis which can enable the reaction on unactivated fluoroarenes.[6]

  • Inadequate Base: A base is often required to deprotonate the nucleophile or to neutralize the HF byproduct.[7]

    • Solution: The choice of base is critical. For alcohol or amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.[8] For weaker nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary to generate a more potent nucleophile. However, be cautious as stronger bases can promote side reactions (see Question 2). Recent studies have shown that organic superbases like t-Bu-P4 can catalytically activate both the aryl fluoride and the nucleophile, offering a powerful alternative.[9][10]

  • Poor Solvent Choice: The solvent plays a crucial role in SNAr reactions by solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[11] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]

  • Suboptimal Temperature: Reaction temperature significantly impacts the rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the rate. However, excessive heat can lead to decomposition and side reactions. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

Workflow for Optimizing Low Conversion

Low_Conversion_Workflow start Low Conversion Observed check_activation Assess Ring Activation (EWG ortho/para?) start->check_activation add_ewg Modify Substrate: Add strong EWG check_activation->add_ewg Insufficient alt_catalysis Consider Alternative Catalysis (e.g., Photoredox) check_activation->alt_catalysis Insufficient check_base Evaluate Base Strength and Type check_activation->check_base Sufficient add_ewg->check_base alt_catalysis->check_base stronger_base Use Stronger Base (e.g., NaH, t-BuOK) check_base->stronger_base Inadequate organic_superbase Try Catalytic Superbase (e.g., t-Bu-P4) check_base->organic_superbase Inadequate check_solvent Review Solvent Choice check_base->check_solvent Adequate stronger_base->check_solvent organic_superbase->check_solvent switch_solvent Switch to Polar Aprotic (DMSO, DMF) check_solvent->switch_solvent Suboptimal check_temp Optimize Temperature check_solvent->check_temp Optimal switch_solvent->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp monitor Monitor by TLC/LC-MS increase_temp->monitor success Improved Conversion monitor->success Benzyne_Formation cluster_0 Diazotization cluster_1 Benzyne Formation cluster_2 Side Reactions anthranilic Anthranilic Acid NH2 COOH diazonium Benzenediazonium-2-carboxylate N2+ COO- anthranilic->diazonium NaNO2, H+ benzyne Benzyne diazonium->benzyne - N2, - CO2 side_products Complex Mixture of Byproducts benzyne->side_products Trapping by Nucleophiles

Caption: Pathway to benzyne formation and subsequent side reactions.

Question 3: My desired product is contaminated with a regioisomer. How can I improve the regioselectivity of the reaction?

Answer:

Poor regioselectivity is a common issue when the aromatic ring has multiple potential sites for nucleophilic attack.

  • Understanding Directing Effects: In SNAr reactions, electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions. [4]The fluorine atom itself is a leaving group, and its position relative to the activating groups is key.

    • Solution: For predictable regioselectivity, the fluorine leaving group should be located at a position activated by one or more electron-withdrawing groups. If your substrate has multiple halogens, the fluorine will typically be the most readily displaced due to its strong inductive effect which stabilizes the Meisenheimer complex. [1][12]

  • Steric Hindrance: Bulky nucleophiles or significant steric hindrance around one of the potential reaction sites can influence regioselectivity.

    • Solution: If you are observing substitution at a less sterically hindered but also less electronically activated site, consider using a smaller nucleophile if possible. Conversely, a bulkier nucleophile might favor attack at a more accessible position.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

FactorInfluence on RegioselectivityRecommended Action
Electronic Effects Electron-withdrawing groups (EWGs) strongly activate ortho and para positions for nucleophilic attack.Ensure the fluorine leaving group is positioned ortho or para to the strongest EWG on the ring.
Leaving Group Ability For di- or poly-halogenated substrates, fluorine is often the preferred leaving group due to its high electronegativity. [1][12]Exploit the higher reactivity of the C-F bond for selective substitution.
Steric Hindrance Bulky substituents near a potential reaction site can disfavor nucleophilic attack at that position.Choose a nucleophile with appropriate steric bulk to favor the desired regioisomer.
Solvent Effects The solvent can influence the effective size and reactivity of the nucleophile.While less common for directing regioselectivity, solvent choice can sometimes fine-tune the outcome.

Frequently Asked Questions (FAQs)

Q: Which halogen is the best leaving group for SNAr reactions?

A: Counterintuitively, fluorine is often the best leaving group in SNAr reactions, followed by chlorine, bromine, and iodine. [13]This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and strongly stabilizes the negative charge in the intermediate, thus lowering the activation energy of this slow step. [1] Q: Can I use protic solvents for SNAr reactions?

A: While polar aprotic solvents like DMSO and DMF are generally recommended, SNAr reactions can be performed in protic solvents. However, protic solvents can solvate the nucleophile via hydrogen bonding, which reduces its nucleophilicity and can slow down the reaction. [1][11]In some cases, aqueous conditions using additives like hydroxypropyl methylcellulose (HPMC) have been successfully employed to promote SNAr reactions. [14] Q: How does the choice of base affect the outcome of the reaction?

A: The base plays a crucial role. It can deprotonate the nucleophile to increase its reactivity, or it can act as a scavenger for the HF generated during the reaction. [7]A weak, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often sufficient. Stronger bases like NaH or t-BuOK are used for less reactive nucleophiles but increase the risk of side reactions like hydrolysis or elimination. The order of addition of reagents can also be important; adding the base before the nucleophile can sometimes lead to increased side product formation. [14]

Experimental Protocols

Protocol 1: General Procedure for SNAr of a 2-Fluorobenzoate with an Amine Nucleophile

  • To a solution of the 2-fluorobenzoate (1.0 equiv) in anhydrous DMSO (0.5 M), add the amine nucleophile (1.2 equiv).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general protocol and may require optimization for specific substrates and nucleophiles.

Conclusion

Successfully minimizing side reactions in the SNAr substitution of 2-fluorobenzoates requires a careful consideration of substrate activation, reaction conditions (solvent, temperature, base), and the nature of the nucleophile. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can develop robust and high-yielding synthetic protocols. This guide provides a framework for troubleshooting common issues and making informed decisions to optimize your experimental outcomes.

References

  • Shigeno, M., Hayashi, K., Sasamoto, O., Hirasawa, R., Korenaga, T., Ishida, S., Nozawa-Kumada, K., & Kondo, Y. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 146(47), 32452–32462. [Link]

  • Stadler, M., & Kappe, C. O. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 3955-3962. [Link]

  • Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications. [Link]

  • Lee, I., & Kim, C. K. (2011). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 32(9), 3136-3138. [Link]

  • Tay, N. E. S., & Nicewicz, D. A. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Graham, T. H., et al. (2014). Diethyl 2-fluoromalonate ester is utilised as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives... ResearchGate. [Link]

  • Ferreira, M. I. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Crystals, 10(11), 957. [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [https://www.researchgate.net/publication/225330831_Electronic_and_solvent_effects_on_kinetics_of_SNAr_substitution_reactions_of_substituted_anilines_with_26-bis trifluoromethanesulfonyl-4-nitroanisole_in_MeOH-Me2SO_mixtures_of_varying_composition_One_reaction_with_two_mechanistic_pathways]([Link] trifluoromethanesulfonyl-4-nitroanisole_in_MeOH-Me2SO_mixtures_of_varying_composition_One_reaction_with_two_mechanistic_pathways)

  • ResearchGate. (n.d.). SNAr reactions of 2. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • University of California, Irvine. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]

  • Koperniku, A., & Wodka, D. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Beilstein Journal of Organic Chemistry, 14, 1848–1855. [Link]

  • Wang, D., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1149. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Semantic Scholar. (n.d.). Formation and Trapping of Benzyne. [Link]

  • ResearchGate. (n.d.). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Scribd. (n.d.). Advanced SNAr Reaction Guide. [Link]

  • Macmillan Group, Princeton University. (2013). Benzyne. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination. [Link]

  • K-State Libraries. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. [Link]

  • Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. [Link]

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Technical Support Center: A Guide to the Storage and Stability of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 5-(cyanomethyl)-2-fluorobenzoate. This document is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. Our goal is to provide you with a comprehensive understanding of its stability profile, enabling you to mitigate degradation, troubleshoot common issues, and ensure the integrity of your experiments and products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

Q1: What are the primary physical signs of degradation for this compound? A: The most common signs of degradation are a change in appearance from a white or off-white solid to a yellow or brownish hue. You may also observe clumping or a gummy consistency, which often indicates moisture absorption and subsequent hydrolysis. From an analytical perspective, degradation is identified by the appearance of new peaks or the diminishment of the parent peak in chromatographic analyses like HPLC or TLC.

Q2: What are the ideal storage conditions for long-term stability? A: To ensure maximum stability, Methyl 5-(cyanomethyl)-2-fluorobenzoate should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store the container in a freezer at -20°C, protected from light.[1][2] It is crucial to minimize exposure to ambient moisture and air.

Q3: Why is this compound particularly sensitive to moisture and pH variations? A: The molecule contains two functional groups that are susceptible to hydrolysis: a methyl ester and a cyanomethyl group (a type of nitrile).[3][4]

  • Ester Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester can hydrolyze to form 5-(cyanomethyl)-2-fluorobenzoic acid and methanol.

  • Nitrile Hydrolysis: The cyanomethyl group is also prone to hydrolysis, which can convert it first to an amide and subsequently to a carboxylic acid. The presence of the electron-withdrawing fluorine atom can influence the reactivity of these groups.

Q4: I need to prepare a stock solution. What solvents are recommended and which should be avoided? A: For maximum stability in solution, use dry, aprotic solvents such as anhydrous Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM). Avoid protic solvents like methanol or ethanol unless for immediate use, as they can participate in transesterification over time. Critically, avoid aqueous solutions or solvents containing acidic or basic impurities, as these will accelerate degradation. Always use freshly prepared solutions for critical experiments.

Section 2: Troubleshooting Common Stability-Related Issues

This section provides a structured approach to diagnosing and resolving specific problems encountered during the use of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

Observed Issue Potential Root Cause(s) Recommended Actions & Explanations
Inconsistent Assay or Reaction Results Degradation of the starting material after weighing or in solution. The compound may be degrading under your specific experimental conditions (e.g., pH, temperature).1. Verify Purity: Re-analyze the solid starting material using the HPLC protocol (see Section 4.3) to confirm its initial purity. 2. Prepare Fresh Solutions: Do not use stock solutions that are more than a few hours old, especially if dissolved in protic or un-dried solvents. 3. Evaluate Experimental Conditions: Consider if your reaction buffer or medium is acidic or basic. If so, degradation may be occurring in-situ. A time-course study analyzing the starting material's stability in your reaction buffer (without other reactants) can confirm this.
Solid Material Has Discolored (Yellow/Brown) Photodegradation or slow oxidation from prolonged exposure to light and/or air. This may also indicate contamination.1. Check Storage Protocol: Ensure the material has been consistently stored in the dark and under an inert atmosphere. The container seal should be intact.[1] 2. Quantify Purity: A color change necessitates a purity check. Use HPLC to determine if significant degradation has occurred. 3. Decision: If purity has dropped below your acceptable limit (e.g., <98%), it is highly recommended to use a fresh, uncompromised batch of the material to ensure data integrity.
New Impurity Peak Appears in HPLC Chromatogram A specific degradation pathway is occurring. The identity of the peak depends on the degradation mechanism (e.g., hydrolysis, oxidation).1. Characterize the Impurity: If your HPLC is coupled to a mass spectrometer (LC-MS), determine the mass of the impurity. This is the most direct way to identify the degradant (e.g., mass corresponding to the hydrolyzed carboxylic acid). 2. Perform a Forced Degradation Study: To proactively understand potential impurities, follow the protocol in Section 4.2. This study will help you predict which degradants might form under various stress conditions.[5][6][7]
Section 3: Understanding the Chemical Degradation Pathways

The stability of Methyl 5-(cyanomethyl)-2-fluorobenzoate is primarily dictated by the susceptibility of its ester and nitrile functionalities to hydrolysis. The electron-withdrawing nature of the fluorine atom on the benzene ring can influence the electrophilicity of the carbonyl carbon and the nitrile carbon, potentially affecting hydrolysis rates.

The two primary degradation pathways are:

  • Ester Hydrolysis: This is a common pathway for all esters and can be catalyzed by acid or base. The ester is attacked by water (or hydroxide ions), leading to the formation of the corresponding carboxylic acid and methanol.

  • Nitrile Hydrolysis: The cyanomethyl group can also undergo hydrolysis. This reaction typically proceeds in two steps: first, the nitrile is converted to a primary amide, which can then be further hydrolyzed to a carboxylic acid.[3][4]

These pathways are visualized in the diagram below.

Degradation_Pathways Parent Methyl 5-(cyanomethyl)-2-fluorobenzoate (Parent Compound) Acid1 5-(Cyanomethyl)-2-fluorobenzoic Acid Parent->Acid1 Ester Hydrolysis (H₂O, H⁺/OH⁻) Amide Methyl 5-(2-amino-2-oxoethyl)-2-fluorobenzoate Parent->Amide Nitrile Hydrolysis (H₂O, H⁺/OH⁻) (Step 1) DiAcid 2-Fluoro-5-(carboxymethyl)benzoic Acid Amide->DiAcid Amide Hydrolysis (H₂O, H⁺/OH⁻) (Step 2)

Caption: Potential hydrolytic degradation pathways of the parent compound.

Section 4: Protocols for Stability Assessment and Handling

Adhering to standardized protocols is essential for maintaining the integrity of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

Protocol 4.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the container to a freezer set to -20°C. Do not open until the container has equilibrated to room temperature to prevent condensation.

  • Inert Atmosphere: For long-term storage, use a desiccator or glove box to handle the solid. After dispensing, purge the container headspace with an inert gas like argon or nitrogen before re-sealing.

  • Weighing: Perform weighing operations swiftly in an environment with controlled humidity (ideally <40% RH).

  • Solution Preparation: Use only high-purity, dry (anhydrous) solvents. Prepare solutions immediately before use. Do not store stock solutions for extended periods unless their stability in that specific solvent and concentration has been validated.

  • Container Choice: Always use glass vials with PTFE (Teflon)-lined caps for both solid storage and solutions.[2] Avoid plastic containers for organic solutions as leachable plasticizers can contaminate your sample.

Protocol 4.2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is a study designed to intentionally degrade the compound to identify likely degradation products and demonstrate the stability-indicating power of your analytical methods.[5][8][9]

Objective: To achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Prepare Stock Solution: Accurately prepare a stock solution of Methyl 5-(cyanomethyl)-2-fluorobenzoate in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Apply Stress Conditions: Aliquot the stock solution into separate, appropriately labeled glass vials for each condition.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 1M HCl to an aliquot to make the final HCl concentration 0.1M. Keep at 60°C for 24-48 hours.To identify acid-labile degradants.
Base Hydrolysis Add 1M NaOH to an aliquot to make the final NaOH concentration 0.1M. Keep at room temperature for 2-8 hours.To identify base-labile degradants (often faster than acid).
Oxidative Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours, protected from light.To identify products of oxidation.
Thermal Heat an aliquot of the stock solution at 80°C for 72 hours. Also, heat the solid powder at 80°C.To assess thermal stability.
Photolytic Expose an aliquot of the stock solution and a thin layer of the solid powder to UV light (e.g., 254 nm) and white light (ICH option 1 or 2) for a defined period.To assess light sensitivity.
  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by HPLC (Protocol 4.3). Compare the chromatograms of stressed samples to that of an unstressed control sample.

Protocol 4.3: HPLC Method for Purity and Stability Monitoring

This reversed-phase HPLC method is a starting point for assessing the purity of Methyl 5-(cyanomethyl)-2-fluorobenzoate and detecting its degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Acetonitrile/Water (50:50)
Section 5: Data Interpretation and Workflow Visualization

The results from a forced degradation study can be summarized to quickly understand the compound's liabilities.

Table: Example Forced Degradation Summary

Stress Condition % Assay of Parent Compound % Total Impurities Major Degradation Product(s)
Control (t=0) 99.8% 0.2% -
Acid Hydrolysis (0.1M HCl, 60°C) 85.2% 14.8% 5-(Cyanomethyl)-2-fluorobenzoic Acid
Base Hydrolysis (0.1M NaOH, RT) 15.7% 84.3% 5-(Cyanomethyl)-2-fluorobenzoic Acid & others
Oxidation (3% H₂O₂) 98.5% 1.5% Minor unknown polar impurities
Thermal (80°C) 99.1% 0.9% Minor unknown impurities

| Photolytic (UV/Vis) | 97.9% | 2.1% | Minor unknown non-polar impurities |

Interpretation: The example data indicate the compound is highly sensitive to basic conditions, moderately sensitive to acidic conditions, and relatively stable against oxidation, heat, and light. The primary degradation product is confirmed to be the hydrolyzed carboxylic acid.

The workflow for conducting these essential studies is visualized below.

Stability_Workflow start Obtain Sample of Methyl 5-(cyanomethyl)-2-fluorobenzoate prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) start->prep stress Apply Stress Conditions (Parallel Experiments) prep->stress acid Acid (0.1M HCl) stress->acid Aliquot base Base (0.1M NaOH) stress->base Aliquot oxid Oxidative (3% H₂O₂) stress->oxid Aliquot therm Thermal (80°C) stress->therm Aliquot photo Photolytic (UV/Vis) stress->photo Aliquot analyze Analyze All Samples & Control by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants & Quantify Purity Loss. Determine Stability Profile. analyze->report

Caption: Experimental workflow for a forced degradation study.

References
  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Satara College of Pharmacy.
  • BioProcess International.
  • Tschierske, C., et al. (2007).
  • Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development.
  • ResolveMass Laboratories. (2025, November 5).
  • Tschierske, C., et al. (2007).
  • Organic Chemistry Portal. (2023, July 9). Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides.
  • Pro QC International. (2025, December 26).
  • Chemistry Steps. (2025, July 28). Nitriles to Esters.
  • Avanti Research. Storage and handling of lipids.

Sources

Technical Support Center: Alternative Catalysts for Cyclization of Cyanomethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to assist you in navigating the nuances of using alternative catalysts for the cyclization of cyanomethyl intermediates. This resource is designed to provide practical, field-tested insights and solutions to common challenges encountered in the lab.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when moving beyond traditional transition-metal-catalyzed methods.

Q1: What are the primary advantages of using alternative catalysts (e.g., metal-free, photocatalytic, electrocatalytic) over traditional transition metals for cyanomethyl intermediate cyclization?

A1: The main drivers for seeking alternatives are sustainability, cost, and product purity.[1] Traditional methods often rely on expensive and toxic heavy metals, which can contaminate the final product—a significant concern in pharmaceutical applications where even trace amounts of metals are often not tolerated.[1] Alternative methods offer several key advantages:

  • Reduced Metal Contamination: Metal-free systems, such as those using radical initiators like tert-butyl peroxybenzoate (TBPB), completely avoid metal contamination.[1][2][3][4]

  • Milder Reaction Conditions: Photocatalysis and electrocatalysis often proceed at room temperature, preserving sensitive functional groups that might decompose under the high temperatures required for some metal-catalyzed or thermally initiated radical reactions.[5]

  • Environmental Friendliness: These methods align with the principles of green chemistry by reducing hazardous waste and often utilizing more benign reagents.[5][6] Visible light, for instance, is a sustainable energy source.[7]

  • Novel Reactivity: Alternative activation modes can sometimes provide access to different chemo- or regio-selectivities compared to traditional methods.

Q2: How do I select the most appropriate class of alternative catalyst (photocatalyst, electrocatalyst, or metal-free radical initiator) for my specific substrate and desired transformation?

A2: The choice of catalyst system is critically dependent on your substrate's properties and the desired reaction outcome. The following decision tree provides a starting point for your selection process.

start Start: Substrate Analysis redox Is the substrate sensitive to strong oxidants/reductants? start->redox light_sensitive Is the substrate light-sensitive or does it absorb in the visible spectrum? redox->light_sensitive No electrochem Consider Electrocatalysis (Anodic/Cathodic) redox->electrochem Yes (Potential for side reactions) high_temp Is the substrate thermally sensitive? light_sensitive->high_temp No photocat Consider Photocatalysis (e.g., Ir-complexes, Carbon Nitride) light_sensitive->photocat Yes (Potential for substrate degradation) high_temp->photocat Yes initiator Consider Metal-Free Radical Initiators (e.g., TBPB, DTBP) high_temp->initiator No (High temp often required) biocat Consider Biocatalysis for high stereoselectivity photocat->biocat Need high enantioselectivity?

Caption: Catalyst Selection Decision Tree

  • Metal-Free Radical Initiators (e.g., TBPB): These are excellent for thermally stable substrates. They are cost-effective and the reaction setup is simple. However, they often require elevated temperatures (100-130 °C) to induce homolytic cleavage and initiate the radical cascade.[1][3]

  • Photocatalysis: This is ideal for thermally sensitive molecules. It offers precise control over reaction initiation by simply turning a light source on or off.[8] Heterogeneous photocatalysts like potassium poly(heptazine imide) (CN-K) are easily separable and recyclable.[5] Homogeneous catalysts like iridium or ruthenium complexes are also common but can be expensive.[5][8]

  • Electrocatalysis: This method is particularly useful for generating the highly reactive cyanomethyl anion (⁻CH₂CN) through cathodic reduction of acetonitrile.[9][10] This "naked" anion is a very strong base and can be used for reactions where deprotonation is the key step, but it may not be suitable for substrates with acidic protons elsewhere in the molecule.[9]

  • Biocatalysis: If high stereoselectivity is the primary goal, enzymes are unparalleled.[11] For instance, repurposed flavin-dependent 'ene'-reductases (EREDs) can catalyze radical cyclizations to form chiral lactams with excellent enantioselectivity.[11]

Q3: What are the most common sources for generating the cyanomethyl species, and how do their mechanisms differ?

A3: The cyanomethyl species can be generated as a radical (•CH₂CN) or an anion (⁻CH₂CN), depending on the method.

Cyanomethyl SourceGeneration MethodMechanismCommon Catalyst/InitiatorKey Considerations
Acetonitrile Radical Generation Hydrogen Atom Transfer (HAT) from acetonitrile by a potent radical (e.g., t-butoxy radical).[2][12]TBPB, DTBP (thermal); Photocatalysis (e.g., CN-K with an initiator).[1][5]Acetonitrile is inexpensive and often serves as both reactant and solvent. Requires a strong radical initiator.
Acetonitrile Anion Generation Cathodic reduction of acetonitrile in the presence of a tetraalkylammonium salt.[9]Electrochemical cell (e.g., Pt, Mg electrodes).[9]Generates a highly reactive, basic anion. Avoids byproducts. Sensitive to acidic protons in the substrate.
α-Halogenated Acetonitriles (e.g., ICH₂CN, BrCH₂CN) Radical Generation Atom Transfer Radical Addition (ATRA) under photocatalytic conditions.[8]Visible light photocatalysts (e.g., fac-Ir(ppy)₃).[8]Can proceed under very mild, oxidant-free conditions. Introduces a halogen into the product, which can be useful for further functionalization.

Q4: What specific safety precautions should I take when working with radical initiators and photocatalytic setups?

A4: Safety is paramount.

  • Peroxide-based Initiators (TBPB, DTBP): These are thermally sensitive and can decompose violently at high temperatures. Always store them refrigerated and away from heat sources. When running reactions at elevated temperatures, use a blast shield and ensure the reaction is conducted in a well-ventilated fume hood.

  • Photocatalytic Setups: High-intensity light sources (e.g., LEDs) can generate significant heat. Ensure your reaction vessel has adequate cooling to maintain the desired temperature. Use appropriate shielding (e.g., aluminum foil) to block stray light from affecting other experiments or your eyes. Never look directly into the light source.

  • Electrochemical Reactions: Ensure all electrical connections are secure and insulated. Use a reliable power supply (potentiostat/galvanostat) and monitor the cell for any signs of overheating or short-circuiting.

PART 2: Troubleshooting Guides

Guide 1: Low or No Product Formation

Q1: My reaction shows low conversion of starting material. How do I systematically diagnose the problem?

A1: A low conversion issue points to a problem with reaction initiation or propagation. Use the following workflow to diagnose the issue.

start Problem: Low Conversion check_initiator Step 1: Verify Catalyst/Initiator Activity start->check_initiator initiator_q1 Is the initiator/catalyst new? Old peroxides decompose. check_initiator->initiator_q1 initiator_q2 Photocatalyst: Is the light source functional and at the correct wavelength? check_initiator->initiator_q2 initiator_q3 Electrochemistry: Are electrodes clean? Is there current flow? check_initiator->initiator_q3 check_conditions Step 2: Scrutinize Reaction Conditions conditions_q1 Temperature: Is it high enough for thermal initiation (e.g., TBPB)? check_conditions->conditions_q1 conditions_q2 Solvent: Is it dry and degassed? Oxygen can quench radical reactions. check_conditions->conditions_q2 conditions_q3 Time: Has the reaction run long enough? check_conditions->conditions_q3 check_reagents Step 3: Check Reagent Purity & Stoichiometry reagents_q1 Is the acetonitrile source anhydrous? check_reagents->reagents_q1 reagents_q2 Does the substrate contain inhibitors? (e.g., phenols) check_reagents->reagents_q2 reagents_q3 Are concentrations optimal? Excess acetonitrile is often required. check_reagents->reagents_q3 initiator_q1->check_conditions initiator_q2->check_conditions initiator_q3->check_conditions conditions_q1->check_reagents conditions_q2->check_reagents conditions_q3->check_reagents

Caption: Troubleshooting Workflow for Low Conversion

Actionable Steps:

  • Run a Control Reaction: Use a substrate known to work with your chosen catalytic system. This will confirm if the issue is with your specific substrate or the general setup/reagents.

  • Monitor Radical Generation: Add a radical scavenger like TEMPO or BHT to a small-scale reaction. If the reaction is completely inhibited, it confirms a radical mechanism is at play.[12] If there's no inhibition, your initiator is likely not generating radicals.

  • Check Solvent Effects: Radical reactions can be sensitive to the solvent.[13] While nonpolar solvents are common, sometimes polar aprotic solvents like DMF or even water can have a beneficial effect.[13] Ensure the solvent is thoroughly degassed to remove oxygen, a potent radical quencher.

Q2: I suspect the cyanomethyl radical is not being generated efficiently. How can I improve this critical step?

A2: Efficient generation of the cyanomethyl radical is the cornerstone of these reactions.

  • For Thermal Initiators (TBPB/DTBP): The rate of radical generation is temperature-dependent. If conversion is low, consider increasing the temperature in 5-10 °C increments. TBPB, for example, is commonly used at 130 °C in acetonitrile.[1][14] Also, ensure you are using a sufficient stoichiometric excess of the initiator.

  • For Photocatalytic Systems:

    • Catalyst Loading: Ensure optimal loading of the photocatalyst. Too little catalyst results in insufficient light absorption, while too much can cause light scattering and reduce efficiency.

    • Light Intensity/Wavelength: Match the emission wavelength of your light source to the absorption maximum of your photocatalyst. For many common iridium photocatalysts, blue LEDs are effective.[8]

    • Initiator Choice: In some photocatalytic systems, a co-initiator is required to generate the cyanomethyl radical from acetonitrile. For example, alkyl N-hydroxyphthalimide (NHPI) esters can be reduced by the excited photocatalyst to generate an alkyl radical, which then abstracts a hydrogen from acetonitrile.[5]

  • For Electrochemical Systems: The efficiency of cyanomethyl anion generation depends on current density and electrode material.[9] Ensure your electrodes are polished and clean. Using a sacrificial anode like magnesium can help stabilize the generated anion.[9]

Q3: My starting material is consumed, but I only see decomposition or a complex mixture of side products. What is likely happening?

A3: This scenario suggests that the cyanomethyl radical is being generated but is participating in undesired pathways, or the cyclized intermediate is unstable.

  • Slow Cyclization Step: If the intramolecular cyclization step is slow, the initial radical intermediate can undergo other reactions, such as intermolecular reactions or hydrogen atom abstraction from the solvent.[15]

    • Solution: Increase the concentration of the substrate to favor the intramolecular pathway (within solubility limits). You can also try lowering the reaction temperature (for photocatalytic systems) to increase the lifetime of the radical intermediate, giving it more time to cyclize.

  • Unstable Radical Cation Intermediates: In oxidative cyclizations, the intermediate radical cation can be highly reactive and may decompose if not trapped efficiently by the intramolecular nucleophile.[15]

    • Solution: Modifying the electronics of the nucleophile (making it more electron-rich) can accelerate the cyclization step.

  • Product Instability: The desired cyclized product might be unstable under the reaction conditions.

    • Solution: Analyze the reaction mixture at earlier time points to see if the product forms and then degrades. If so, try running the reaction at a lower temperature or for a shorter duration.

Guide 2: Catalyst Deactivation and Reaction Stalling

Q1: My reaction begins effectively but then stalls before reaching completion. How can I determine the cause of catalyst deactivation?

A1: Catalyst deactivation is a common issue in many catalytic processes, including photocatalysis and electrocatalysis.[16][17][18] The primary causes are fouling (coking), poisoning, or thermal degradation.[17][18]

  • Visual Inspection (Heterogeneous Catalysts): After the reaction, recover your heterogeneous photocatalyst (e.g., carbon nitride). A change in color (e.g., darkening) can indicate the deposition of carbonaceous material (coke) on the surface, which blocks active sites.[16][17]

  • Reusability Test: After recovering and washing the catalyst, try using it in a fresh reaction. A significant drop in activity confirms that the catalyst was deactivated during the initial run.

  • Analysis of the Reaction Mixture: Use techniques like GC-MS or LC-MS to identify potential byproducts that might be acting as catalyst poisons. Strong coordinating species, for example, can bind to and deactivate catalyst active sites.

Q2: What are the best strategies to prevent or mitigate catalyst deactivation in my system?

A2:

  • For Heterogeneous Photocatalysts (e.g., Carbon Nitride):

    • Optimize Reaction Conditions: Deactivation by coking is often more severe at higher temperatures or higher reactant concentrations.[16] Try running the reaction under milder conditions.

    • Periodic Catalyst Reactivation: If deactivation is due to coking, it is often reversible.[18] The catalyst can sometimes be reactivated by calcination (heating in air or an inert atmosphere) to burn off the deposited coke. Consult the literature for the specific reactivation protocol for your catalyst.

  • For Homogeneous Photocatalysts (e.g., Ir/Ru complexes):

    • Ensure Anaerobic Conditions: Oxygen can irreversibly oxidize and degrade many organometallic photocatalysts. Rigorous degassing of the solvent and maintaining an inert atmosphere (N₂ or Ar) is crucial.

    • Use of Sacrificial Agents: In some photocatalytic cycles, a sacrificial electron donor or acceptor is used. This agent can also help regenerate the active state of the catalyst and prevent degradation pathways.

  • For Electrochemical Systems:

    • Avoid Electrode Fouling: Polymerization of reactants or products on the electrode surface can passivate it. Running the reaction in flow can mitigate this issue.[9] Periodically reversing the current polarity can also help clean the electrode surface.

PART 3: Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of concentrations, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: Metal-Free Radical Cyclization of an Alkenyl Substrate using TBPB

This protocol is adapted from methodologies involving the thermal generation of cyanomethyl radicals for cyclization.[1][3]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkenyl substrate (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add acetonitrile (serves as reactant and solvent, 0.2 M solution).

  • Degassing: Seal the tube and degas the solution by three freeze-pump-thaw cycles.

  • Initiator Addition: Under a positive pressure of argon, add tert-butyl peroxybenzoate (TBPB) (2.0 mmol, 2.0 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired cyclized product.

Protocol 2: Heterogeneous Photocatalytic Cyclization using CN-K

This protocol is based on the use of carbon nitride-based photocatalysts for generating cyanomethyl radicals under visible light.[5]

  • Catalyst Preparation: Prepare the potassium poly(heptazine imide) photocatalyst (CN-K) according to literature procedures.

  • Reaction Setup: In a borosilicate glass vial, combine the N-arylallylamine substrate (0.2 mmol, 1.0 equiv), the CN-K photocatalyst (5 mg), and an alkyl N-hydroxyphthalimide (NHPI) ester (0.4 mmol, 2.0 equiv) as the radical initiator.

  • Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL).

  • Reaction: Seal the vial and place it approximately 2-3 cm from a 450 nm blue LED lamp with fan cooling to maintain room temperature. Stir vigorously to keep the catalyst suspended.

  • Monitoring: Monitor the reaction by TLC or GC-MS. Typical reaction times are 12-36 hours.

  • Workup: Upon completion, centrifuge the reaction mixture to separate the heterogeneous catalyst. Decant the supernatant and wash the catalyst with dichloromethane. Combine the organic phases, concentrate, and purify by column chromatography.

Protocol 3: Electrochemically Induced Cyclization via Cyanomethyl Anion

This protocol describes the generation of the cyanomethyl anion for use as a strong base to induce cyclization.[9]

  • Cell Assembly: Set up an undivided electrochemical cell with a platinum foil cathode and a sacrificial magnesium anode.

  • Electrolyte Preparation: In the cell, dissolve a supporting electrolyte, such as tetra-n-butylammonium tetrafluoroborate (nBu₄NBF₄) (0.1 M), in anhydrous acetonitrile.

  • Pre-electrolysis: Add the substrate containing an acidic proton and a leaving group suitable for cyclization (0.5 mmol) to the cell.

  • Electrolysis: Perform a constant current electrolysis (e.g., at 10 mA/cm²) under an argon atmosphere with stirring. The amount of cyanomethyl anion generated is controlled by the total charge passed (measured in Coulombs). Typically, 2-3 F/mol of charge is required.

  • Workup: After the electrolysis is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - PMC. (2021, May 20). RSC Advances. Available at: [Link]

  • Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. (2021, May 17). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cyanomethylation Reaction - Encyclopedia.pub. (2023, May 5). Encyclopedia.pub. Available at: [Link]

  • Visible Light‐Induced Cyanomethyl Radical Triggered Cascade Cyclization of Phenyl‐Linked 1,6‐Enynes with a‐Halogenated Acetonitriles. (2024, October 14). Advanced Synthesis & Catalysis. Available at: [Link]

  • The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. (2018). ResearchGate. Available at: [Link]

  • Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds - PMC. (2021, May 17). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. (2021, May 20). RSC Publishing. Available at: [Link]

  • Cyanomethylative cyclization of unactivated alkenes with nitriles for the synthesis of cyano-containing ring-fused quinazolin-4(3 H )-ones | Request PDF. (2022). ResearchGate. Available at: [Link]

  • Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over a metal loaded titanium oxide photocatalyst. (2016). Catalysis Science & Technology. Available at: [Link]

  • Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. (2023, February 8). Journal of the American Chemical Society. Available at: [Link]

  • The Electrogenerated Cyanomethyl Anion in Organic Synthesis. (2007). Bentham Science. Available at: [Link]

  • Photocatalytic cyclization of nitrogen-centered radicals with carbon nitride through promoting substrate/catalyst interaction. (2022, August 20). Nature Communications. Available at: [Link]

  • Unravelling a complex catalyst deactivation in which selectivity affects conversion. (2024, May 18). University of Groningen. Available at: [Link]

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  • Overriding Stereochemical Outcomes in Cyclase Phase Total Synthesis: Enantioselective Synthesis of Habiterpenol and Dasyscyphin A. (2026, February 11). Journal of the American Chemical Society. Available at: [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]

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  • Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. (2016, October 21). The Journal of Organic Chemistry. Available at: [Link]

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Technical Support Center: Mitigation of Residual Cyanide in the Synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis, with a particular focus on the critical step of removing residual cyanide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

The presence of residual cyanide, a highly toxic substance, is a significant safety and quality concern in any synthetic process.[1][2][3] In the context of pharmaceutical development, its removal is not merely a procedural step but a regulatory and ethical imperative. This guide will equip you with the knowledge to effectively and safely manage cyanide in your reactions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the workup and purification of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

Question 1: My reaction workup involves an aqueous wash, but I'm still detecting residual cyanide in my organic layer. What's going wrong?

Answer:

This is a frequent issue and often points to one of several possibilities related to the chemical equilibrium and partitioning of cyanide species.

Underlying Causes and Explanations:

  • pH of the Aqueous Wash: The pH of your aqueous wash is the most critical factor. Hydrogen cyanide (HCN) is a weak acid with a pKa of approximately 9.2. In acidic or neutral aqueous solutions, the equilibrium favors the formation of molecular HCN.[4] HCN is a volatile and nonpolar molecule that can readily partition into the organic layer along with your product. Conversely, at a pH above 10, the equilibrium shifts significantly towards the cyanide anion (CN-), which is highly soluble in water and will preferentially remain in the aqueous phase.[4][5]

  • Insufficient Mixing: Inadequate mixing during the aqueous wash will result in poor extraction efficiency. The interface between the organic and aqueous layers is where the mass transfer of cyanide occurs. Without vigorous agitation, this transfer is limited.

  • Formation of Metal-Cyanide Complexes: If your reaction mixture contains certain metal ions (e.g., from catalysts or starting materials), they can form stable metal-cyanide complexes.[6][7] Some of these complexes may have significant solubility in organic solvents, leading to their persistence in your product layer.

Step-by-Step Troubleshooting Protocol:

  • pH Adjustment: Before extraction, ensure the pH of the aqueous phase is adjusted to >10, ideally between 11 and 12, using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] This will convert residual HCN to the water-soluble CN- ion. Always monitor the pH using a calibrated pH meter or reliable pH strips.

  • Vigorous Agitation: When performing the aqueous wash, ensure vigorous mixing of the biphasic system for an adequate amount of time (e.g., 5-10 minutes) to maximize the extraction of cyanide into the aqueous layer.

  • Multiple Extractions: Perform multiple extractions with fresh, alkaline aqueous solutions. Three successive extractions are generally more effective than a single large-volume extraction.

  • Consider a Quenching Agent: If you suspect high levels of residual cyanide, consider a chemical quenching step prior to the aqueous workup. This is a more robust approach and is discussed in detail in the next question.

Question 2: I've tried alkaline washes, but my product purity is still compromised by cyanide. What are my options for chemical quenching?

Answer:

Chemical quenching is a highly effective method for actively destroying residual cyanide, converting it into less harmful and more easily removable substances. The choice of quenching agent depends on the scale of your reaction, the other functional groups present in your molecule, and your downstream processing requirements.

Commonly Employed Quenching Strategies:

Quenching AgentMechanismKey AdvantagesImportant Considerations
Sodium Hypochlorite (NaOCl) / Calcium Hypochlorite (Ca(OCl)₂) (Bleach) Oxidation of cyanide (CN⁻) to the less toxic cyanate (OCN⁻).[5][8][9][10]Rapid and effective reaction.[5] Readily available and inexpensive.The reaction is exothermic and can be vigorous. Must be performed with cooling and slow addition. The reaction is highly pH-dependent, requiring alkaline conditions (pH 10-11) to prevent the formation of toxic cyanogen chloride gas (CNCl).[5][11] Can potentially oxidize other functional groups in your molecule.
Hydrogen Peroxide (H₂O₂) Oxidation of cyanide to cyanate.[12][13]A "greener" oxidant as its byproduct is water.[12]The reaction is often slower than with hypochlorite and may require a catalyst, such as copper salts.[12] The reaction rate is pH-dependent.[12]
Ferrous Sulfate (FeSO₄) Forms a stable, insoluble precipitate of Prussian blue (Fe₄[Fe(CN)₆]₃).[14]Effective for removing cyanide from aqueous waste streams. The resulting precipitate is non-toxic.[13]This method introduces iron salts into your reaction mixture, which will need to be removed via filtration. The efficiency of precipitation is pH-dependent, with an optimal range of 7.5 to 8.5.[14]

Experimental Protocol for Oxidative Quenching with Sodium Hypochlorite:

  • Cool the Reaction Mixture: Before adding the quenching agent, cool your reaction mixture in an ice bath to control the exotherm.

  • pH Adjustment: Ensure the reaction mixture is alkaline (pH > 10) by adding a base like NaOH. This is a critical safety step.[5][11]

  • Slow Addition of Bleach: Slowly add a solution of sodium hypochlorite (e.g., commercial bleach) dropwise with vigorous stirring. Monitor the temperature of the reaction mixture and maintain it below 20°C.

  • Test for Excess Oxidant: After the addition is complete, test for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates excess oxidant).[15] This confirms that all the cyanide has been consumed.

  • Quench Excess Oxidant: If necessary, quench the excess hypochlorite by adding a reducing agent like sodium bisulfite until the KI-starch test is negative.

  • Proceed with Workup: You can now proceed with your standard aqueous workup and extraction procedures.

Question 3: How can I be certain that I have successfully removed all residual cyanide? What analytical methods are suitable?

Answer:

Verifying the absence of cyanide is a crucial final step. The choice of analytical method will depend on the required detection limit and the sample matrix.

Recommended Analytical Techniques:

MethodPrincipleDetection LimitNotes
Colorimetric Methods (e.g., with Pyridine-Barbituric Acid) Cyanide is converted to cyanogen chloride, which then reacts with a pyridine-barbituric acid reagent to form a colored complex that can be measured spectrophotometrically.[6][7]Low to mid ppb (µg/L) range.[16]This is a sensitive and widely used method, but it can be time-consuming and may require a distillation step to separate cyanide from interfering substances.[7][16]
Ion-Selective Electrode (ISE) A potentiometric method where the electrode develops a potential proportional to the concentration of cyanide ions in the solution.[4]Typically around 0.02 ppm (mg/L).Relatively simple and rapid. Requires careful calibration and can be subject to interferences from other ions. The sample needs to be in an aqueous solution with a high pH.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to detect volatile cyanide species or derivatives.Can achieve very low detection limits, depending on the method.Requires derivatization of the cyanide and is a more complex and expensive technique.
Ion Chromatography (IC) Separates cyanide from other anions, followed by detection using various methods, including electrochemical detection.Can achieve ppb detection limits.A powerful technique for separating and quantifying various cyanide species.[16]

For most process chemistry applications, a validated colorimetric method or an ISE can provide the necessary level of assurance. It is advisable to consult with an analytical chemist to select and validate the most appropriate method for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with cyanide-containing reactions?

A1: Cyanide is extremely toxic and requires strict adherence to safety protocols.[1][2][3]

  • Work in a well-ventilated fume hood at all times. [1][3][17]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable). [2][17] Consider double-gloving.[3][17]

  • NEVER acidify a cyanide-containing solution unless you are intentionally performing a controlled reaction that generates HCN in a closed system. Acidification will release highly toxic hydrogen cyanide gas.[1][2][17][18]

  • Have a cyanide-specific emergency plan in place, and ensure all lab personnel are trained on it. This should include having a cyanide antidote kit available and knowing the emergency contact information.

  • All waste containing cyanide must be segregated and disposed of as hazardous waste according to your institution's guidelines. [1]

Q2: Can the nitrile group in my product, Methyl 5-(cyanomethyl)-2-fluorobenzoate, be hydrolyzed during the alkaline workup?

A2: Yes, this is a valid concern. Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, especially with prolonged exposure and/or heat.[19][20][21]

  • To minimize the risk of hydrolysis of your product's nitrile group, it is recommended to perform the alkaline washes at room temperature or below and to avoid extended contact times. The quenching and extraction steps should be performed as efficiently as possible. If hydrolysis is a significant issue, using a milder base or a lower concentration of a strong base may be necessary, while still ensuring the pH remains sufficiently high to trap the cyanide.

Q3: Are there any "greener" alternatives for cyanide quenching?

A3: Hydrogen peroxide is often considered a "greener" alternative to hypochlorite because its primary byproduct is water.[12] However, its reactivity is lower, and it may require a catalyst.[12] Another approach is the use of sodium thiosulfate in combination with hydrogen peroxide, which can convert cyanide to the less toxic thiocyanate.[22] The selection of a "greener" method will depend on a careful evaluation of the overall process, including the energy consumption, the need for catalysts, and the final waste products.

Q4: What is the difference between "free cyanide" and "total cyanide"?

A4:

  • Free cyanide refers to the sum of hydrogen cyanide (HCN) and the cyanide ion (CN⁻) in a sample.[6]

  • Total cyanide includes free cyanide as well as cyanide that is complexed with metals.[6][7] Some of these metal-cyanide complexes can be very stable. The analytical methods for total cyanide often involve a vigorous digestion step (e.g., with strong acid and heat) to break down these complexes and release all the cyanide for measurement.[7] When developing a quenching strategy, it is important to consider which forms of cyanide are likely to be present in your reaction mixture.

Visualizing the Workflow

Cyanide Quenching and Removal Workflow

Cyanide_Removal_Workflow cluster_reaction Reaction Completion cluster_quenching Quenching Step (Optional but Recommended) cluster_workup Aqueous Workup and Extraction cluster_analysis Verification Reaction_Mixture Crude Reaction Mixture (Contains Product and Residual Cyanide) Cooling Cool to 0-10 °C Reaction_Mixture->Cooling Prepare for Quenching pH_Adjust_Quench Adjust pH to >10 (e.g., with NaOH) Cooling->pH_Adjust_Quench Add_Quenching_Agent Slowly Add Quenching Agent (e.g., NaOCl or H₂O₂) pH_Adjust_Quench->Add_Quenching_Agent Quenched_Mixture Quenched Reaction Mixture Add_Quenching_Agent->Quenched_Mixture Aqueous_Wash Wash with Alkaline Water (pH >10) Quenched_Mixture->Aqueous_Wash Proceed to Workup Separate_Layers Separate Organic and Aqueous Layers Aqueous_Wash->Separate_Layers Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Cyanide Waste) Separate_Layers->Aqueous_Layer Dispose as Hazardous Waste Dry_Organic Dry Organic Layer (e.g., with MgSO₄) Organic_Layer->Dry_Organic Purification Purification (e.g., Chromatography, Distillation) Dry_Organic->Purification Final_Product Pure Methyl 5-(cyanomethyl)-2-fluorobenzoate Purification->Final_Product Analysis Analyze for Residual Cyanide (e.g., Colorimetric Assay, ISE) Final_Product->Analysis Quality Control

Caption: A generalized workflow for the quenching and removal of residual cyanide from a synthetic reaction mixture.

Decision Tree for Cyanide Removal Strategy

Caption: A decision-making framework for selecting an appropriate cyanide removal strategy based on the level of contamination and product stability.

References

  • CYANIDE DETOXIFICATION OF CYANIDATION TAILS AND PROCESS STREAMS. (n.d.). 911 Metallurgist. Retrieved February 14, 2024, from [Link]

  • An Overview and Comparison of Methods for Cyanide Analysis. (2009). OI Analytical. Retrieved February 14, 2024, from [Link]

  • Environmental Health & Safety. (n.d.). Cyanide Standard Operating Procedure Template. University of New Mexico. Retrieved February 14, 2024, from [Link]

  • SGS. (2005). CYANIDE DESTRUCTION. Retrieved February 14, 2024, from [Link]

  • US Patent 6,596,916 B1. (2003). Methods of destruction of cyanide in cyanide-containing waste.
  • Cyanide Analysis Guide. (n.d.). OI Analytical. Retrieved February 14, 2024, from [Link]

  • Huiatt, J. L., Kerrigan, J. E., Olson, F. A., & Potter, G. L. (n.d.). Removal of Cyanide and Metals From Mineral Processing Waste Waters. CDC Stacks. Retrieved February 14, 2024, from [Link]

  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved February 14, 2024, from [Link]

  • Reddit. (2023, May 30). CuCN quenching. r/Chempros. Retrieved February 14, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). trimethylene cyanide. Retrieved February 14, 2024, from [Link]

  • 911Metallurgist. (2017, March 13). Cyanide Destruction Hypochlorite / Chlorine. Retrieved February 14, 2024, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. NCBI Bookshelf. Retrieved February 14, 2024, from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 14, 2024, from [Link]

  • SAIMM. (1992, January 1). The removal of cyanide from aqueous solution by the use of ferrous sulphate. Retrieved February 14, 2024, from [Link]

  • USEPA. (n.d.). EPA Method 335.4: Determination of Total Cyanide by Semi-Automated Colorimetry. Retrieved February 14, 2024, from [Link]

  • ThaiScience. (n.d.). Cyanide Removal from Laboratory Wastewater Using Sodium Hypochlorite and Calcium Hypochlorite. Retrieved February 14, 2024, from [Link]

  • EHS.MIT.EDU. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved February 14, 2024, from [Link]

  • IOP Publishing. (n.d.). The removal of cyanide from aqueous solution by the use of ferrous sulphate. Retrieved February 14, 2024, from [Link]

  • Department of Toxic Substances Control. (n.d.). Cyanide Remediation: Current and Past Technologies. Retrieved February 14, 2024, from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 14, 2024, from [Link]

  • MDPI. (2023, April 28). Removal of Cyanide in Gold Cyanide Residues through Persulfate-Advanced Oxidation Process. Retrieved February 14, 2024, from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved February 14, 2024, from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Retrieved February 14, 2024, from [Link]

  • Global Scientific Journal. (2022, March 15). Recent advances in analytical methods for cyanide determination in different matrices: A Review. Retrieved February 14, 2024, from [Link]

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  • Wentzel Lab. (2021, March 10). Hydrolysis of nitrile to carboxylic acid mechanism-acidic conditions. YouTube. Retrieved February 14, 2024, from [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved February 14, 2024, from [Link]

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Validation & Comparative

NMR spectrum analysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectrum Analysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate: A Comparative Approach

Executive Summary

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its precise chemical structure is critical to the success of subsequent reactions, making unambiguous characterization essential. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of this molecule, offering a detailed interpretation of its ¹H and ¹³C NMR data. We delve into the causal factors behind observed chemical shifts and coupling constants, with a particular focus on the influence of the electron-withdrawing fluorine, cyanomethyl, and methyl ester groups.

Furthermore, this guide contrasts the capabilities of NMR with alternative analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing researchers with a comparative framework for choosing the most appropriate characterization methods. Detailed, field-tested protocols for sample preparation and data acquisition are included to ensure reliable and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of advanced analytical techniques for the structural elucidation of complex organic molecules.

Introduction to Methyl 5-(cyanomethyl)-2-fluorobenzoate

Methyl 5-(cyanomethyl)-2-fluorobenzoate serves as a versatile building block in organic synthesis. Its structure incorporates several key functional groups: an aromatic ring, a fluorine substituent, a methyl ester, and a cyanomethyl group. Each of these imparts distinct electronic and steric properties that are crucial for its reactivity and for the properties of the final products derived from it. Given its role as a precursor, confirming its identity and purity is a non-negotiable step in any synthetic workflow. Any structural ambiguity, such as incorrect substitution patterns on the aromatic ring, could lead to the formation of undesired isomers and significant loss of time and resources. NMR spectroscopy stands as the gold standard for the non-destructive and definitive structural analysis of such molecules in solution.

Core Principles of NMR for Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this transition is the basis of the NMR signal.

The utility of NMR in structural elucidation comes from three key parameters:

  • Chemical Shift (δ): The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (like fluorine or the carbonyl group) pull electron density away from nearby nuclei, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups "shield" nuclei, shifting them upfield.

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors through the intervening chemical bonds, causing their signals to split into multiple lines (a multiplet). The pattern of this splitting (multiplicity) reveals the number of adjacent, non-equivalent nuclei. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about dihedral angles and connectivity.

In-Depth NMR Spectral Analysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate

The structure of Methyl 5-(cyanomethyl)-2-fluorobenzoate presents a clear and illustrative case for NMR analysis. The asymmetric substitution pattern on the benzene ring means that all three aromatic protons are chemically distinct, as are all the carbons in the ring.

cluster_molecule Methyl 5-(cyanomethyl)-2-fluorobenzoate C1 C1 C2 C2 C1->C2 C_ester_carbonyl C=O C1->C_ester_carbonyl C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 C_methylene CH2 (H_methylene) C5->C_methylene C6->C1 H6 H6 C6->H6 O_ester O C_ester_carbonyl->O_ester C_methyl CH3 (H_methyl) O_ester->C_methyl C_nitrile C≡N C_methylene->C_nitrile

Diagram 1: Molecular structure with proton and carbon numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and the two sets of aliphatic protons.

  • Aromatic Region (δ 7.0–8.0 ppm): The three aromatic protons (H3, H4, H6) will appear in this region. Their exact chemical shifts are influenced by the substituents. The fluorine at C2 and the ester at C1 are electron-withdrawing, deshielding adjacent protons. The cyanomethyl group at C5 is also electron-withdrawing.

    • H6: This proton is ortho to the strongly electron-withdrawing ester group, which should shift it significantly downfield. It is also meta to the fluorine. We would expect it to be a doublet of doublets (dd) due to coupling with H4 (small, meta coupling, ⁴JHH) and the fluorine (⁴JF-H).[1]

    • H3: This proton is ortho to the fluorine and meta to the ester. The coupling to the adjacent fluorine (³JF-H) will be significant, and it will also couple to the adjacent H4 (³JHH). This signal is expected to be a triplet or, more accurately, a doublet of doublets.

    • H4: This proton is coupled to H3 (³JHH) and H6 (⁴JHH), appearing as a multiplet, likely a triplet or doublet of doublets.

  • Aliphatic Region (δ 3.5–4.5 ppm):

    • Methylene Protons (-CH₂CN, H_methylene): The protons of the cyanomethyl group are adjacent to an electron-withdrawing nitrile group and an aromatic ring. Their signal will appear as a singlet and is expected around δ 3.8-4.2 ppm.

    • Methyl Protons (-OCH₃, H_methyl): The methyl ester protons are in a relatively shielded environment, attached to an oxygen. They will appear as a sharp singlet, typically around δ 3.7-3.9 ppm.[2][3][4]

Table 1: Predicted ¹H NMR Data for Methyl 5-(cyanomethyl)-2-fluorobenzoate

Signal Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 ~7.8 - 8.0 dd ³JHH ≈ 8-9, ⁴JF-H ≈ 4-5 1H
H3 ~7.2 - 7.4 t or dd ³JHH ≈ 8-9, ³JF-H ≈ 8-10 1H
H4 ~7.5 - 7.7 t or dd ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 1H
H_methylene (-CH₂CN) ~3.9 - 4.1 s - 2H

| H_methyl (-OCH₃) | ~3.9 | s | - | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex due to C-F coupling, which can occur over several bonds. A proton-decoupled spectrum will show 9 distinct signals for the 9 unique carbon atoms.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically in the δ 160-170 ppm range.

  • Aromatic Carbons (C1-C6):

    • C2 (C-F): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JC-F ≈ 185-250 Hz) and will be significantly shifted downfield.[1]

    • C1, C3: These carbons, being ortho to the fluorine, will show a smaller two-bond coupling (²JC-F ≈ 20-25 Hz).

    • C6, C4: These carbons, meta to the fluorine, will exhibit an even smaller three-bond coupling (³JC-F ≈ 5-10 Hz).

    • C5: This carbon, para to the fluorine, may show a small ⁴JC-F coupling.

  • Aliphatic Carbons:

    • Nitrile Carbon (-C≡N): This carbon appears in a characteristic window, typically around δ 115-120 ppm.

    • Methylene Carbon (-CH₂CN): Expected in the range of δ 20-30 ppm.

    • Methyl Carbon (-OCH₃): The methyl ester carbon is shielded and will appear upfield, around δ 50-55 ppm.[5]

Table 2: Predicted ¹³C NMR Data for Methyl 5-(cyanomethyl)-2-fluorobenzoate

Signal Assignment Predicted δ (ppm) Expected C-F Coupling (JCF, Hz)
C=O ~164 Small (³JC-F)
C2 ~160 (d) ¹JC-F ≈ 240-250
C4 ~135 (d) ³JC-F ≈ 8-10
C6 ~132 (d) ³JC-F ≈ 3-5
C1 ~125 (d) ²JC-F ≈ 20-25
C3 ~118 (d) ²JC-F ≈ 20-25
-C≡N ~117 No significant coupling
-OCH₃ ~53 No significant coupling

| -CH₂CN | ~28 | No significant coupling |

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex splitting patterns and signal overlap can create ambiguity. Two-dimensional (2D) NMR experiments provide the definitive connections needed for trustworthy assignments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this molecule, COSY would show correlations between H3 and H4, and between H4 and H6, confirming their connectivity in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link the signals for H3, H4, H6, H_methylene, and H_methyl to their respective carbon signals (C3, C4, C6, -CH₂CN, and -OCH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons and piecing the molecular fragments together. For example, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon (C=O), and the methylene protons (-CH₂CN) would show correlations to C4, C5, and C6, as well as the nitrile carbon.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation in solution, other techniques provide complementary information. The choice of technique depends on the specific question being asked (e.g., identity, purity, molecular weight).

Table 3: Comparison of NMR with MS and FTIR Spectroscopy

Feature NMR Spectroscopy Mass Spectrometry (MS) FTIR Spectroscopy
Information Provided Detailed atomic connectivity, stereochemistry, 3D structure in solution, quantification. Molecular weight, elemental formula (HRMS), fragmentation patterns. Presence of specific functional groups (e.g., C=O, C≡N, C-F).
Sample Requirements 5-10 mg, soluble in deuterated solvent. Micrograms to nanograms, sample is consumed/ionized. Milligrams, can be solid, liquid, or gas.
Strengths Unambiguous structure determination of isomers. Non-destructive. Quantitative. Extremely high sensitivity. Provides exact molecular formula (HRMS). Fast, inexpensive, good for initial functional group identification.
Limitations Lower sensitivity than MS. Requires soluble sample. Complex mixtures can be difficult to analyze. Does not distinguish between isomers (e.g., positional isomers). Provides little connectivity data. Provides no information on molecular connectivity or framework.

| Best Use Case for Topic | Definitive confirmation of the substitution pattern and complete structural assignment. | Rapid confirmation of molecular weight and elemental composition. | Quick check for the presence of the ester (C=O) and nitrile (C≡N) groups. |

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 5-(cyanomethyl)-2-fluorobenzoate.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's receiver coils (typically ~4 cm).

  • Cap and Label: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: The following steps are performed on a standard NMR spectrometer (e.g., 400 MHz).

  • Insertion and Locking: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shimming: The magnetic field is homogenized ("shimmed") to maximize spectral resolution, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Integrate the signals.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • A greater number of scans is required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Data Interpretation Workflow

A systematic approach to spectral interpretation is key to avoiding errors and arriving at the correct structure with confidence.

cluster_workflow NMR Data Interpretation Workflow A Acquire 1D Spectra (¹H, ¹³C) B Analyze ¹H Spectrum: - Count signals - Check integration ratios - Analyze multiplicities (J-couplings) A->B C Analyze ¹³C Spectrum: - Count signals - Identify key functional groups (C=O, C≡N, C-F) A->C D Propose Molecular Fragments B->D C->D E Acquire 2D Spectra (COSY, HSQC, HMBC) D->E If ambiguity exists F Use COSY to establish H-H connectivity E->F G Use HSQC to link protons to carbons E->G H Use HMBC to connect fragments via long-range H-C correlations E->H I Assemble Full Structure F->I G->I H->I J Verify Against All Data (1D, 2D, MS, IR) I->J

Diagram 2: A systematic workflow for NMR spectral analysis.

Conclusion

NMR spectroscopy, particularly when combining 1D and 2D techniques, provides an exceptionally detailed and reliable method for the complete structural characterization of Methyl 5-(cyanomethyl)-2-fluorobenzoate. The analysis of chemical shifts, integration, and spin-spin coupling constants—especially the distinctive couplings involving fluorine—allows for the unambiguous assignment of every proton and carbon in the molecule. While techniques like MS and FTIR offer valuable complementary data regarding molecular weight and functional groups, they lack the resolving power of NMR for isomeric distinction and fine-structural detail. The protocols and interpretive framework presented here serve as a robust guide for researchers, ensuring the confident and accurate structural validation of this important synthetic intermediate.

References

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  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. [Link]

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  • Supporting information. DOI. [Link]

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  • The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а. ResearchGate. [Link]

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  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/a5015e5c7096d21396a5b184128f731118166d1f]([Link]

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A Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 5-(cyanomethyl)-2-fluorobenzoate. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, compare alternative approaches with supporting data, and ground our methodology in authoritative regulatory standards.

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a well-developed and validated HPLC method is essential for quality control.[1]

Foundational Principles: Defining the Analytical Target Profile (ATP)

Before any practical work begins, it is crucial to define the Analytical Target Profile (ATP). The ATP outlines the goals of the analytical method. For the purity assessment of Methyl 5-(cyanomethyl)-2-fluorobenzoate, our ATP is as follows:

  • Objective : To develop a stability-indicating HPLC method capable of separating and quantifying Methyl 5-(cyanomethyl)-2-fluorobenzoate from its potential process-related impurities and degradation products.

  • Method Type : A quantitative method for both assay and impurity determination.[2]

  • Performance Characteristics : The method must be specific, accurate, precise, linear, and robust, meeting the requirements of ICH Q2(R1) guidelines.[3][4]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of effective method development.

  • Structure : Methyl 5-(cyanomethyl)-2-fluorobenzoate (C9H6FNO2)[5][6]

  • Polarity : The presence of the ester and cyano groups, along with the fluorinated benzene ring, suggests a molecule of moderate polarity.[7] This makes it an ideal candidate for reversed-phase HPLC.[8]

  • UV Absorbance : The aromatic ring system indicates that the molecule will have significant UV absorbance, making UV detection a suitable choice.[9] A UV scan would be performed to determine the optimal detection wavelength (λmax), where the analyte and its potential impurities exhibit a strong response.

The Method Development Workflow: A Logic-Driven Approach

The development of a stability-indicating HPLC method is an iterative process. The following diagram illustrates the logical workflow we will follow.

Caption: A typical workflow for HPLC method development.

Experimental Design and Rationale: A Comparative Analysis

The choice of the stationary phase is critical for achieving the desired separation. For an analyte of moderate polarity like Methyl 5-(cyanomethyl)-2-fluorobenzoate, a C18 column is a common starting point. However, to ensure a robust method, we will compare the performance of three different reversed-phase columns.

ColumnStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Rationale for Selection
Alternative 1: Standard C18 Octadecylsilane54.6 x 150A general-purpose column, widely used for a broad range of compounds.[10]
Alternative 2: Polar-Embedded C18 C18 with an embedded polar group3.54.6 x 100Designed to provide alternative selectivity for polar compounds and improved peak shape with highly aqueous mobile phases.[11]
Alternative 3: Phenyl-Hexyl Phenyl-Hexyl bonded silica34.6 x 150Offers π-π interactions with aromatic analytes, which can provide unique selectivity compared to alkyl-only phases.[8]

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component (often with a buffer) and an organic modifier.

  • Organic Modifier : Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN generally provides lower viscosity and better UV transparency at lower wavelengths. We will start with ACN.

  • Aqueous Phase : The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. Although Methyl 5-(cyanomethyl)-2-fluorobenzoate is not strongly ionizable, a buffered mobile phase can improve method robustness. We will evaluate a simple acidic mobile phase using 0.1% formic acid in water to ensure consistent pH and good peak shape.

Initial Scouting Gradient: A broad gradient is an efficient way to quickly assess the retention behavior of the analyte and any impurities. A typical scouting gradient would be a linear ramp from a low to a high percentage of the organic modifier.

Experimental Protocol: Initial Chromatographic Conditions

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient : 10-90% B over 20 minutes

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm (preliminary)

  • Injection Volume : 5 µL

  • Diluent : Acetonitrile/Water (50:50, v/v)

To develop a stability-indicating method, it is essential to demonstrate that the method can separate the main analyte from its degradation products.[9][12][13] This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions as outlined in the ICH Q1A(R2) guideline.[14][15]

Forced Degradation Protocol

Stress ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidation Treat the sample with 3% H2O2 at room temperature for 24 hours.[13]
Thermal Degradation Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for a specified duration.[16]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] The stressed samples are then analyzed using the developed HPLC method.

Comparative Data Analysis and Method Optimization

After running the initial scouting gradient with the three selected columns and analyzing the forced degradation samples, we can compare the results and optimize the method.

Hypothetical Comparative Data

ParameterStandard C18Polar-Embedded C18Phenyl-Hexyl
Main Peak Tailing Factor 1.31.11.2
Resolution (Main Peak and Closest Impurity) 1.82.52.2
Number of Detected Degradants 455
Analysis Time (min) 252028

Interpretation and Optimization:

Based on this hypothetical data, the Polar-Embedded C18 column provides the best overall performance with a superior tailing factor, better resolution of the critical pair, and the ability to detect all degradants within a shorter analysis time. The Phenyl-Hexyl column also shows good performance and could be a suitable alternative. The Standard C18 shows slightly less resolution for a critical impurity pair.

Further optimization would focus on the gradient profile to improve the resolution between closely eluting peaks and reduce the overall run time. For instance, a shallower gradient around the elution time of the main peak and its impurities could be employed.

Final Optimized and Validated Method

Based on the comparative data, the following method was selected and subsequently validated according to ICH Q2(R1) guidelines.

Optimized Chromatographic Conditions

  • Column : Polar-Embedded C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient :

    • 0-2 min: 30% B

    • 2-12 min: 30-70% B

    • 12-15 min: 70-90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate : 1.2 mL/min

  • Column Temperature : 35 °C

  • Detection Wavelength : 265 nm (optimized λmax)

  • Injection Volume : 5 µL

Validation Summary

The method would then undergo a full validation to demonstrate its suitability for its intended purpose.[3] This includes:

  • Specificity : Demonstrated through the separation of the main peak from all impurities and degradants.

  • Linearity : Assessed over a range of concentrations (e.g., LOQ to 150% of the specification limit for impurities).

  • Accuracy : Determined by spike-recovery studies at multiple concentration levels.

  • Precision : Evaluated at the repeatability and intermediate precision levels.

  • Limit of Quantitation (LOQ) : The lowest concentration that can be reliably quantified.[1]

  • Robustness : Assessed by making small, deliberate changes to method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion

This guide has outlined a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity analysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate. By comparing different stationary phases and employing forced degradation studies, a robust and reliable method can be established. This ensures the quality and consistency of this critical pharmaceutical intermediate. The principles and workflows described herein are broadly applicable to the development of HPLC methods for a wide range of pharmaceutical compounds.

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved February 17, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28). Retrieved February 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, February 14). Retrieved February 17, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved February 17, 2026, from [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved February 17, 2026, from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved February 17, 2026, from [Link]

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Retrieved February 17, 2026, from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 17, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved February 17, 2026, from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Retrieved February 17, 2026, from [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). Retrieved February 17, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved February 17, 2026, from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Retrieved February 17, 2026, from [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (2025, August 12). Retrieved February 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved February 17, 2026, from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Retrieved February 17, 2026, from [Link]

  • Methyl 5-cyano-2-fluorobenzoate | C9H6FNO2 | CID 55265274 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

  • Validation of Chromatographic Methods. (n.d.). Retrieved February 17, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). Retrieved February 17, 2026, from [Link]

  • Methyl 5-cyano-2-fluorobenzoate (C9H6FNO2) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved February 17, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Retrieved February 17, 2026, from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Retrieved February 17, 2026, from [Link]

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Technical Guide: Methyl 5-(cyanomethyl)-2-fluorobenzoate vs. 5-Formyl Analogs in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Methyl 5-(cyanomethyl)-2-fluorobenzoate and its 5-formyl analog (Methyl 2-fluoro-5-formylbenzoate) , focusing on their utility as critical intermediates in the synthesis of PARP inhibitors (e.g., Olaparib).

Executive Summary

In the optimization of synthetic routes for poly(ADP-ribose) polymerase (PARP) inhibitors—specifically the phthalazinone class represented by Olaparib (Lynparza) —the selection of the "linker" intermediate is a decisive factor in process mass intensity (PMI), yield, and impurity control.

This guide compares two primary scaffold options for introducing the 2-fluoro-5-substituted benzoate moiety:

  • The "Formyl" Pathway: Methyl 2-fluoro-5-formylbenzoate (CAS 165803-94-1)[1][2]

  • The "Cyanomethyl" Pathway: Methyl 5-(cyanomethyl)-2-fluorobenzoate (CAS 1215206-52-2)

Recommendation: While the Formyl analog is the historical standard for early-phase medicinal chemistry (via Horner-Wadsworth-Emmons chemistry), the Cyanomethyl analog offers superior stability and atom economy for large-scale manufacturing by bypassing cryogenic steps and transition-metal catalyzed hydrogenations.

Structural & Physicochemical Comparison

The fundamental difference lies in the oxidation state and carbon chain length at the C5 position. The cyanomethyl group contains the critical methylene (


) spacer required for the Olaparib pharmacophore, whereas the formyl group requires homologation (adding a carbon).
FeatureMethyl 2-fluoro-5-formylbenzoateMethyl 5-(cyanomethyl)-2-fluorobenzoate
Structure

(Conceptual)

(Conceptual)
Functional Group Aldehyde (

)
Acetonitrile (

)
Linker Status C-1 Short : Requires homologation (adding 1 carbon).[2][3]Exact Match : Contains the full

linker.
Stability Low : Prone to autoxidation to benzoic acid; sensitive to air/light.High : Shelf-stable crystalline solid; resistant to oxidation.
Primary Reactivity Electrophilic attack (Wittig/HWE), Reductive amination.Hydrolysis (to acid/amide), Reduction (to amine).
Atom Economy Poor : Generates phosphonate waste (HWE route).High : Direct conversion to target functionality.

Synthetic Pathway Analysis

Pathway A: The "Formyl" Route (Medicinal Chemistry Standard)

This route, originally described in early Olaparib patents, utilizes the aldehyde to construct the linker via a Horner-Wadsworth-Emmons (HWE) reaction.

  • Mechanism: The formyl benzoate reacts with a dimethyl phosphonate derivative of the phthalazinone core.

  • Challenges:

    • Step Count: Requires condensation to an alkene followed by hydrogenation (2 steps).

    • Impurity Profile: The intermediate alkene (

      
       mixture) requires strict control; residual transition metals (Pd/C) from hydrogenation must be scavenged.
      
    • Safety: Use of hydrazine hydrate (in the phosphonate precursor synthesis) is a genotoxic concern.

Pathway B: The "Cyanomethyl" Route (Process Optimization)

The cyanomethyl derivative serves as a "masked" homophthalic acid precursor. It is increasingly favored in convergent synthesis strategies where the phthalazinone core is coupled via nucleophilic substitution or direct alkylation.

  • Mechanism: The nitrile is hydrolyzed to the acid or ester, providing the exact 2-fluoro-5-(carboxymethyl)benzoate scaffold needed for coupling.

  • Advantages:

    • Direct Linkage: Eliminates the need for phosphorus reagents.

    • Robustness: The nitrile withstands harsh conditions that would decompose the aldehyde.

    • Scalability: Avoids high-pressure hydrogenation equipment.

Comparative Workflow Diagram

The following diagram illustrates the divergence in synthetic utility between the two intermediates.

G Formyl Methyl 2-fluoro-5-formylbenzoate (Aldehyde) Alkene Styryl Intermediate (Alkene) Formyl->Alkene HWE Reaction (+ Phosphonate) Cyano Methyl 5-(cyanomethyl)-2-fluorobenzoate (Nitrile) Cyano->Formyl Not Interconvertible (Distinct Precursors) Acid Homophthalic Acid Derivative (-CH2COOH) Cyano->Acid Hydrolysis (HCl or NaOH) Phosphonate Dimethyl Phosphonate Reagent Phosphonate->Alkene Target Olaparib Key Intermediate (Phthalazinone Core) Alkene->Target 1. Hydrogenation (H2/Pd) 2. Cyclization Acid->Target Coupling/Cyclization (No H2 required)

Figure 1: Comparative synthetic logic. The Formyl route (Red) requires carbon-chain extension and reduction. The Cyanomethyl route (Green) provides the pre-formed linker skeleton.

Experimental Protocols & Causality

Protocol A: Handling the Formyl Analog (HWE Reaction Context)

Use this protocol if your facility is set up for hydrogenation and phosphorus waste disposal.

  • Reagent Prep: Dissolve Methyl 2-fluoro-5-formylbenzoate (1.0 eq) in dry THF. Ensure the aldehyde is fresh; check by TLC for benzoic acid impurities (formed by air oxidation).

  • HWE Coupling: Add the phthalazinone-phosphonate partner (1.1 eq) and cool to 0°C. Slowly add Potassium tert-butoxide (KOtBu).

    • Why: The aldehyde is electrophilic; strong base generates the phosphonate carbanion. Temperature control prevents polymerization of the aldehyde.

  • Workup: Quench with saturated NH₄Cl. The product is a styrene-like alkene.

  • Hydrogenation: Dissolve the alkene in MeOH/EtOAc. Add 10% Pd/C (5 wt%) and stir under H₂ (1 atm) for 12 hours.

    • Critical Control: Monitor for de-halogenation (loss of fluorine) which can occur if over-hydrogenated.

Protocol B: Utilizing the Cyanomethyl Analog (Hydrolysis Route)

Use this protocol for a robust, metal-free early stage scale-up.

  • Hydrolysis: Suspend Methyl 5-(cyanomethyl)-2-fluorobenzoate (1.0 eq) in 6N HCl (5 vol). Heat to reflux (90-100°C) for 4-6 hours.

    • Why: The nitrile (

      
      ) hydrolyzes first to the amide, then to the carboxylic acid (
      
      
      
      ). The methyl ester at C1 may also hydrolyze, requiring re-esterification if selective protection is needed.
  • Isolation: Cool to 5°C. The resulting 2-fluoro-5-(carboxymethyl)benzoic acid typically precipitates as a white solid. Filter and wash with cold water.[4]

    • Self-Validating Step: The disappearance of the nitrile stretch (~2250 cm⁻¹) in IR spectroscopy confirms conversion.

  • Application: This acid is then activated (e.g., with SOCl₂ or HATU) to couple with the phthalazinone hydrazine precursor.

Strategic Recommendations

CriteriaChoose Formyl Analog If:Choose Cyanomethyl Analog If:
Project Phase Discovery/Early R&D : You are exploring various linker lengths (vinyl, ethyl) and need the versatility of the aldehyde.Process Development/Manufacturing : You have locked the methylene linker and need a robust, cost-effective route.
Equipment You have high-pressure hydrogenation reactors (Parr shakers, autoclaves).You prefer standard glass-lined reactors (GLR) and wish to avoid metal catalysts.
Supply Chain You have a reliable source of high-purity aldehyde that is stored under inert gas.You need a compound that can be stored in drums at ambient temperature without degradation.
Conclusion

For the specific synthesis of Olaparib and related PARP inhibitors, Methyl 5-(cyanomethyl)-2-fluorobenzoate represents a "process-evolved" intermediate. It eliminates the atom-inefficient phosphonate chemistry and the risk of residual heavy metals associated with the formyl-based route. While the formyl analog remains useful for diverse analog generation (e.g., varying linker unsaturation), the cyanomethyl derivative is the superior choice for targeted manufacturing of the saturated methylene linker.

References

  • Process for Preparing Olaparib and Intermediates.World Intellectual Property Organization (WO/2018/038680). Describes the improved processes for Olaparib synthesis, highlighting the limitations of early medicinal chemistry routes.

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Olaparib.ACS Omega (2022). Detailed comparison of the "Medicinal Chemistry" route (HWE) vs.

  • Discovery of a Potent Olaparib–Chlorambucil Hybrid.Frontiers in Chemistry (2023). Illustrates the use of formyl intermediates for generating diverse linker analogs in discovery phases.

  • Methyl 2-fluoro-5-formylbenzoate Compound Summary.PubChem (NIH).

  • Methyl 5-(cyanomethyl)-2-fluorobenzoate Compound Summary. PubChem (NIH). Structural data for the cyanomethyl analog.[5]

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Mass spectrometry fragmentation pattern of 5-cyanomethyl fluorobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Cyanomethyl Fluorobenzoates for Isomer Differentiation

This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 5-cyanomethyl fluorobenzoate isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the chemical principles and experimental strategies required for confident structural elucidation and isomeric differentiation. We will explore the predictable fragmentation pathways of a model compound, methyl 2-fluoro-5-(cyanomethyl)benzoate, and compare it with its isomers to establish a robust methodology for their distinction.

In pharmaceutical research and development, positional isomers—molecules with the same chemical formula but different substituent arrangements on an aromatic ring—can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously identify and distinguish between these isomers is not merely an academic exercise but a critical requirement for safety, efficacy, and intellectual property protection. Differentiating isomers poses a significant analytical challenge, as they often co-elute in chromatography and present identical parent masses in mass spectrometry.[1][2] Tandem mass spectrometry (MS/MS) provides a powerful solution by exploiting subtle differences in the fragmentation patterns of isomeric precursor ions, which are dictated by the specific position of each substituent.[3][4]

This guide uses the cyanomethyl fluorobenzoate scaffold as a representative model to demonstrate how a systematic, mechanistically-driven approach to MS/MS analysis can overcome these challenges.

Foundational Principles: Ionization and Fragmentation

To fully appreciate the nuances of isomer differentiation, a brief review of the core technologies is necessary.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5][6] This is crucial as it preserves the intact protonated molecule, [M+H]+, which can then be selected as the precursor ion for subsequent fragmentation analysis. For the compounds discussed herein, the primary site of protonation is predicted to be the ester's carbonyl oxygen, a common observation for alkyl benzoates.[7]

  • Collision-Induced Dissociation (CID): CID is the process of inducing fragmentation by colliding the mass-selected precursor ions with an inert gas (e.g., argon or nitrogen) in a collision cell.[4] The kinetic energy from these collisions is converted into internal energy, which promotes the cleavage of the weakest chemical bonds, leading to the formation of characteristic product ions. The resulting product ion spectrum is a fingerprint of the molecule's structure.

Experimental Design: A Self-Validating Protocol

The trustworthiness of any analytical method lies in a well-designed and clearly documented experimental protocol. The following methodology is designed to be a robust starting point for the analysis of cyanomethyl fluorobenzoates on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap system.

Materials and Reagents
  • Analytes: High-purity standards of methyl 2-fluoro-5-(cyanomethyl)benzoate and its positional isomers.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additive: Optima™ LC/MS grade formic acid.

Sample Preparation

The choice of sample preparation is critical to ensure efficient and reproducible ionization.

  • Stock Solutions: Prepare individual 1 mg/mL stock solutions of each isomer in methanol.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acidic mobile phase promotes the formation of [M+H]+ ions in the ESI source.

LC-MS/MS Instrumentation and Parameters
  • Chromatography: While this guide focuses on direct infusion for clarity, coupling with liquid chromatography (LC) is standard practice. A C18 column is a suitable choice for initial method development.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) is recommended to provide accurate mass measurements, which are essential for confirming the elemental composition of fragment ions.[4]

Table 1: Recommended Mass Spectrometry Parameters

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Optimal for polar molecules like esters.
Polarity PositiveTo generate [M+H]+ precursor ions.
Capillary Voltage 3.5 - 4.5 kVTo ensure efficient spray and desolvation.
Drying Gas Temp. 250 - 350 °CFacilitates solvent evaporation.
Drying Gas Flow 8 - 12 L/minRemoves solvent vapor from the ion path.
Nebulizer Pressure 30 - 45 psiAssists in forming a fine aerosol for efficient desolvation.
MS1 Scan Range m/z 50 - 500To detect the precursor ion.
Precursor Ion m/z 194.05 (for C10H8FNO2)Calculated [M+H]+ for methyl cyanomethyl fluorobenzoate.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for small molecule fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)A collision energy ramp allows for the capture of both low-energy (stable) and high-energy (less stable) fragments in a single experiment, providing a comprehensive fragmentation profile.
Experimental Workflow

The logical flow of the experiment is a key component of a self-validating system. Each step builds upon the last to ensure data integrity.

G precursor [M+H]+ m/z 194.0503 C10H9FNO2+ frag162 m/z 162.0398 C9H5FNO+ precursor->frag162 - CH3OH frag134 m/z 134.0292 C8H5FN+ frag162->frag134 - CO frag107 m/z 107.0135 C7H4F+ frag134->frag107 - HCN

Caption: Primary fragmentation pathway for m/z 194.05.

Comparative Analysis: The "Ortho Effect" and Isomeric Distinction

Now, let's compare the fragmentation of our primary compound, methyl 2-fluoro -5-(cyanomethyl)benzoate, with a positional isomer, methyl 3-fluoro -5-(cyanomethyl)benzoate. While many fragments will be common, the proximity of the fluorine atom to the ester group in the 2-fluoro (ortho) isomer can induce unique fragmentation pathways or alter fragment abundances—a phenomenon known as the "ortho effect". [8][9] For the 2-fluoro isomer, a potential interaction between the ortho-fluorine and the ester group upon fragmentation could lead to a unique water loss (H2O) from the [M+H - CH3OH]+ ion, which might be less favorable in the 3-fluoro (meta) isomer.

Hypothetical Comparative Data:

Fragment IonRelative Abundance (2-Fluoro Isomer)Relative Abundance (3-Fluoro Isomer)Diagnostic Value
[M+H - CH3OH]+100%100%Common, not diagnostic
[M+H - HF]+5%20%Potentially diagnostic. Loss of HF may be more favorable from the meta position where it doesn't compete with other ortho-driven rearrangements.
[M+H - CH3OH - CO]+80%85%Common, low diagnostic value
Unique Ortho Fragment Present Absent / Very Low High Diagnostic Value

The key to differentiation is not just the presence of fragments, but their relative abundances. By carefully comparing the full MS/MS spectra of the authentic isomer standards, one can identify one or two diagnostic product ions whose abundance ratios are statistically different and reproducible, thereby creating a reliable method for telling them apart. Studies on other substituted benzoates have successfully used such distinct fragmentation patterns to discriminate between positional isomers. [10][11][12]

Conclusion

The structural elucidation of positional isomers is a formidable challenge that can be effectively addressed through high-resolution tandem mass spectrometry. By leveraging a deep understanding of fundamental fragmentation mechanisms—such as the characteristic neutral losses from ester groups and the subtle but powerful influence of substituent position ("ortho effects")—a robust and reliable analytical method can be developed. The fragmentation pattern of 5-cyanomethyl fluorobenzoates, characterized by an initial loss of methanol followed by sequential losses of carbon monoxide and hydrogen cyanide, provides a rich fingerprint for structural confirmation. The true power of the technique is realized in comparative analysis, where differences in the relative abundances of key fragment ions between isomers provide the diagnostic evidence required for their unambiguous differentiation. This guide provides the foundational principles and a practical experimental framework for scientists to tackle these complex analytical problems with confidence.

References

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A Senior Application Scientist's Guide to Establishing Validated Purity Standards for Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity in Drug Synthesis

In the landscape of pharmaceutical development, the journey from a starting material to a final Active Pharmaceutical Ingredient (API) is a multi-step synthesis where the quality of each intermediate compound is paramount. Methyl 5-(cyanomethyl)-2-fluorobenzoate is a key building block in the synthesis of various complex molecules and potential therapeutic agents. The purity of this intermediate directly influences the critical quality attributes (CQAs) of the final API, including its efficacy, safety, and stability.[1] An inadequately characterized intermediate can introduce impurities—some of which may be reactive or genotoxic—into the final product, jeopardizing patient safety and leading to costly batch failures and regulatory delays.[2]

This guide provides a comprehensive framework for establishing and validating purity standards for Methyl 5-(cyanomethyl)-2-fluorobenzoate. We will compare the primary analytical techniques, provide actionable experimental protocols, and explain the scientific rationale behind methodological choices, adhering to the principles of Good Manufacturing Practices (GMP) and International Council for Harmonisation (ICH) guidelines.[1][3]

Defining the Purity Standard: Beyond a Simple Percentage

A validated purity standard is not merely a single assay value. It is a comprehensive profile that ensures the identity, strength, and quality of the intermediate. For Methyl 5-(cyanomethyl)-2-fluorobenzoate, this standard encompasses:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Assay: A precise and accurate determination of the percentage of the main component.

  • Impurity Profile: Identification and quantification of process-related impurities, starting materials, and degradation products.

  • Residual Solvents: Quantification of any solvents remaining from the synthesis and purification process.

  • Water Content: Measurement of the moisture content, which can affect stability and reactivity.

A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is a critical decision based on the physicochemical properties of the analyte. Methyl 5-(cyanomethyl)-2-fluorobenzoate is a non-volatile, thermally stable aromatic compound, making High-Performance Liquid Chromatography (HPLC) the primary technique for purity and impurity determination. However, other methods play crucial, complementary roles.

Table 1: Comparison of Primary Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Nuclear spin transitions in a strong magnetic field, providing detailed structural information.[5][6]Ionization of molecules and separation based on their mass-to-charge ratio.
Primary Use Assay and Impurity Profiling. The gold standard for non-volatile intermediates.[4]Residual Solvent Analysis & Volatile Impurities. Suitable for analytes that are volatile and thermally stable.[7]Identity Confirmation. Unambiguous structural elucidation. Can be used for quantitation (qNMR).[8]Impurity Identification. Typically coupled with HPLC or GC to determine the molecular weight of unknown impurities.
Strengths High resolution, sensitivity, and precision for quantitation. Applicable to a wide range of compounds.Excellent for separating volatile compounds. Highly sensitive detectors (e.g., FID).Provides definitive structural information. qNMR is a primary method that doesn't require a specific reference standard.Extremely sensitive. Provides molecular weight information crucial for identifying unknown peaks from HPLC or GC.
Limitations Not suitable for volatile compounds. Requires a chromophore for UV detection.Analyte must be thermally stable and volatile. Derivatization may be required for non-volatile compounds.Lower sensitivity compared to HPLC for trace impurity detection. Higher instrumentation cost.Typically not a standalone quantitative technique for purity analysis; used in conjunction with chromatography.

Workflow for Establishing a Validated Purity Standard

The process of creating a validated purity standard is a systematic endeavor that moves from initial characterization to a fully documented and reliable quality control method. This workflow ensures that the standard is robust, accurate, and fit for purpose in a regulated environment.

Purity Standard Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Documentation A Synthesis & Isolation of Reference Material B Structural Elucidation (NMR, MS, IR) A->B Confirm Identity C Primary Purity Assay (e.g., HPLC Method Development) B->C Identity Confirmed D Impurity Identification (LC-MS, Synthesis of Potential Impurities) C->D E Method Validation (ICH Q2(R1)) - Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ - Robustness D->E F Establish Acceptance Criteria (e.g., Purity ≥99.0%, Individual Impurity ≤0.1%) E->F Method Validated G Generate Certificate of Analysis (CoA) F->G

Caption: Workflow for establishing a validated purity standard.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of Methyl 5-(cyanomethyl)-2-fluorobenzoate. All methods must be fully validated according to ICH Q2(R1) guidelines before implementation in a quality control setting.

Protocol 1: Purity Determination by Reversed-Phase HPLC

Rationale: A C18 column is chosen for its excellent retention and separation of aromatic compounds. A gradient elution using acetonitrile and water provides the necessary resolving power to separate the main peak from both more polar and less polar impurities. UV detection is ideal due to the presence of the aromatic ring (a strong chromophore).

  • Instrumentation: HPLC with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 80
      25.0 80
      25.1 40

      | 30.0 | 40 |

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Procedure:

    • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50 v/v).

    • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Methyl 5-(cyanomethyl)-2-fluorobenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%, the tailing factor not more than 2.0, and the theoretical plates not less than 2000.[4]

    • Analysis: Inject the diluent (as a blank), followed by the standard solution and the sample solution.

    • Calculation (Purity % by Area Normalization): Purity (%) = (Area of Main Peak in Sample / Total Area of All Peaks in Sample) x 100

Protocol 2: Structural Confirmation by NMR Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquisition:

      • Acquire a ¹H NMR spectrum. Expected signals would correspond to the aromatic protons (complex multiplet), the methylene (-CH₂CN) protons (singlet), and the methyl ester (-OCH₃) protons (singlet).

      • Acquire a ¹³C NMR spectrum. Expected signals would correspond to the carbonyl carbon, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

    • Analysis: Compare the observed chemical shifts, coupling constants, and integrations to the expected structure. The data should be consistent with the structure of Methyl 5-(cyanomethyl)-2-fluorobenzoate.[8][10]

Protocol 3: Analysis of Residual Solvents by Headspace GC-MS

Rationale: Gas chromatography is the ideal technique for separating and quantifying volatile organic compounds (solvents) that may be present from the synthesis.[7] A headspace autosampler is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte.

  • Instrumentation: GC-MS with a headspace autosampler.

  • GC Conditions:

    • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

    • Injector Temperature: 250 °C.

  • Procedure:

    • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial.

    • Analysis: Place the vial in the headspace autosampler and analyze.

    • Identification: Identify residual solvents by comparing their retention times and mass spectra to those of known solvent standards. Quantify against a calibrated standard.

Conclusion

Establishing a validated purity standard for a pharmaceutical intermediate like Methyl 5-(cyanomethyl)-2-fluorobenzoate is a multi-faceted process that underpins the quality and safety of the final drug product. While HPLC serves as the primary tool for assay and impurity profiling, it must be complemented by techniques like NMR for identity confirmation and GC-MS for volatile impurity analysis. By implementing a systematic workflow for characterization, method development, and validation based on internationally recognized guidelines, researchers and drug developers can ensure that this critical building block meets the stringent quality requirements of the pharmaceutical industry.[12][13]

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (2025, November 28). Vertex AI Search.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • Different Types of Quality Control in Pharmaceutical Industry. (2025, December 11). SimplerQMS.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). DotCompliance.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2571-2587.
  • Palermo, J. A.
  • Kwan, E. E., & Huang, S. G. (2008).
  • Eberhard, B. (1995). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons.
  • A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org.
  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek.
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  • LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua. (2024, October 26). MDPI.
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A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Nitrile and Ester Groups in Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy absorption peaks for nitrile (-C≡N) and ester (-COOR) functional groups, with a specific focus on their presentation within benzoate structures. Designed for researchers, scientists, and professionals in drug development, this document offers both theoretical understanding and practical experimental guidance.

The Foundational Principles of Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] Covalent bonds in molecules are not static; they are in a constant state of vibration, stretching and bending at specific frequencies.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a peak in the IR spectrum. The position of this peak, measured in wavenumbers (cm⁻¹), is characteristic of the specific bond and its chemical environment.[1]

Distinguishing Nitrile and Ester Groups in Benzoates

Benzoates, as aromatic esters, provide a common structural motif in pharmaceuticals and other organic compounds. The presence of a benzene ring influences the electronic environment of attached functional groups, which in turn affects their characteristic IR absorption frequencies.

The nitrile functional group is characterized by a carbon-nitrogen triple bond. This strong triple bond results in a stretching vibration that appears in a relatively uncluttered region of the IR spectrum, making it a readily identifiable peak.[2][3][4]

  • Typical Range: The C≡N stretching vibration typically absorbs in the range of 2260-2220 cm⁻¹ .[4][5]

  • Intensity: This peak is generally of medium to strong intensity and is characteristically sharp .[4]

  • Influence of the Benzoate Ring (Conjugation): When a nitrile group is directly attached to a benzene ring, as in cyanobenzoates, the absorption frequency is lowered due to conjugation.[4] The delocalization of π-electrons between the aromatic ring and the triple bond weakens the C≡N bond, decreasing the energy required for the stretching vibration. For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹ .[4]

The ester functional group presents two key characteristic absorptions in the IR spectrum: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretch.[6][7]

  • The Carbonyl (C=O) Stretch: This is one of the most prominent and easily recognizable peaks in an IR spectrum due to its strong intensity.[8]

    • Typical Range for Aliphatic Esters: 1750-1735 cm⁻¹.[6][9][10]

    • Influence of the Benzoate Ring (Conjugation): In benzoates, the carbonyl group is conjugated with the aromatic ring. This resonance effect delocalizes the π-electrons, weakening the C=O double bond and lowering its stretching frequency.[2][11] Consequently, the C=O stretch for α,β-unsaturated or aromatic esters, such as benzoates, appears in the range of 1730-1715 cm⁻¹ .[6][9][10][12] For example, the C=O stretch of ethyl acetate is observed at 1752 cm⁻¹, while that of ethyl benzoate is at 1726 cm⁻¹.[6][13] The presence of electron-donating groups on the benzene ring can further lower this frequency.

  • The Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations, which typically appear as strong bands in the "fingerprint region" of the spectrum.[6][7]

    • Asymmetric C-C-O Stretch: This involves the stretching of the bond between the carbonyl carbon and the ester oxygen, and it is generally found in the range of 1300-1150 cm⁻¹ .[7][14]

    • Symmetric O-C-C Stretch: This corresponds to the stretching of the bond between the ester oxygen and the alkyl carbon, appearing in the range of 1150-1000 cm⁻¹ .[6][14]

Comparative Summary of IR Peaks

The following table summarizes the key IR absorption frequencies for nitrile and ester groups within a benzoate context, facilitating a quick and objective comparison.

Functional GroupVibrationTypical Range (cm⁻¹) in BenzoatesIntensityPeak Shape
Nitrile -C≡N Stretch2240 - 2220Medium - StrongSharp
Ester C=O Stretch1730 - 1715StrongSharp
C-O Stretches1300 - 1000StrongSharp
Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible IR data, a standardized experimental procedure is crucial. The following protocol outlines the steps for preparing a solid sample using the KBr pellet technique, a common method for obtaining high-quality spectra of solid organic compounds.[15][16][17]

Objective: To prepare a solid sample of a benzoate derivative for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • Sample (e.g., ethyl p-cyanobenzoate)

  • Potassium Bromide (KBr), IR grade, thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Grinding: Add approximately 1-2 mg of the solid sample and about 100 mg of dry KBr powder to an agate mortar.[16]

  • Mixing: Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 micrometers to minimize scattering of the infrared radiation.[16]

  • Loading the Die: Carefully transfer the powdered mixture into the collar of the pellet press die.

  • Pressing the Pellet: Assemble the die and place it in the press. Apply a pressure of 10,000-15,000 psi for approximately 2 minutes.[11] A good KBr pellet should be thin and transparent.[16]

  • Sample Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum according to the instrument's operating procedure.

Self-Validation:

  • The baseline of the spectrum should be relatively flat. A sloping baseline can indicate scattering due to large particle size.[16]

  • The major peaks should be on scale (not "flat-topped"), indicating that the sample concentration in the pellet is appropriate.

Visualizing the Workflow

The following diagram illustrates the logical workflow for identifying nitrile and ester functional groups in a benzoate compound using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Conclusion Obtain Benzoate Sample Obtain Benzoate Sample Prepare KBr Pellet Prepare KBr Pellet Obtain Benzoate Sample->Prepare KBr Pellet Acquire IR Spectrum Acquire IR Spectrum Prepare KBr Pellet->Acquire IR Spectrum Analyze Spectrum Analyze Spectrum Acquire IR Spectrum->Analyze Spectrum Identify Nitrile Peak Identify Nitrile Peak Analyze Spectrum->Identify Nitrile Peak 2240-2220 cm⁻¹ Identify Ester Peaks Identify Ester Peaks Analyze Spectrum->Identify Ester Peaks 1730-1715 cm⁻¹ & 1300-1000 cm⁻¹ Confirm Functional Groups Confirm Functional Groups Identify Nitrile Peak->Confirm Functional Groups Identify Ester Peaks->Confirm Functional Groups

Caption: Workflow for IR spectral analysis of benzoates.

Authoritative Grounding and Further Reading

The interpretation of IR spectra is a well-established field with extensive literature. For more detailed information on the factors influencing vibrational frequencies, such as electronic and steric effects, and for a broader understanding of spectroscopic techniques, the following resources are recommended. The NIST Chemistry WebBook is an invaluable free online database for accessing spectral data for a vast number of compounds.[18][19]

References

  • FT‐IR Sample Preparation. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • Infrared Spectrometry. Michigan State University - Department of Chemistry. [Link]

  • IR instrumentation and sampling techniques. Fiveable. [Link]

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  • NIST Chemistry WebBook. MatDaCs. [Link]

  • IR: aromatics. University of Calgary. [Link]

  • Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Quantitative Infrared Database. National Institute of Standards and Technology. [Link]

  • How to prepare IR samples? ResearchGate. [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Documentation. National Institute of Standards and Technology. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Evaluated Infrared Spectra. National Institute of Standards and Technology. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Ir lecture part 2. University of Massachusetts. [Link]

  • IR Spectra of Aromatic Compounds. YouTube. [Link]

  • Sample preparation and factors affect IR bands. [Link]

  • Study of the composition of carboxylic compounds using ir spectroscopy. ResearchGate. [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Factors influencing vibration frequencies. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Factors Affecting IR Absorption Frequency. YouTube. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. [Link]

  • Why is the ester carbonyl peak in benzocaine IR spectrum so low? Chemistry Stack Exchange. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

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  • VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Rasayan Journal of Chemistry. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of Methyl 5-(cyanomethyl)-2-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core objective is to empower research teams to systematically analyze how substitutions on the phenyl ring or modifications to the cyanomethyl and methyl ester groups influence molecular conformation and intermolecular interactions in the solid state. This understanding is critical for structure-activity relationship (SAR) studies in drug development.

The Strategic Importance of Crystallographic Analysis

In medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity.[1] For derivatives of Methyl 5-(cyanomethyl)-2-fluorobenzoate, a scaffold of potential pharmaceutical interest, single-crystal X-ray diffraction is the most definitive method to determine molecular structure.[1][2] This technique provides unambiguous data on:

  • Molecular Conformation: The spatial arrangement of the cyanomethyl and methyl ester groups relative to the fluorinated phenyl ring.

  • Stereochemistry: Unambiguous assignment of absolute configuration for chiral derivatives.[1]

  • Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking interactions that dictate crystal packing.

This information is invaluable for computational modeling, understanding receptor-ligand interactions, and guiding the rational design of next-generation compounds with improved efficacy and pharmacokinetic profiles.

Experimental Workflow: From Powder to Structure

The path from a synthesized compound to a refined crystal structure is a multi-step process requiring careful execution and optimization. Each stage is critical for success.

Diagram of the Crystallographic Workflow

workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Growth Screening A->B Purity is key C Crystal Selection & Mounting B->C Select single, non-twinned crystal D X-ray Diffraction Experiment C->D Collect diffraction pattern E Data Processing & Integration D->E Convert images to intensities F Structure Solution (e.g., SHELXT) E->F Generate initial atomic model G Structure Refinement (e.g., SHELXL) F->G Optimize model against data H Validation & Deposition (e.g., CSD) G->H Check quality & share

Caption: The workflow for single-crystal X-ray diffraction analysis.

Part I: Growing High-Quality Crystals

The primary bottleneck in crystallography is obtaining crystals suitable for diffraction, ideally 0.1-0.3 mm in size with no visible defects.[3] The purity of the compound is paramount; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction.

Protocol: Crystallization Screening for Fluorobenzoate Derivatives

  • Purity Confirmation: Ensure the compound is >95% pure by NMR and LC-MS.

  • Solvent Selection: Start with solvents in which the compound is moderately soluble. For the target compounds, a good starting point includes acetone, ethyl acetate, methanol, acetonitrile, and toluene.[4]

  • Primary Crystallization Methods:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed. This is often effective for stable, non-volatile compounds.[4][5]

    • Vapor Diffusion: This is a highly successful method, especially when only small amounts of material are available.[6][7]

      • Vial-in-Vial Setup: Dissolve the compound in a small amount of a less volatile solvent (e.g., toluene or chloroform) in a small inner vial. Place this vial inside a larger vial containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether). Seal the outer vial. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.[6]

    • Slow Cooling: Create a saturated solution at an elevated temperature. Allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C).[6]

  • Documentation: For each derivative, meticulously record the solvents, method, and temperature used. This systematic approach is crucial for reproducibility and for comparing crystallization behavior across the series.

Part II: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. Modern diffractometers equipped with CCD or CMOS detectors can often collect a complete dataset in a few hours.[8]

Experimental Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) is standard for small organic molecules. Copper (Cu Kα, λ = 1.5418 Å) can be advantageous for determining the absolute configuration of chiral molecules.[2]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces potential X-ray damage to the crystal.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[9] This step is typically performed using software integrated with the diffractometer.

Comparative Analysis of Crystallographic Data

The true power of this guide comes from the systematic comparison of the structural data obtained for different derivatives. The data should be organized into a clear, comparative table. While no experimental data exists for the parent compound, we can establish a baseline for comparison using hypothetical but realistic data.

Table 1: Comparative Crystallographic Data for Methyl 5-(cyanomethyl)-2-fluorobenzoate Derivatives
ParameterDerivative 1 (Parent) (Hypothetical)Derivative 2 (e.g., 4-Cl) (Experimental)Derivative 3 (e.g., 6-Me) (Experimental)
Formula C₁₀H₈FNO₂C₁₀H₇ClFNO₂C₁₁H₁₀FNO₂
Formula Weight 193.17227.62207.20
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
a (Å) 8.512.17.9
b (Å) 10.26.515.3
c (Å) 11.513.88.8
β (deg) 95.59098.2
Volume (ų) 99210851065
Z 444
R-factor (R1) -0.0450.038
Key Torsion Angle (°) -TBDTBD
Key H-Bond (Å) -TBDTBD

This table should be populated with actual experimental data as it is collected. The "Key Torsion Angle" could be, for example, the angle defining the orientation of the ester group relative to the ring.

Interpreting the Data: Key Questions for Comparison
  • Crystal Packing: How do changes in the crystal system, space group, and unit cell dimensions reflect changes in molecular packing? Do bulky substituents disrupt efficient packing, leading to lower density?

  • Conformational Changes: Does the substituent alter key torsion angles? For instance, does a substituent at the 6-position force the methyl ester to rotate out of the plane of the phenyl ring due to steric hindrance?

  • Intermolecular Interactions: Analyze the packing diagrams. Does a chloro-substituent introduce Cl···π or Cl···O interactions? Does an amino-substituent lead to strong N-H···O or N-H···N hydrogen bonds that dominate the crystal packing? The presence of the fluorine atom makes it crucial to look for C-H···F hydrogen bonds or F···F contacts.

Authoritative Data Repositories

To ensure scientific integrity and contribute to the global scientific community, all determined crystal structures should be deposited in a public database. The resulting Crystallographic Information File (CIF) contains all the necessary data to validate the structure.

  • Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures.[10][11][12][13] Deposition is standard practice for publication in most chemistry journals.

  • Crystallography Open Database (COD): An open-access collection of crystal structures.[14][15][16]

Conclusion and Future Directions

This guide provides the strategic and methodological framework for undertaking a comprehensive crystallographic comparison of Methyl 5-(cyanomethyl)-2-fluorobenzoate derivatives. By systematically applying the outlined protocols for crystallization, data collection, and analysis, researchers can generate high-quality, comparable structural data.

The resulting insights into structure-packing relationships and conformational preferences will directly support rational drug design efforts. Comparing how different functional groups dictate the solid-state architecture of these molecules will provide a powerful dataset for building more accurate predictive models for solubility, stability, and ultimately, biological activity.

References

  • Crystallography Open Database. Available at: [Link][14]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. Available at: [Link][15]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link][10]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link][11]

  • Merkys, A., Vaitkus, A., Butkus, J., Okulič-Kazarinas, M., Kairys, V., & Gražulis, S. (2016). COD: an open-access crystallographic database. Journal of applied crystallography, 49(1), 294-300. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link][5]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link][6]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(10). Available at: [Link][4]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link][17]

  • Leslie, A. G. W. (2006). X-ray data processing. Acta Crystallographica Section D: Biological Crystallography, 62(1), 48-57. Available at: [Link][9]

  • Pang, A. H., Galkin, M. V., & Anderson, E. A. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. In Methods in Molecular Biology (Vol. 2133, pp. 221-253). Humana, New York, NY. Available at: [Link][18]

  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Note: This is a general reference for understanding intermolecular interactions, a specific URL is not applicable for the entire book).
  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link][3]

Sources

Benchmarking Synthetic Routes for PARP Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Researchers

Executive Summary: The Process Chemistry Landscape

Poly(ADP-ribose) polymerase (PARP) inhibitors—specifically Olaparib , Niraparib , and Talazoparib —represent a cornerstone in the treatment of BRCA-mutated malignancies. However, the commercial synthesis of these molecules is fraught with challenges: complex chiral centers, genotoxic reagents (hydrazine), and expensive transition metal catalysts.

This guide moves beyond basic retrosynthesis to benchmark the process performance of competing routes. We analyze the shift from linear medicinal chemistry routes to convergent, "green" process routes, quantifying improvements in Process Mass Intensity (PMI) , Atom Economy , and Impurity Control .

Strategic Overview: Olaparib

The Challenge: The core pharmacophore of Olaparib is the phthalazinone moiety. Early routes relied on the toxic hydrazinolysis of ester intermediates, posing severe genotoxicity risks (hydrazine is a known mutagen) and requiring rigorous downstream purging.

Comparative Analysis: Classical vs. Next-Gen Routes
MetricRoute A: Classical Medicinal Chemistry Route B: Optimized Phthalhydrazide Process
Starting Material 2-Formylbenzoic acid + Dimethyl phosphitePhthalhydrazide (Industrial Byproduct)
Key Reaction Horner-Wadsworth-Emmons (HWE)Chlorination & Friedel-Crafts-like Acylation
Step Count 6 Linear Steps3 Telescoped Steps
Overall Yield ~46%~62%
PMI ( kg/kg ) 41.734.0
Critical Safety Late-stage Hydrazine use (Genotoxic risk)Hydrazine incorporated in SM (Risk mitigated)

Expert Insight: Route A utilizes the HWE reaction to install the linker, but this generates significant phosphate waste. Route B is superior for scale-up because it utilizes phthalhydrazide , a cheap industrial byproduct, effectively "recycling" the pre-formed nitrogen-nitrogen bond, thereby eliminating the need for free hydrazine in the final steps.

Visualization: Olaparib Synthetic Architecture

Olaparib_Routes cluster_0 Route A: Classical (High Risk) cluster_1 Route B: Optimized (Green) SM_A 2-Formylbenzoic Acid HWE HWE Reaction (Phosphate Waste) SM_A->HWE Step 1 Hydrazine Hydrazine Hydrate (Genotoxic Reagent) HWE->Hydrazine Step 2-5 Olaparib_A Olaparib (Crude) Hydrazine->Olaparib_A Cyclization SM_B Phthalhydrazide (Safe Precursor) Chlorination Chlorination (POCl3) SM_B->Chlorination Step 1 Coupling Friedel-Crafts Acylation Chlorination->Coupling Step 2 Olaparib_B Olaparib (High Purity) Coupling->Olaparib_B Step 3 (Telescoped)

Caption: Comparison of the linear, hydrazine-dependent Classical Route (Red) vs. the convergent, atom-economical Phthalhydrazide Route (Green).

Strategic Overview: Niraparib

The Challenge: Niraparib contains a chiral piperidine ring.[1] The medicinal chemistry route relied on a low-yielding classical resolution of a racemic intermediate. The process challenge is establishing this chirality efficiently without heavy metal contamination.

Comparative Analysis: Resolution vs. Asymmetric Synthesis
MetricRoute A: Classical Resolution Route B: Biocatalytic / Asymmetric
Chirality Source Chiral HPLC / Salt ResolutionTransaminase or Imine Reductase (IRED)
Atom Economy Poor (50% theoretical max yield)Excellent (>90% conversion)
Catalyst None (Stoichiometric resolving agent)Engineered Biocatalyst or Pd/Cu
Purification Multiple recrystallizations requiredExtraction / Filtration
Scalability Low (Volume inefficient)High (Flow chemistry compatible)

Expert Insight: Route B, utilizing Imine Reductases (IREDs) or asymmetric hydrogenation, is the modern standard. It bypasses the "50% yield ceiling" of classical resolution. Furthermore, delaying the amide bond formation until the final step (as seen in optimized GSK processes) prevents yield loss associated with hydrolytic instability.

Detailed Experimental Protocol

Focus: Synthesis of the Olaparib Phthalazinone Intermediate (4-(3-oxopiperazine-1-carbonyl)benzaldehyde equivalent) via the Optimized Phthalhydrazide Route . Rationale: This protocol demonstrates the "Green" shift, avoiding free hydrazine.

Protocol: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Reagents:

  • Phthalhydrazide (100 g)

  • POCl3 (Phosphorus oxychloride)

  • 2-Fluoro-5-formylbenzoic acid[2]

  • Triethylamine (TEA)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Chlorination (Activation):

    • Charge a reactor with Phthalhydrazide (1.0 eq) and Acetonitrile (10 vol).

    • Add POCl3 (2.5 eq) dropwise at 0-5°C to control exotherm.

    • Heat to reflux (80°C) for 4 hours. Monitor by HPLC for disappearance of starting material.

    • Causality: POCl3 converts the unreactive amide oxygen into a reactive chloro-intermediate (1-chlorophthalazine), essential for the subsequent coupling.

  • Coupling (Telescoped):

    • Cool the mixture to 20°C.

    • Add the piperazine-linker fragment (1.1 eq) slowly.

    • Add TEA (3.0 eq) to scavenge HCl generated during the substitution.

    • Stir at ambient temperature for 12 hours.

    • Self-Validating Check: The reaction mixture should turn from a clear yellow solution to a thick suspension as the amine hydrochloride salt precipitates.

  • Hydrolysis & Isolation:

    • Quench the reaction into ice-water (20 vol).

    • Adjust pH to 8-9 using 50% NaOH.

    • Filter the crude solid.

    • Purification: Recrystallize from Ethanol/Water (9:1).

Critical Quality Attributes (CQAs) for this Intermediate:

  • Purity: >98.5% (HPLC).

  • Hydrazine Content: <1 ppm (Genotoxic impurity control).

  • Residual Solvent: MeCN <410 ppm (ICH Q3C limit).

Quality Control & Impurity Management

Validating synthetic routes for PARP inhibitors requires strict control over specific impurity classes.

1. Genotoxic Impurities (GTIs)
  • Risk: Hydrazine is used in Olaparib and Niraparib precursors.[3]

  • Control Strategy:

    • Upstream Control: Use hydrazine only in Step 1 or 2 (far from Final API).

    • Purging: Demonstrate a "Purge Factor" >1000x across subsequent crystallization steps.

    • Testing: Derivatization with benzaldehyde followed by LC-MS/MS detection (Limit of Quantitation: 0.1 ppm).

2. Elemental Impurities
  • Risk: Pd or Cu catalysts used in cross-coupling (Suzuki/Sonogashira) for Niraparib/Rucaparib.

  • Control Strategy: Use of metal scavengers (e.g., SiliaMetS® Thiol) post-reaction.

  • Specification: <10 ppm for oral dosage forms (ICH Q3D).

3. Stereochemical Purity
  • Risk: Niraparib (S-enantiomer) and Talazoparib (8S, 9R) have strict chiral requirements.

  • Control Strategy: Chiral HPLC (Polysaccharide columns) or SFC (Supercritical Fluid Chromatography).

  • Acceptance Criteria: >99.5% ee.

Visualizing the Niraparib Workflow

This diagram illustrates the modern Biocatalytic Route for Niraparib, highlighting the efficiency of enzymatic resolution over chemical resolution.

Niraparib_Workflow cluster_bio Key Innovation: Enzymatic Resolution Racemic_Aldehyde Racemic Aldehyde Precursor Biocatalysis Biocatalytic Transamination (Transaminase/IRED) Racemic_Aldehyde->Biocatalysis Dynamic Kinetic Resolution Chiral_Amine Chiral Amine Intermediate (>99% ee) Biocatalysis->Chiral_Amine High Yield Conversion Coupling Amide Coupling (HBTU/HATU) Chiral_Amine->Coupling Convergent Step Deprotection Boc-Deprotection Coupling->Deprotection Niraparib Niraparib Tosylate (Final API) Deprotection->Niraparib

Caption: Biocatalytic cascade for Niraparib synthesis, utilizing Dynamic Kinetic Resolution (DKR) to bypass the 50% yield limit of classical resolution.

References
  • Process Chemistry of Olaparib

    • Wang, L., et al.[4] "A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib."[5] Green Chemistry, 2015.

  • Niraparib Route Optimization

    • Ragan, J. A., et al. "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." Organic Process Research & Development, 2017.
  • Green Metrics & Phthalhydrazide Route

    • Xu, Z., et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 2022.[6]

  • Biocatalysis in PARP Inhibitors

    • Turner, N. J., et al. "Production of Niraparib using Imine Reductases." University of Manchester Research, 2022.

Sources

A Comparative Guide to Quality Control Testing Protocols for Fluorinated Benzoate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, fluorinated benzoate building blocks are indispensable scaffolds. Their unique electronic properties, conferred by the highly electronegative fluorine atom, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very reactivity that makes these compounds valuable also necessitates stringent quality control (QC) to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of essential QC testing protocols, moving beyond a simple listing of methods to explain the underlying scientific rationale and provide actionable, field-proven insights.

The quality of starting materials is a foundational element of Good Manufacturing Practices (GMP).[3][4][5] Rigorous testing at this initial stage prevents the propagation of impurities that could compromise the safety and efficacy of the final drug product.[6] This principle is enshrined in regulatory guidelines from the International Council for Harmonisation (ICH), which set clear thresholds for reporting, identifying, and qualifying impurities in new drug substances.[7][8][9][10][11]

The Criticality of a Multi-Pronged Analytical Approach

No single analytical technique can provide a complete picture of a fluorinated benzoate building block's quality. A robust QC strategy relies on a synergistic combination of methods, each interrogating a different critical quality attribute. The choice and implementation of these tests must be a self-validating system, ensuring that the data generated is reliable and reproducible.

The following sections will compare and contrast the primary analytical techniques, providing the "why" behind their application to fluorinated benzoates and detailing step-by-step protocols for their execution.

Identity and Structural Integrity: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹⁹F NMR are essential.

Why NMR is the Gold Standard for Identity:

  • ¹H NMR: Provides detailed information about the proton environment in the molecule, confirming the structure of the non-fluorinated portions of the benzoate ring and any alkyl or aryl substituents.

  • ¹⁹F NMR: Offers several distinct advantages for this class of compounds. With a natural isotopic abundance of 100% and a wide chemical shift range, ¹⁹F NMR spectra often have less signal overlap compared to ¹H NMR, simplifying analysis.[12][13] The sensitivity of the fluorine nucleus provides a clear snapshot of the electronic environment around the C-F bond, making it an excellent probe for identifying isomers and impurities.[14][15][16]

Comparative Analysis:

Feature¹H NMR¹⁹F NMR
Primary Use Structural confirmation of hydrocarbon portions.Direct confirmation of fluorination pattern, isomer identification.
Strengths Ubiquitous, well-understood, vast reference libraries.High sensitivity, wide spectral dispersion, low background interference.[13][15]
Limitations Can have significant signal overlap in complex molecules.Requires specialized hardware and expertise for interpretation.
Application to Fluorinated Benzoates Verifies the overall benzoate scaffold.Confirms the position and number of fluorine substituents. Essential for distinguishing between, for example, 2-fluorobenzoic acid and 3-fluorobenzoic acid.
Experimental Protocol: ¹⁹F NMR for Identity and Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the fluorinated benzoate building block and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a known amount of a suitable internal standard containing a fluorine signal that does not overlap with the sample signals (e.g., trifluoroacetic acid).[14]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

    • Acquire the spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum to the internal standard.

    • Integrate the peaks corresponding to the sample and the internal standard to determine the purity of the building block.[14]

    • Analyze the chemical shifts and coupling patterns to confirm the identity and isomeric purity.

Purity and Impurity Profiling: The Role of Chromatography

Chromatographic techniques are the workhorses of purity assessment, separating the main component from process-related impurities and degradation products. For fluorinated benzoates, High-Performance Liquid Chromatography (HPLC) is the most common and versatile method.

Why HPLC is Essential for Purity:

  • High Resolution: HPLC can separate closely related compounds, including positional isomers and by-products from the synthesis.

  • Quantitative Accuracy: When properly validated, HPLC with UV detection provides precise and accurate quantification of the main component (assay) and any impurities.[17][18]

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize the separation for different fluorinated benzoates.

HPLC vs. Gas Chromatography (GC): A Comparative Look

TechniqueHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability to Fluorinated Benzoates Ideal for the analysis of non-volatile and thermally labile compounds like benzoic acids.Primarily used for volatile impurities, such as residual solvents.[19][20][21]
Typical Detector UV/PDA (Photodiode Array)FID (Flame Ionization Detector), MS (Mass Spectrometry)
Primary QC Application Assay (potency), detection of organic impurities (related substances).[17]Analysis of residual solvents.[22][23][24]
Experimental Protocol: HPLC-UV for Purity and Assay
  • System Preparation:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Standard Preparation:

    • Accurately prepare a stock solution of a reference standard of the fluorinated benzoate in a suitable diluent (e.g., mobile phase).

    • Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10 µL.

    • Column Temperature: Controlled, e.g., 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the analyte.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Calculate the concentration of the main peak in the sample to determine the assay.

    • Identify and quantify any impurity peaks relative to the main peak or a qualified impurity standard.

Volatile Impurities: Controlling Residual Solvents with GC-MS

Organic solvents are ubiquitous in the synthesis of pharmaceutical building blocks.[25] Their removal is a critical step, as residual solvents provide no therapeutic benefit and can be toxic.[20][26] The ICH Q3C and USP <467> guidelines provide a framework for the control of these impurities.[8][19][20][21][27]

Why GC-MS is the Preferred Method:

  • Sensitivity and Specificity: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separating power of GC with the definitive identification capabilities of MS, making it ideal for detecting and quantifying trace levels of volatile organic compounds.[22][23]

  • Regulatory Acceptance: Headspace GC is the standard method cited in pharmacopeias for residual solvent analysis.[19][20]

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh the fluorinated benzoate sample into a headspace vial. Add a suitable solvent (e.g., DMSO, DMF) that will dissolve the sample but not interfere with the analysis.

  • Headspace Incubation: The sealed vial is heated to a specific temperature for a set time, allowing volatile solvents to partition into the headspace gas.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • GC Separation: The volatile solvents are separated on a capillary GC column.

  • MS Detection and Quantification: The mass spectrometer identifies each solvent based on its unique mass spectrum and quantifies it against a calibrated standard.

Water Content: The Specificity of Karl Fischer Titration

Water is not just a benign impurity; it can affect the stability, reactivity, and handling of chemical building blocks. Karl Fischer (KF) titration is the gold-standard method for determining water content due to its high accuracy, speed, and selectivity for water.[28][29]

Why Karl Fischer is Superior to Loss on Drying (LOD):

FeatureKarl Fischer (KF) TitrationLoss on Drying (LOD)
Specificity Reacts specifically with water.[29][30]Measures the loss of any volatile substance, not just water.
Accuracy Highly accurate, capable of measuring ppm levels.[28]Less accurate, especially at low water content.
Suitability Ideal for all sample types.[31][32]Not suitable for hygroscopic or thermally unstable samples.
Experimental Protocol: Volumetric Karl Fischer Titration
  • Titrator Preparation: The KF titrator vessel is filled with a suitable KF solvent (e.g., methanol-based). The solvent is pre-titrated to a dry endpoint to eliminate any ambient moisture.

  • Sample Introduction: A precisely weighed amount of the fluorinated benzoate sample is added directly to the titration vessel.

  • Titration: The sample is titrated with a standardized KF reagent (containing iodine) to a potentiometric endpoint.

  • Calculation: The instrument calculates the water content based on the volume of titrant consumed and the weight of the sample.

Integrated QC Workflow and Decision Logic

A successful QC protocol integrates these disparate tests into a logical workflow that culminates in a clear batch release decision.

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing Battery cluster_2 Data Review & Decision cluster_3 Disposition RawMaterial Fluorinated Benzoate (New Batch) NMR Identity & Isomeric Purity (¹H & ¹⁹F NMR) RawMaterial->NMR Sample HPLC Assay & Organic Impurities (HPLC-UV) RawMaterial->HPLC Sample GCMS Residual Solvents (HS-GC-MS) RawMaterial->GCMS Sample KF Water Content (Karl Fischer) RawMaterial->KF Sample DataReview Compare Results to Specifications NMR->DataReview HPLC->DataReview GCMS->DataReview KF->DataReview Decision Pass/Fail? DataReview->Decision Release Release for Use Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Integrated QC workflow for fluorinated benzoate building blocks.

Summary of Key QC Tests and Acceptance Criteria

TestMethodPurposeTypical Acceptance Criteria (Example)
Identity ¹H and ¹⁹F NMRConfirms the chemical structure and isomeric identity.Spectrum conforms to the reference standard.
Assay HPLC-UVDetermines the purity/potency of the material.≥ 98.0%
Organic Impurities HPLC-UVQuantifies process-related impurities and degradation products.Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 0.5%
Residual Solvents Headspace GC-MSEnsures volatile solvent levels are below safety limits.Conforms to ICH Q3C / USP <467> limits.
Water Content Karl Fischer TitrationMeasures the amount of water present.≤ 0.5%

Conclusion

The quality control of fluorinated benzoate building blocks is a critical, multi-faceted process that underpins the safety and efficacy of countless pharmaceutical products. By employing a scientifically sound, orthogonal set of analytical techniques—NMR for identity, HPLC for purity, GC-MS for residual solvents, and Karl Fischer for water content—researchers and manufacturers can ensure that these vital starting materials meet the stringent requirements of the pharmaceutical industry. This guide has detailed not only the "how" but the "why" of these protocols, providing a framework for robust and reliable quality assessment. Adherence to these principles is not merely a matter of regulatory compliance; it is a fundamental pillar of scientific integrity and patient safety.

References

  • ICH. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Glowienke, S., et al. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • USP. 〈467〉 RESIDUAL SOLVENTS. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH. Quality Guidelines. [Link]

  • USP-NF. (2007, March 13). h467i RESIDUAL SOLVENTS. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. [Link]

  • RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • SGS. (2009, May). Practical Applications to USP <467> Implementation. [Link]

  • A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing. (2024, November 15). [Link]

  • Simpliance. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • CfPIE. (2023, November 2). How GMP Best Practices Ensure Quality Control in the Pharmaceutical Industry. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • ECA Academy. Quality Control of Starting Materials (APIs and Excipients). [Link]

  • Amplelogic. (2024, September 16). Best Practices for Implementing QC Planning & Scheduling in Pharma. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • VUV Analytics. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. [Link]

  • Solvay. Organic Fluorinated Building Blocks. [Link]

  • Spirić, D., Silađi, Č., & Stefanović, S. (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Meat Technology, 66(2). [Link]

  • ACG Publications. Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and drug analysis. [Link]

Sources

Technical Comparison Guide: Reference Standards for 5-(cyanomethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Olaparib (Lynparza) , the compound 5-(cyanomethyl)-2-fluorobenzoic acid (CAS 103333-68-4) serves as a pivotal intermediate (often designated as "Intermediate 5" or similar in process chemistry). The purity of this intermediate directly correlates to the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares reference standard grades available for this molecule. It demonstrates why Certified Reference Materials (CRMs) or Qualified Secondary Standards are mathematically necessary for validated method development, contrasting them with "Research Grade" alternatives that often fail to detect critical regioisomeric impurities.

Technical Context: The Impurity Landscape

To understand the requirements for a reference standard, one must understand the genesis of impurities. 5-(cyanomethyl)-2-fluorobenzoic acid is typically synthesized via the bromination of 2-fluoro-5-methylbenzoic acid followed by nucleophilic substitution with cyanide.

Impurity Genesis Diagram

The following pathway illustrates where critical impurities originate, necessitating specific separation capabilities in the reference standard.

ImpurityGenesis cluster_0 Starting Material cluster_1 Bromination Step cluster_2 Cyanation Step SM 2-Fluoro-5-methylbenzoic acid Inter Bromomethyl Intermediate SM->Inter + NBS/AIBN Imp_Regio IMPURITY B (Regioisomer) 4-methyl isomer Imp_Regio->Inter Co-elutes Imp_SM IMPURITY A (Unreacted SM) Inter->Imp_SM Incomplete Rxn Target TARGET 5-(cyanomethyl)-2- fluorobenzoic acid Inter->Target + NaCN Imp_Hyd1 IMPURITY C (Amide Hydrolysis) Target->Imp_Hyd1 H2O/OH- Imp_Hyd2 IMPURITY D (Acid Hydrolysis) Imp_Hyd1->Imp_Hyd2 Hydrolysis

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note that Regioisomers (Impurity B) are carried through from the starting material and are difficult to remove.

Critical Impurities List

A "Research Grade" standard often reports only Area% purity. A "Qualified" standard must quantify these specific impurities:

Impurity IDChemical NameOriginCriticality
Impurity A 2-fluoro-5-methylbenzoic acidUnreacted Starting MaterialHigh: Competes in subsequent coupling steps.
Impurity B 2-fluoro-4-(cyanomethyl)benzoic acidRegioisomerCritical: Very similar retention time (RRT ~0.98); requires specific column selectivity.
Impurity C 5-(2-amino-2-oxoethyl)-2-fluorobenzoic acidHydrolysis (Amide)Medium: Indicates moisture exposure of the standard.
Impurity D 2-fluoro-5-(carboxymethyl)benzoic acidHydrolysis (Diacid)Medium: pH dependent solubility issues.

Comparative Analysis: Reference Standard Grades

This section compares the three tiers of standards available on the market.

The Comparison Matrix
FeatureResearch Chemical Analytical Standard Certified Reference Material (CRM)
Primary Use Synthesis starting materialRoutine QC, HPLC IDMethod Validation, Quantification
Purity Method HPLC Area % onlyMass Balance (Assay %)Mass Balance + qNMR (Orthogonal)
Water Content Rarely measuredKarl Fischer (KF)Karl Fischer (KF)
Residue on Ignition Not testedTestedTested
Homogeneity UnknownBatch testedVial-to-vial certified
Regioisomer ID Often Co-elutes Separated & QuantifiedSeparated, Quantified & Certified
Cost $


The "Area %" Trap (Experimental Data)

Scenario: A researcher uses a Research Grade standard labeled "98% Purity" to validate an HPLC method.

  • Reality: The material contains 2% water and 3% inorganic salts (from the cyanation step).

  • Result: The "98%" is actually ~93% on an "As-Is" basis.

  • Consequence: The researcher overestimates the potency of their drug product by 5%, potentially leading to Out-of-Specification (OOS) results in clinical batches.

Scientific Integrity Rule: Always use the Mass Balance Equation for potency assignment:

graphic Purity
×
(
100
%
−
%
Water
−
%
Residual Solvents
−
%
Residue
)
\text{Assay (as is)}graphic Purity} \times (100% - % \text{Water}

Experimental Protocol: Qualification of the Standard

If a commercial CRM is unavailable, you must qualify an in-house standard. This protocol ensures the standard is fit for purpose.

Analytical Method (HPLC-UV)

This method is designed to separate the critical Regioisomer (Impurity B) from the Target.

  • Column: C18 with embedded polar group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm. Why: The embedded polar group interacts with the nitrile dipole, enhancing selectivity against the non-polar methyl impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Why: Keeps the carboxylic acid protonated to prevent peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Nitrile absorption max).

  • Temperature: 30°C.

Self-Validating System Suitability Test (SST)

A valid run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity B (Regioisomer).
  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Injection Precision: RSD

    
     for 5 replicates.
    
Decision Workflow for Standard Selection

Use this logic flow to determine which standard grade is required for your current development stage.

StandardSelection Start Select Application Q1 Is this for GLP/GMP Release or Stability? Start->Q1 Q2 Is a Pharmacopeial (USP/EP) Standard Available? Q1->Q2 Yes Res Research/Early Discovery Q1->Res No Use_Pri Use Primary Standard (USP/EP) Q2->Use_Pri Yes Q3 Can you perform Full Characterization (KF, ROI, NMR, MS)? Q2->Q3 No Use_Res Use Research Grade (Check HPLC Area%) Res->Use_Res Use_Sec Synthesize & Qualify In-House Secondary Std Q3->Use_Sec Yes (We have equipment) Buy_CRM Purchase CRM from Specialty Vendor Q3->Buy_CRM No (Outsource risk)

Figure 2: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2] (2006).[1][3] Defines reporting, identification, and qualification thresholds for impurities.[2][3][4] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] [Link]

  • Menendez, J. et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega. (2022). Details the synthesis of the fluorobenzoic acid intermediate and specific impurity profiles. [Link]

  • PubChem. Compound Summary for CID 56776749: 5-(2-Cyanophenyl)-2-fluorobenzoic acid.[6] (Note: Structural isomer reference for impurity identification). [Link]

Sources

Safety Operating Guide

Methyl 5-(cyanomethyl)-2-fluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for Methyl 5-(cyanomethyl)-2-fluorobenzoate . This protocol is designed for research environments and emphasizes chemical segregation, regulatory compliance (RCRA), and safety engineering.

Chemical Profile & Hazard Analysis

Before initiating disposal, the waste generator must understand the specific hazards dictated by the molecule's functional groups. This compound is a multi-functionalized aromatic ester.

Feature Structural Component Disposal Implication
Base Skeleton Methyl BenzoateCombustible organic; potential aquatic toxicity.
Halogenation 2-Fluoro substituentMANDATORY SEGREGATION: Classifies waste as Halogenated Organic .[1] Do not mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates these streams for cost/incineration reasons.
Nitrogen Group 5-(Cyanomethyl) groupTOXICITY ALERT: This is an organic nitrile (R-CN). While less prone to releasing HCN than inorganic cyanides, it is toxic by ingestion/dermal contact. It metabolizes to release cyanide ions in vivo but generally hydrolyzes to ammonia and carboxylic acids in waste treatment.

Part 1: Waste Characterization (RCRA Logic)

In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).

  • Listed Waste Check: This specific CAS is likely not on the EPA P-List or U-List (generic commercial chemicals). It does not default to a "Listed Waste" code unless it is a specific formulation.

  • Characteristic Waste Check:

    • Ignitability (D001): Possible if the substance is a liquid with a flash point

      
      . (Check specific SDS; many benzoates have high flash points, rendering them non-D001 unless in solvent).
      
    • Reactivity (D003): Organic nitriles are generally stable. However, if mixed with strong acids or oxidizers, hazardous reactions can occur.

    • Toxicity (D0xx): Unless it contains heavy metals or specific solvents (e.g., chloroform), it likely does not trigger a TC code, but it remains Hazardous Chemical Waste due to acute toxicity.

Operational Classification: Manage as Halogenated Organic / Toxic Waste .

Part 2: Segregation & Decision Logic

Proper disposal depends on the physical state and concentration of the material. Use the decision tree below to determine the correct waste stream.

WasteSegregation cluster_legend Legend Start Waste Material: Methyl 5-(cyanomethyl)-2-fluorobenzoate StateCheck Physical State / Concentration? Start->StateCheck PureSolid Pure Solid / Neat Liquid (Expired Reagent) StateCheck->PureSolid Pure Substance DiluteSoln Dilute Solution (Reaction Mixture / Wash) StateCheck->DiluteSoln Dissolved LabPack PROTOCOL A: Lab Pack (Vial in Drum) PureSolid->LabPack Best Practice HalogenCheck Solvent is Halogenated? (DCM, Chloroform) DiluteSoln->HalogenCheck Yes NonHalogenCheck Solvent is Non-Halogenated? (Methanol, Ethyl Acetate) DiluteSoln->NonHalogenCheck Yes BulkStream PROTOCOL B: Bulking (Solvent Waste) HaloWaste Stream: Halogenated Organic (High BTU + F Scrubber) HalogenCheck->HaloWaste NonHaloWaste Stream: Toxic Organic (Add 'Halogenated' flag due to solute) NonHalogenCheck->NonHaloWaste Trace F content requires flagging L1 Decision Point L2 Critical Action

Figure 1: Decision logic for segregating fluorinated nitrile waste.

Part 3: Detailed Disposal Protocols

Protocol A: Pure Substance (Lab Pack)

Use this for expired bottles, surplus pure reagent, or solid residues.

  • Primary Container: Keep the chemical in its original manufacturer vial if possible. If the original container is compromised, transfer to a glass amber jar with a Teflon-lined screw cap.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: Write out the full name: "Methyl 5-(cyanomethyl)-2-fluorobenzoate". NO FORMULAS.

    • Hazards: Check "Toxic" and "Irritant".[2][3]

    • Constituents: 100%.

  • Secondary Containment: Place the sealed vial into a clear polyethylene zip-lock bag to contain potential leaks.

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary bin designated for "Toxic Organics".

  • Disposal Handoff: Request a "Lab Pack" pickup. The waste vendor will pack this vial into a drum with vermiculite/absorbent for incineration.

Protocol B: Reaction Mixtures (Bulking)

Use this for HPLC waste, mother liquors, or reaction washes.

  • Stream Selection: Because the molecule contains Fluorine, it is best practice to dispose of it in the Halogenated Waste stream, even if the solvent is non-halogenated (e.g., methanol).

    • Reasoning: High-temperature incineration facilities need to know about fluorine content to manage acid gas scrubbing (HF formation).

  • Container: Use a High-Density Polyethylene (HDPE) carboy (typically white or blue) or a safety can.

  • Compatibility Check:

    • DO NOT MIX WITH: Oxidizers (Nitric acid, Peroxides) or Strong Acids/Bases.

    • Verify pH: Ensure the waste mixture is neutral (pH 6-8).

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, Dichloromethane 4%").

    • List the solute: "Methyl 5-(cyanomethyl)-2-fluorobenzoate <1%".

    • Mark "Halogenated" and "Toxic".

Part 4: Emergency Spill Response

If a spill occurs, immediate action is required to prevent exposure to the nitrile moiety.

PPE Required:

  • Gloves: Double-glove Nitrile (0.11 mm minimum) or Silver Shield/Laminate (for longer exposure).

  • Respiratory: If powder is aerosolized, use N95 or P100. If volatile liquid, use organic vapor cartridge.

  • Eye: Chemical splash goggles.[4]

Cleanup Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Scoop Dampen with wet pad (Prevent Dust) Solid->Scoop Avoid Dust Absorb Apply Absorbent Pads or Vermiculite Liquid->Absorb Contain Bag Double Bag in Heavy Duty Plastic Scoop->Bag Absorb->Bag Tag Label as Hazardous Waste (Contaminated Debris) Bag->Tag Clean Wash Area with Soap & Water Tag->Clean

Figure 2: Immediate spill response workflow.

Decontamination: After removing the bulk material, wash the surface with a mild detergent and water. Collect the rinsate (wash water) and dispose of it as Aqueous Hazardous Waste (Toxic), not down the drain.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]5]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2024). Compound Summary: Methyl 3-cyano-5-fluorobenzoate (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-(cyanomethyl)-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-(cyanomethyl)-2-fluorobenzoate. It is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and control measures. The information herein is synthesized from established safety protocols and data from closely related compounds to provide a robust framework for safe laboratory operations.

Hazard Analysis and Risk Mitigation

Methyl 5-(cyanomethyl)-2-fluorobenzoate is a compound that presents multiple potential hazards requiring stringent control measures. The primary risks stem from its constituent functional groups:

  • Cyanomethyl Group (-CH₂CN): This group can potentially release cyanide, which is highly toxic and can be absorbed through ingestion, inhalation, or skin contact. Cyanide disrupts cellular respiration, and exposure can lead to symptoms ranging from dizziness and headache to convulsions and death[2].

  • Fluorinated Aromatic Ring: Fluorinated organic compounds can be toxic and persistent. During combustion, they may produce highly toxic fumes, including hydrogen fluoride[3].

  • Ester Functionality: While generally less reactive, esters can be irritants.

Given these potential hazards, a multi-layered approach to safety, grounded in the principles of a robust Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450), is essential.[4][5][6]

Personal Protective Equipment (PPE): A Three-Tiered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical. The following recommendations are based on a thorough risk assessment of handling Methyl 5-(cyanomethyl)-2-fluorobenzoate.

Primary Barrier: Skin and Body Protection

Direct contact with the skin must be avoided. The compound is classified as a skin irritant, and the potential for dermal absorption of the cyanomethyl group necessitates comprehensive protection.

PPE ComponentMaterial and SpecificationRationale
Gloves Double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended. For prolonged handling or in case of a spill, heavy-duty nitrile or neoprene gloves should be used.Nitrile provides good resistance to a range of chemicals, including many solvents and aqueous solutions[7][8]. Double-gloving provides an additional layer of protection against tears and pinholes.
Lab Coat A flame-resistant lab coat that is fully buttoned with tight-fitting cuffs.Protects against splashes and dust contamination of personal clothing. Flame resistance is a prudent precaution when working with organic compounds.
Body Protection For larger scale operations or where significant splashing is possible, a chemical-resistant apron over the lab coat is advised.Provides an additional impermeable barrier for the torso.
Footwear Closed-toe, non-perforated shoes made of a durable material.Protects the feet from spills.
Secondary Barrier: Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and dust. Methyl 5-(cyanomethyl)-2-fluorobenzoate is classified as causing serious eye irritation[1].

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Goggles provide a seal around the eyes, offering superior protection from splashes, mists, and dust compared to safety glasses.
Face Protection A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.Protects the entire face from chemical splashes.
Tertiary Barrier: Respiratory Protection

Inhalation of dust or aerosols of Methyl 5-(cyanomethyl)-2-fluorobenzoate can be harmful and may cause respiratory irritation[1]. All handling of this solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

PPE ComponentSpecificationRationale
Respirator In the event of a fume hood failure or a major spill, a NIOSH-approved respirator with organic vapor and particulate cartridges is necessary.This provides protection against inhaling hazardous vapors and airborne particles during emergency situations.

Operational and Disposal Plans

A safe laboratory environment is maintained not only by what you wear, but also by how you work and manage waste.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Have a designated and clearly labeled waste container ready.

  • Weighing and Transfer: Conduct all weighing and transfers of Methyl 5-(cyanomethyl)-2-fluorobenzoate within the fume hood. Use a disposable weighing paper or a dedicated, tared container to avoid contamination.

  • During the Reaction: Keep all reaction vessels clearly labeled and within the fume hood.

  • Post-Procedure: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: Spills and Exposures

In the event of an emergency, a swift and correct response is critical.

Spill Response:

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, use an absorbent material (such as vermiculite or sand) to cover the spill.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the area.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer[10].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[2].

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect both people and the environment.

  • Waste Segregation: All solid waste contaminated with Methyl 5-(cyanomethyl)-2-fluorobenzoate (e.g., gloves, weighing paper, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal Method: Fluorinated organic wastes should not be incinerated in standard facilities as this can produce hydrogen fluoride[3]. Disposal should be handled by a certified hazardous waste management company that can manage fluorinated and cyanide-containing waste streams appropriately, potentially through high-temperature incineration with scrubbers or other specialized methods[11][12].

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the steps for responding to a chemical spill.

PPE_Selection_Workflow PPE Selection for Methyl 5-(cyanomethyl)-2-fluorobenzoate start Handling Methyl 5-(cyanomethyl)-2-fluorobenzoate fume_hood Work in a certified chemical fume hood? start->fume_hood primary_ppe Standard PPE: - Lab coat - Double nitrile gloves - Chemical splash goggles fume_hood->primary_ppe Yes no_fume_hood Do Not Proceed! Consult supervisor and EHS. fume_hood->no_fume_hood No splash_risk Significant splash risk? primary_ppe->splash_risk face_shield Add full-face shield splash_risk->face_shield Yes spill_emergency Spill or fume hood failure? splash_risk->spill_emergency No face_shield->spill_emergency respirator Don NIOSH-approved respirator (organic vapor/particulate) spill_emergency->respirator Yes end Proceed with work spill_emergency->end No respirator->end

Caption: A workflow for selecting the appropriate PPE.

Spill_Response_Workflow Chemical Spill Response spill Spill Occurs location Spill location? spill->location in_hood Inside Fume Hood location->in_hood Inside Hood out_hood Outside Fume Hood location->out_hood Outside Hood minor_spill Minor Spill in_hood->minor_spill major_spill Major Spill (>100 mL or you feel unsafe) out_hood->major_spill contain Alert others. Contain spill with absorbent material. minor_spill->contain evacuate Evacuate the lab! Alert supervisor and EHS. major_spill->evacuate collect Collect absorbed material into hazardous waste container. contain->collect decontaminate Decontaminate the area. collect->decontaminate report Report the incident. decontaminate->report

Caption: A decision tree for responding to a chemical spill.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling Methyl 5-(cyanomethyl)-2-fluorobenzoate, fostering a safer and more productive laboratory environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • First aid for cyanide exposure. (2022, April). Monash University. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Acute cyanide poisoning - First aid and medical support. (2024, November 22). Government of Western Australia, Department of Mines, Industry Regulation and Safety. Retrieved from [Link]

  • Cyanide Compounds. (2021, June 7). University College London. Retrieved from [Link]

  • Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. (n.d.). Safe Work Australia. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Hygiene Plan and Laboratory Safety Manual. (n.d.). University of South Carolina. Retrieved from [Link]

  • Chemical Hygiene Plan. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • Chemical Hygiene Plan OSHA 29CFR 1910.1450. (2024, May). Western New England University. Retrieved from [Link]

  • Safety Data Sheet: MSO+. (2014, November 4). Greenbook. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). Environmental Protection Agency. Retrieved from [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili.it. Retrieved from [Link]

  • Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. (2024, November 12). ACS Publications. Retrieved from [Link]

  • Feeding the Waste Cycle: How PFAS 'Disposal' Perpetuates Contamination. (2020, August 18). Environmental Working Group. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Resistance To Chemicals of Common Glove Materials. (n.d.). [Source]. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Chemical Resistance & Barrier Guide. (n.d.). AMG Medical Inc. Retrieved from [Link]

  • Glove selection guide. (2015, July 31). University of Bristol. Retrieved from [Link]

  • Methyl 5-cyano-2-fluorobenzoate (C9H6FNO2). (n.d.). PubChemLite. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.